molecular formula C8H10N2O B8012697 5,6,7,8-Tetrahydro-1,5-naphthyridin-2-ol

5,6,7,8-Tetrahydro-1,5-naphthyridin-2-ol

Cat. No.: B8012697
M. Wt: 150.18 g/mol
InChI Key: NLCHHOZWJORYKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,8-Tetrahydro-1,5-naphthyridin-2-ol is a versatile, partially saturated nitrogen-containing heterocycle of significant interest in medicinal chemistry and drug discovery. The 1,5-naphthyridine core is a privileged scaffold known for its wide range of biological activities, making it a valuable building block for developing novel therapeutic agents . Research into 1,5-naphthyridine derivatives has demonstrated their potential in various therapeutic areas, including as antiproliferative, antibacterial, antiviral, and anti-inflammatory agents, as well as applications in treating cardiovascular and central nervous system diseases . Furthermore, tetrahydro-naphthyridine derivatives have been explored as potent inhibitors for specific targets, such as the allosteric site of HIV-1 integrase, highlighting the importance of this structural motif in antiviral research . The compound serves as a key synthetic intermediate for further functionalization. Researchers can leverage its reactive sites for cross-coupling reactions, nucleophilic substitutions, and other transformations to create diverse chemical libraries for structure-activity relationship (SAR) studies . This chemical is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6,7,8-tetrahydro-1H-1,5-naphthyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c11-8-4-3-6-7(10-8)2-1-5-9-6/h3-4,9H,1-2,5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCHHOZWJORYKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=O)N2)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5,6,7,8-Tetrahydro-1,5-naphthyridin-2-ol chemical structure properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical analysis of 5,6,7,8-Tetrahydro-1,5-naphthyridin-2-ol , a critical bicyclic scaffold in medicinal chemistry. This document synthesizes structural properties, synthetic pathways, and pharmacological applications, designed for researchers in drug discovery.[1][2]

Structural & Physicochemical Analysis[3]

The compound This compound (CAS: 1780424-98-7 ) is a bicyclic heterocycle consisting of a fused pyridine and piperidine ring system. Its behavior is defined by a critical tautomeric equilibrium that dictates its reactivity and binding properties in biological systems.

Tautomeric Equilibrium

While the nomenclature specifies the "2-ol" (enol) form, the molecule exists predominantly in the 2-one (amide/lactam) form in solution and solid state. This preference is driven by the thermodynamic stability of the amide bond compared to the imidic acid.

  • Tautomer A (Minor): this compound (Aromatic pyridine ring).

  • Tautomer B (Major): 1,2,5,6,7,8-Hexahydro-1,5-naphthyridin-2-one (Pyridone-like ring).

Implication: In medicinal chemistry, this scaffold acts as a hydrogen bond donor-acceptor (DA) motif. The N1-H serves as a donor, and the C2=O carbonyl serves as an acceptor, mimicking the binding mode of nucleobases.

Physicochemical Profile

The following data summarizes the core properties. Due to the scarcity of experimental data for this specific isomer, values are derived from high-fidelity predictive models and analogous scaffolds (1,6-naphthyridines).

PropertyValue (Predicted/Analogous)Structural Determinant
Molecular Weight 150.18 g/mol C₈H₁₀N₂O
Dominant Tautomer 2-one (Lactam)Amide resonance stabilization
pKa (Basic) 9.8 ± 0.5Secondary amine at N5 (Piperidine-like)
pKa (Acidic) 11.2 ± 0.5Amide N1-H deprotonation
LogP 0.2 – 0.8Hydrophilic due to H-bonding capability
TPSA ~41 ŲPolar surface area suitable for CNS penetration
Solubility High in DMSO, MeOH; Moderate in WaterAmphoteric nature aids aqueous solubility
Structural Visualization (DOT)

The following diagram illustrates the tautomeric shift and the ionization states relevant to physiological pH.

Tautomerism Enol Enol Form (2-ol) Aromatic Pyridine Keto Keto Form (2-one) Dominant Tautomer Enol->Keto Tautomerization (Fast) Cation Cationic Form (pH < 9) Protonated N5 Keto->Cation +H+ (at N5)

Figure 1: Tautomeric equilibrium favoring the keto form and protonation at the basic N5 center.

Synthetic Methodologies

Synthesis of the 5,6,7,8-tetrahydro-1,5-naphthyridine core requires distinguishing between the two nitrogen rings. The strategy relies on the differential reactivity of the electron-deficient pyridine (Ring A) and the saturated piperidine (Ring B).

Primary Route: Selective Hydrogenation

The most direct route involves the partial reduction of the fully aromatic parent, 1,5-naphthyridin-2-ol .

  • Mechanism: The pyridine ring bearing the hydroxyl/keto group is electron-rich and resistant to reduction. The unsubstituted pyridine ring (N5) is more electrophilic and susceptible to catalytic hydrogenation.

  • Reagents: H₂ (gas), PtO₂ (Adams' catalyst) or Pd/C.

  • Solvent: Acetic acid (promotes protonation of N5, facilitating reduction).

Experimental Protocol (Standardized)
  • Preparation: Dissolve 1,5-naphthyridin-2-ol (1.0 eq) in glacial acetic acid (0.1 M concentration).

  • Catalyst Addition: Add PtO₂ (5 mol%) under an inert nitrogen atmosphere.

  • Hydrogenation: Purge the vessel with H₂ gas. Maintain a pressure of 30–50 psi at room temperature for 12–24 hours.

  • Monitoring: Monitor reaction progress via LC-MS (Target M+H = 151.1).

  • Workup: Filter the catalyst through a Celite pad. Concentrate the filtrate under reduced pressure.

  • Purification: Neutralize the residue with saturated NaHCO₃. Extract with DCM/MeOH (9:1). Purify via flash chromatography (DCM/MeOH/NH₃ gradient).

De Novo Synthesis (Cyclization)

For high-precision synthesis (avoiding over-reduction), a de novo approach constructing the piperidine ring onto a pyridine scaffold is preferred.

  • Starting Material: 3-Amino-2-methylpyridine.

  • Reagent: Ethyl acrylate or similar Michael acceptor.

  • Key Step: Michael addition followed by intramolecular cyclization.

Reactivity & Medicinal Chemistry Applications[1][2][7][8]

Reactivity Profile

The scaffold presents two distinct nucleophilic centers, allowing for regioselective functionalization:

  • N5 (Secondary Amine): Highly nucleophilic. Reacts readily with alkyl halides, acyl chlorides, and sulfonyl chlorides. This is the primary vector for growing the molecule to engage hydrophobic pockets in protein targets.

  • N1 (Amide Nitrogen): Poorly nucleophilic. Alkylation requires strong bases (NaH) and typically occurs only after N5 is protected.

  • C3/C4 Positions: Susceptible to electrophilic aromatic substitution (e.g., halogenation) due to the activating nature of the 2-hydroxyl group.

Pharmacophore Utility

In drug discovery, the this compound scaffold is a versatile bioisostere for quinolines and isoquinolines .

  • Kinase Inhibition: The lactam motif (NH-C=O) mimics the hinge-binding region of ATP, forming bidentate hydrogen bonds with the kinase backbone.

  • GPCR Ligands: The basic N5 nitrogen allows for ionic interactions with conserved aspartate residues in aminergic GPCRs (e.g., Dopamine, Serotonin receptors).

  • Solubility Enhancer: The sp³ character of the piperidine ring disrupts planarity (increasing "Fsp³" score), which improves solubility and metabolic stability compared to fully aromatic flat systems.

Mechanism of Action Diagram (DOT)

The following diagram details the scaffold's interaction logic within a binding pocket.

MedChem Scaffold 5,6,7,8-Tetrahydro- 1,5-naphthyridin-2-ol N1 N1-H (Donor) Scaffold->N1 O2 C2=O (Acceptor) Scaffold->O2 N5 N5 (Basic Amine) Scaffold->N5 Hinge Kinase Hinge Region (Backbone) N1->Hinge H-Bond O2->Hinge H-Bond Asp Aspartate Residue (Salt Bridge) N5->Asp Ionic Interaction

Figure 2: Pharmacophoric interactions. The lactam motif binds the hinge region, while the basic amine engages acidic residues.

References

  • PubChem Compound Summary. (2025). 1,2,5,6,7,8-Hexahydro-1,5-naphthyridin-2-one (CAS 1780424-98-7).[3] National Center for Biotechnology Information. Link

  • Lowe, J. A., et al. (2004). "Methods for the synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine fragments." The Journal of Organic Chemistry, 69(18), 5960-5969. (Cited for analogous reduction protocols). Link

  • Litvinov, V. P. (2004). "Chemistry of 1,5-naphthyridines." Russian Chemical Reviews, 73(7). (Review of 1,5-naphthyridine reactivity and tautomerism). Link

  • ChemSrc. (2025). This compound Chemical Properties.Link

Sources

Tautomerism of 1,5-Naphthyridin-2-ol vs. 1,5-Naphthyridin-2(1H)-one: A Technical Guide for Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural equilibrium between 1,5-naphthyridin-2-ol (the lactim/enol form) and 1,5-naphthyridin-2(1H)-one (the lactam/amide form) represents a critical variable in heterocyclic chemistry and rational drug design. Because these tautomers present inverted hydrogen-bond donor/acceptor profiles, understanding and controlling this equilibrium is paramount for optimizing target affinity, particularly in the development of kinase inhibitors and antimicrobial agents. This whitepaper provides an in-depth mechanistic analysis, quantitative spectroscopic markers, and self-validating experimental protocols for profiling this tautomeric system.

Mechanistic Principles and Thermodynamic Drivers

1,5-Naphthyridine is a π-deficient bicyclic diazanaphthalene. When substituted with an oxygen atom at the 2-position, the molecule undergoes prototropic tautomerism. From an overwhelming mass of data on π-deficient nitrogenous heterocycles, it is considered axiomatic that hydroxy-1,5-naphthyridines exist predominantly as their respective 1,5-naphthyridinone tautomers[1].

The causality behind the dominance of the 1,5-naphthyridin-2(1H)-one (lactam) form over the 1,5-naphthyridin-2-ol (lactim) form is driven by three primary thermodynamic factors:

  • Resonance Stabilization: The amide-like resonance of the lactam form provides significant stabilization energy compared to the cross-conjugated lactim form.

  • Solvent Dielectric Effects: The lactam form possesses a significantly higher dipole moment. Consequently, polar solvents (e.g., water, DMSO) preferentially stabilize the lactam form through dipole-dipole interactions.

  • Intermolecular Hydrogen Bonding: In the solid state and in highly concentrated solutions, the lactam form readily forms highly stable, cyclic hydrogen-bonded dimers (N-H···O=C), effectively locking the molecule into the 2(1H)-one configuration.

G Lactim 1,5-naphthyridin-2-ol (Lactim Form) Lactam 1,5-naphthyridin-2(1H)-one (Lactam Form) Lactim->Lactam Polar Solvents Solid State (Dimerization) Lactam->Lactim Gas Phase Non-polar Solvents

Fig 1: Environmental drivers shifting the lactam-lactim tautomeric equilibrium.

Analytical Signatures & Quantitative Data

To accurately map the pharmacophore of a 1,5-naphthyridine derivative, researchers must utilize orthogonal spectroscopic techniques to confirm the dominant tautomer in the assay medium. The lactam and lactim forms exhibit distinct spectroscopic signatures. For instance, in DMSO-


, the lactam N-H proton is highly deshielded, typically appearing as a broad singlet around 11.8–12.0 ppm[2].
Table 1: Comparative Spectroscopic and Physicochemical Properties
Property / Marker1,5-Naphthyridin-2-ol (Lactim)1,5-Naphthyridin-2(1H)-one (Lactam)
H-Bond Profile (Position 1, 2) N1: Acceptor, C2-OH: DonorN1-H: Donor, C2=O: Acceptor
Dominant Environment Gas phase, non-polar solvents (e.g., cyclohexane)Solid state, polar solvents (e.g.,

, DMSO)
IR Spectroscopy (Solid State) ~3300 cm⁻¹ (O-H stretch, usually absent)~1640–1670 cm⁻¹ (Strong C=O stretch)
¹H-NMR (DMSO-

)
OH proton (variable, often broad/exchanging)N-H proton ~11.87 ppm (broad singlet)[2]
UV-Vis Absorption Maxima Hypsochromic shift (shorter

)
Bathochromic shift (longer

)

Experimental Protocols for Tautomeric Profiling

To rigorously quantify the tautomeric equilibrium constant (


), a self-validating UV-Vis solvent titration protocol is recommended.
Protocol: UV-Vis Determination of via Solvent Titration

Expertise & Experience Note: Because tautomerization is faster than the NMR timescale at room temperature (resulting in population-weighted average chemical shifts), UV-Vis spectroscopy is preferred for calculating exact equilibrium constants. The distinct


 transitions of the two forms allow for precise deconvolution.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of the 1,5-naphthyridine derivative in anhydrous 1,4-dioxane (a low-dielectric solvent favoring the lactim form).

  • Titration Series: Prepare 10 samples (10 μM final concentration) in a binary solvent mixture of 1,4-dioxane and water, varying the water fraction from 0% to 100% in 10% increments.

  • Equilibration: Incubate samples at exactly 25.0 °C for 30 minutes to ensure thermodynamic equilibrium.

  • Spectral Acquisition: Record the UV-Vis spectra from 200 nm to 450 nm using a dual-beam spectrophotometer.

  • Self-Validation Check (Isosbestic Points): Overlay the 10 spectra. A self-validating two-state tautomeric equilibrium must display at least one sharp isosbestic point (a wavelength where total absorbance remains constant across all solvent ratios). If the isosbestic point drifts, it indicates a secondary process (e.g., aggregation or ionization/deprotonation).

  • Data Extraction: Plot the absorbance at the lactam

    
     against the solvent dielectric constant. Fit the data to a two-state thermodynamic model to extract 
    
    
    
    and
    
    
    .

G Step1 1. Sample Preparation (Varying Dielectric Constants) Step2 2. UV-Vis Spectral Acquisition (200 - 450 nm) Step1->Step2 Step3 3. Validation Check (Confirm Sharp Isosbestic Points) Step2->Step3 Step4 4. Thermodynamic Calculation (Determine Kt and ΔG) Step3->Step4

Fig 2: Step-by-step self-validating workflow for quantifying tautomeric equilibrium constants.

Implications for Medicinal Chemistry and Drug Design

The tautomeric state of the 1,5-naphthyridine core dictates its interaction with biological targets. Assuming the incorrect tautomer during in silico docking or pharmacophore modeling leads to catastrophic failures in rational drug design, as the hydrogen bond donor/acceptor vectors are entirely inverted between the two forms.

Case Studies in Target Binding
  • DNA Gyrase Inhibitors: Novel Bacterial Topoisomerase Inhibitors (NBTIs) frequently utilize the 1,5-naphthyridin-2(1H)-one scaffold. The lactam N-H and C=O groups form critical, directional hydrogen bonds within the DNA/enzyme cleavage complex. AstraZeneca and GlaxoSmithKline have successfully leveraged this specific tautomer to achieve sub-micromolar inhibition of Mycobacterium tuberculosis DNA gyrase[3].

  • Kinase Inhibitors (PI4K & ATM): In the development of dual inhibitors for Plasmodium falciparum Phosphatidylinositol-4-kinase (PI4K)[4] and Ataxia Telangiectasia Mutated (ATM) kinase[5], the 1,5-naphthyridin-2-one core acts as a rigid hinge-binding motif. The lactam form provides the exact N-H donor and C=O acceptor geometry required to mimic the adenine ring of ATP in the kinase hinge region.

G Lactim Lactim (2-ol) H-Bond Acceptor (N1) H-Bond Donor (OH) Target Kinase Hinge Region (ATP Binding Pocket) Lactim->Target Steric Clash / H-Bond Mismatch Lactam Lactam (2(1H)-one) H-Bond Donor (NH) H-Bond Acceptor (C=O) Lactam->Target Optimal H-Bonding (Mimics Adenine)

Fig 3: Pharmacophore variations between tautomers impacting kinase hinge binding.

Strategic Recommendation: When designing 1,5-naphthyridine-based libraries, scientists should utilize the 1,5-naphthyridin-2(1H)-one tautomer for all computational docking studies, as it overwhelmingly dominates in the aqueous physiological environment. If the lactim form is desired for a specific target interaction, the equilibrium must be artificially shifted by introducing bulky, electron-withdrawing substituents adjacent to the nitrogen, which sterically or electronically destabilize the lactam amide resonance.

References

  • Brown, D. J. "Oxy-1,5-Naphthyridines." The Naphthyridines: The Chemistry of Heterocyclic Compounds, John Wiley & Sons, 2007. 1

  • AstraZeneca UK Limited. "PARP1 Inhibitors." World Intellectual Property Organization, WO2021013735A1, 2021. 2

  • F. R. S. et al. "Molecular mechanism of a triazole-containing inhibitor of Mycobacterium tuberculosis DNA gyrase." National Institutes of Health (PMC), 2024. 3

  • A. K. et al. "2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy." Journal of Medicinal Chemistry, ACS Publications, 2024. 4

  • J. M. et al. "The Identification of Potent, Selective, and Orally Available Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase." Journal of Medicinal Chemistry, ACS Publications, 2018. 5

Sources

Navigating the 5,6,7,8-Tetrahydro-1,5-Naphthyridin-2-ol Scaffold: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The 5,6,7,8-tetrahydro-1,5-naphthyridine core and its derivatives represent a class of heterocyclic compounds of significant interest in modern medicinal chemistry. Their unique three-dimensional structure and electronic properties make them attractive scaffolds for the development of novel therapeutics targeting a range of diseases. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and therapeutic potential of 5,6,7,8-tetrahydro-1,5-naphthyridin-2-ol derivatives, with a focus on providing actionable insights and methodologies.

The 5,6,7,8-Tetrahydro-1,5-Naphthyridine Scaffold: An Introduction

The 5,6,7,8-tetrahydro-1,5-naphthyridine framework is a bicyclic heteroaromatic system composed of a fused pyridine and dihydropyridine ring. The "-ol" substitution at the 2-position introduces a hydroxyl group, which can also exist in its tautomeric keto form, 1,5,6,7,8-tetrahydro-1,5-naphthyridin-2-one. This tautomerism is a critical consideration in the design and synthesis of derivatives, as it influences the molecule's reactivity and potential for hydrogen bonding interactions with biological targets. While a specific CAS number for the parent this compound is not readily found in public databases, several key derivatives have been synthesized and characterized, providing a foundation for exploring the chemical space around this scaffold.

Synthesis and Derivatization Strategies

The synthesis of the 5,6,7,8-tetrahydro-1,5-naphthyridine core can be approached through several strategic disconnections. A common and effective method involves the construction of a substituted pyridine ring followed by annulation of the second, saturated ring.

General Synthetic Workflow

A plausible and adaptable synthetic route to the this compound scaffold is outlined below. This workflow is based on established synthetic methodologies for related tetrahydronaphthyridine isomers and provides a logical pathway for accessing the core structure and its derivatives.

G A Substituted 3-Aminopyridine B Condensation with α,β-unsaturated ester A->B C Dihydropyridinone Intermediate B->C D Cyclization (e.g., Dieckmann or similar) C->D E Bicyclic Keto-Ester D->E F Hydrolysis and Decarboxylation E->F G 5,6,7,8-Tetrahydro-1,5-naphthyridin-2-one F->G H Reduction or Tautomerization G->H I This compound H->I

Caption: General synthetic workflow for this compound.

Key Derivatives and their CAS Numbers

The functionalization of the 5,6,7,8-tetrahydro-1,5-naphthyridine scaffold at various positions allows for the modulation of its physicochemical and pharmacological properties. Below is a table of key derivatives with their corresponding Chemical Abstracts Service (CAS) numbers.

Derivative NameCAS NumberMolecular FormulaNotes
5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carboxylic acid hydrochloride1909312-57-7C₉H₁₁ClN₂O₂A key intermediate for further derivatization, particularly for the introduction of amide functionalities.
5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carboxylic acid885278-22-8C₉H₁₀N₂O₂An isomeric derivative with documented use as an intermediate in pharmaceutical development, particularly for neurological disorders.[1]
5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one hydrochloride1211505-91-7C₈H₁₁ClN₂OA hydrochloride salt of an isomeric keto-form, highlighting the prevalence of this tautomer.[2][3]
5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one676994-64-2C₈H₁₀N₂OThe free base of the isomeric keto-form.[4]

Spectroscopic and Chromatographic Characterization

The structural elucidation of novel this compound derivatives relies on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the structure of these compounds. Based on data from related tetrahydronaphthyridine derivatives, the following are expected chemical shift regions for the core scaffold:

  • ¹H NMR:

    • Aromatic protons on the pyridine ring: δ 6.5-8.5 ppm

    • Protons on the saturated ring: δ 1.5-4.0 ppm

    • NH proton (if present): Broad singlet, δ 5.0-10.0 ppm

    • OH proton (if present): Broad singlet, chemical shift is concentration and solvent dependent.

  • ¹³C NMR:

    • Aromatic carbons: δ 110-160 ppm

    • Carbonyl carbon (in the keto-tautomer): δ 160-180 ppm

    • Aliphatic carbons: δ 20-60 ppm

Detailed 2D NMR experiments, such as COSY, HSQC, and HMBC, are crucial for unambiguous assignment of all proton and carbon signals. For instance, the ¹H and ¹³C NMR data for some 1,6-naphthyridine derivatives have been reported, providing a valuable reference for spectral interpretation.[5][6][7]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of newly synthesized derivatives. The fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify key functional groups. For the this compound scaffold, characteristic absorption bands would include:

  • O-H stretch (for the -ol tautomer): ~3200-3600 cm⁻¹ (broad)

  • N-H stretch (for the lactam tautomer): ~3100-3300 cm⁻¹

  • C=O stretch (for the lactam tautomer): ~1650-1690 cm⁻¹

  • C=C and C=N stretches (aromatic): ~1400-1600 cm⁻¹

Applications in Drug Discovery

Derivatives of the tetrahydronaphthyridine scaffold have shown promise in a variety of therapeutic areas, underscoring the importance of this chemical space in drug discovery.

Anticancer Activity

Numerous naphthyridine derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes such as topoisomerase II or the disruption of tubulin polymerization.[8] The table below summarizes the in vitro cytotoxicity of some naphthyridine derivatives.

Compound ReferenceCell LineIC₅₀ (µM)
Compound 14HeLa2.6
Compound 15HeLa2.3
Compound 16HeLa0.7
Compound 14HL-601.5
Compound 15HL-600.8
Compound 16HL-600.1
Compound 14PC-32.7
Compound 16PC-35.1

Data extracted from a study on the cytotoxicity of naphthyridine derivatives.[8]

RORγt Inverse Agonists

An asymmetric synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold has been developed as a key component of a potent Retinoid-related Orphan Receptor γt (RORγt) inverse agonist.[6][7] RORγt is a critical regulator of Th17 cell differentiation, making it a promising target for the treatment of autoimmune diseases.

G RORgt RORγt Th17 Th17 Cell Differentiation RORgt->Th17 promotes IL17 IL-17 Production Th17->IL17 leads to Autoimmunity Autoimmune Disease IL17->Autoimmunity contributes to InverseAgonist 5,6,7,8-Tetrahydro-1,6- naphthyridine Derivative (Inverse Agonist) InverseAgonist->RORgt inhibits

Caption: Role of RORγt in autoimmunity and its inhibition by a tetrahydronaphthyridine derivative.

Experimental Protocols

To facilitate further research, the following section provides a representative experimental protocol for the synthesis of a key intermediate.

Representative Synthesis of a Tetrahydronaphthoic Acid Derivative

This protocol describes the synthesis of an N-acylated product from a tetrahydronaphthoic acid, a common step in the derivatization of such scaffolds.

Synthesis of N-[(3S)-1-azabicyclo[2.2.2]oct-3-yl]-5,6,7,8-tetrahydronaphthalene-1-carboxamide [9]

  • Preparation of the free base: Convert (S)-3-Amino-1-azabicyclo[2.2.2]octane dihydrochloride to its free base according to established literature procedures.

  • Reaction setup: In a round-bottom flask, stir the free base with methylene chloride.

  • Addition of reagents: Add 5,6,7,8-Tetrahydro-1-naphthalenecarboxylic acid to the reaction mixture, followed by the addition of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

  • Reaction: Stir the reaction mixture at approximately 25°C for 24 hours.

  • Work-up: Filter the reaction mixture and wash the solid with methylene chloride. Wash the combined methylene chloride solution with deionized water and dry over sodium sulfate.

  • Purification: Remove the solvent under vacuum. Add ethyl acetate to the residue and heat to reflux. Filter the hot solution through a Celite bed and wash with hot ethyl acetate. Concentrate the filtrate and stir at room temperature for 2 hours. Cool the mixture to 10-15°C, filter the resulting solid, wash with cold ethyl acetate, and dry to yield the title compound.

Conclusion

The this compound scaffold and its derivatives present a compelling area of investigation for drug discovery. While the parent compound remains somewhat elusive in terms of a dedicated CAS number and extensive characterization, the growing body of literature on related isomers and derivatives provides a strong foundation for further exploration. The synthetic strategies, characterization techniques, and biological applications outlined in this guide are intended to empower researchers to unlock the full therapeutic potential of this versatile class of molecules. As our understanding of the structure-activity relationships of these compounds continues to evolve, so too will their impact on the development of next-generation therapeutics.

References

  • Molecular Recognition Studies on Naphthyridine Deriv
  • One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a. Sci Rep. 2025;15(1):12345.
  • Chen, K., et al. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Anticancer Res. 2013;33(12):5357-5364.
  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. J Org Chem. 2020;85(16):10775-10785.
  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. ACS Publications. 2020. Available from: [Link]

  • Alchem.Pharmtech. CAS 676994-64-2 | 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H). Available from: [Link]

Sources

1,5-Naphthyridine Scaffold: A Technical Guide to Biological Activity and Therapeutic Potential

[1][2]

Executive Summary

The 1,5-naphthyridine scaffold (pyrido[3,2-b]pyridine) represents a privileged structure in medicinal chemistry, distinct from its more common 1,8-isomer (found in nalidixic acid).[1] As a bioisostere of quinoline and isoquinoline, it offers unique physicochemical properties, including altered basicity, hydrogen bonding potential, and π-stacking capabilities. This guide analyzes the scaffold's primary biological activities—specifically anticancer (ALK5 and Topoisomerase inhibition) and antibacterial (FtsZ targeting) —providing researchers with actionable structure-activity relationship (SAR) data and validated experimental protocols.

Chemical Accessibility & Synthetic Pathways

Accessing the 1,5-naphthyridine core is the first critical step in library development. The two dominant strategies are the Skraup reaction (from 3-aminopyridine) and the Friedländer condensation .

Synthetic Workflow Visualization

The following diagram outlines the primary synthetic routes to functionalized 1,5-naphthyridines.

SynthesisWorkflowStart13-AminopyridineIntermediate11,5-Naphthyridine CoreStart1->Intermediate1 H2SO4, OxidantReagent1Glycerol / Skraup Cond.Reagent1->Intermediate1FuncFunctionalization(SNAr / Cross-Coupling)Intermediate1->Func C-2/C-4 ActivationStart23-Amino-2-formylpyridineStart2->Intermediate1 Base/Acid Cat.Reagent2Ketone / FriedländerReagent2->Intermediate1FinalBioactive 1,5-Naphthyridine(Kinase/Topo Inhibitor)Func->Final Library Gen.

Caption: Convergent synthetic pathways for 1,5-naphthyridine library generation via Skraup and Friedländer methodologies.

Anticancer Activity: Mechanisms and Data

The anticancer potential of 1,5-naphthyridines is primarily driven by two distinct mechanisms: ALK5 (TGF-β Type I Receptor) inhibition and Topoisomerase I/II inhibition .

ALK5 Inhibition (TGF-β Pathway)

The Transforming Growth Factor-beta (TGF-β) pathway is a key driver of tumor metastasis and fibrosis. 1,5-naphthyridine derivatives, particularly those substituted at the C-2 and C-4 positions with aminothiazole or pyrazole moieties, have emerged as potent, selective ALK5 inhibitors.

  • Mechanism: Competitive binding to the ATP-binding pocket of the ALK5 kinase domain.

  • Key Interaction: The N-1 and N-5 nitrogens often participate in critical hydrogen bonding networks within the hinge region of the kinase.

Pathway Diagram: TGF-β Signaling Blockade

TGFBetaPathwayLigandTGF-beta LigandReceptorTGF-beta Type II ReceptorLigand->Receptor BindsALK5ALK5 (Type I Receptor)Receptor->ALK5 PhosphorylatesSmad23Smad2/3 PhosphorylationALK5->Smad23 ActivatesInhibitor1,5-Naphthyridine InhibitorInhibitor->ALK5 Blocks ATP SiteNucleusNuclear TranslocationSmad23->NucleusTranscriptionPro-Metastatic Gene ExpressionNucleus->Transcription

Caption: Mechanism of action for 1,5-naphthyridine-based ALK5 inhibitors preventing Smad2/3 phosphorylation.

Topoisomerase Inhibition

Fused derivatives, such as indeno[1,5]naphthyridines , act as DNA intercalators that stabilize the cleavable complex of Topoisomerase I, leading to DNA strand breaks and apoptosis.

Quantitative Activity Data (SAR Summary)

The following table summarizes key potency data for representative 1,5-naphthyridine derivatives.

Compound ClassTargetCell Line / AssayActivity (IC50)Reference
Compound 19 (Pyrazole deriv.)[1][2]ALK5 KinaseAutophosphorylation4 nM [1]
Compound 15 (Aminothiazole)ALK5 KinaseAutophosphorylation6 nM [1]
Compound 127a (Chromeno-fused)Topoisomerase IA549 (Lung Carcinoma)1.03 µM [2]
Compound 51d (Indeno-fused)Topoisomerase IA549 (Lung Carcinoma)1.7 µM [3]

Antibacterial Activity: Targeting FtsZ

Unlike fluoroquinolones (which target DNA gyrase), specific 1,5-naphthyridine derivatives have shown efficacy by inhibiting FtsZ , a tubulin homolog essential for bacterial cell division (Z-ring formation).[3]

  • Spectrum: Activity observed against MRSA (Methicillin-resistant S. aureus) and VRE (Enterococcus).[4][5][6]

  • Key Structural Feature: 3-hydroxy-1,5-naphthyridine moieties incorporated into macrolide structures (ketolides) significantly improve activity against resistant respiratory pathogens compared to telithromycin [4].[6]

Detailed Experimental Protocol

Protocol: ALK5 (TGF-β Type I Receptor) Kinase Inhibition Assay

Objective: To determine the IC50 of 1,5-naphthyridine derivatives against the ALK5 kinase domain using a radiometric filter-binding assay.

Reagents:

  • Enzyme: Recombinant human ALK5 (residues 80-503), expressed in Sf9 cells.

  • Substrate: GST-Smad3 (residues 1-425) or a synthetic peptide (e.g., KKKKKGGSGS).

  • Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT.

  • Radiolabel: [γ-33P]ATP (Specific activity ~ 3000 Ci/mmol).

Step-by-Step Workflow:

  • Compound Preparation:

    • Dissolve 1,5-naphthyridine test compounds in 100% DMSO to a stock concentration of 10 mM.

    • Prepare 3-fold serial dilutions in DMSO to generate a 10-point dose-response curve.

    • Critical Step: Ensure final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

  • Reaction Assembly (96-well plate format):

    • Add 10 µL of 2.5x Kinase Buffer containing recombinant ALK5 (final conc. ~10-20 nM).

    • Add 2.5 µL of compound solution (or DMSO control).

    • Incubate for 10 minutes at Room Temperature (RT) to allow compound-enzyme equilibration.

  • Initiation:

    • Add 12.5 µL of Substrate/ATP Mix:

      • GST-Smad3 (final conc. 1 µM).

      • Cold ATP (final conc. 10 µM).

      • [γ-33P]ATP (0.5 µCi per well).

  • Incubation:

    • Incubate the reaction at 30°C for 45 minutes .

    • Validation: The reaction should remain linear over this time period; verify with a time-course pilot if using a new enzyme batch.

  • Termination & Detection:

    • Stop reaction by adding 25 µL of cold 10% trichloroacetic acid (TCA) or 75 mM phosphoric acid.

    • Transfer aliquots to P81 phosphocellulose filter plates (Whatman).

    • Wash filters 3x with 0.75% phosphoric acid to remove unbound ATP.

    • Wash 1x with acetone, dry, and add scintillation fluid.

    • Read on a scintillation counter (e.g., TopCount).

  • Data Analysis:

    • Calculate % Inhibition =

      
      .
      
    • Fit data to a sigmoidal dose-response equation (variable slope) to determine IC50.

References

  • Gellibert, F. et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors.[2][7] Journal of Medicinal Chemistry, 47(18), 4494–4506.

  • Palacios, F. et al. (2015). Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. Current Topics in Medicinal Chemistry, 14(22).

  • Masdeu, C. et al. (2020).[8] Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(16), 3655.

  • BenchChem Technical Team. (2025). Application Notes and Protocols for 1,5-Naphthyridine Compounds in Antibacterial and Antifungal Research. BenchChem Application Notes.

pKa values of tetrahydro-1,5-naphthyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the pKa Values of Tetrahydro-1,5-naphthyridine Derivatives

Authored by a Senior Application Scientist

Foreword: The Pivotal Role of pKa in Modern Drug Discovery

In the intricate landscape of medicinal chemistry, the journey from a promising molecular scaffold to a clinically effective drug is governed by a constellation of physicochemical properties. Among these, the ionization constant (pKa) stands out as a critical determinant of a molecule's fate within a biological system.[1] The pKa dictates the degree of ionization at a given pH, which in turn profoundly influences solubility, membrane permeability, plasma protein binding, and the ability to engage with a biological target.[2][3] Nitrogen-containing heterocycles are the bedrock of a vast number of pharmaceuticals, and their basicity is a key leverage point for optimizing drug-like properties.[3][4]

The tetrahydro-1,5-naphthyridine scaffold has emerged as a privileged structure in drug discovery, with derivatives showing potent activity as kinase inhibitors and other therapeutic agents.[5][6][7] This guide provides an in-depth exploration of the pKa values of this specific heterocyclic family. We will dissect the structural and electronic factors that govern basicity, present a framework for predicting pKa shifts, detail a robust experimental protocol for its determination, and analyze the profound implications of this single parameter on the overall pharmacological profile. This document is intended for researchers, scientists, and drug development professionals who seek to harness a fundamental understanding of pKa to rationally design the next generation of therapeutics based on the tetrahydro-1,5-naphthyridine core.

The Theoretical Underpinning of Basicity in Tetrahydro-1,5-naphthyridines

The pKa of a basic compound is the pH at which the protonated (ionized) and neutral (un-ionized) forms are present in equal concentrations. For a nitrogen heterocycle like a tetrahydro-1,5-naphthyridine, the pKa value is a direct measure of the basicity of the nitrogen atom(s); a higher pKa corresponds to a stronger base, meaning the nitrogen's lone pair of electrons is more available to accept a proton.[8]

The core scaffold of 1,2,3,4-tetrahydro-1,5-naphthyridine contains two nitrogen atoms with distinct electronic environments:

  • N1 (Aliphatic Amine): This nitrogen is part of a saturated ring system, resembling a substituted aniline. Its lone pair is localized and generally more available for protonation.

  • N5 (Pyridine-like): This nitrogen is part of an aromatic pyridine ring. Its lone pair resides in an sp² hybrid orbital and is not part of the aromatic π-system, making it available for protonation.

The partial saturation of the ring system introduces a non-planar conformation, which modulates the electronic properties and steric accessibility of these nitrogen atoms compared to a fully aromatic 1,5-naphthyridine.[5] The interplay between these two nitrogens and the influence of substituents determines the overall basicity profile of any given derivative.

The Decisive Influence of Substituents

The position and electronic nature of substituents appended to the tetrahydro-1,5-naphthyridine core are the primary tools for modulating pKa. The principles of these effects are well-established in physical organic chemistry.[9][10]

  • Electronic Effects:

    • Electron-Donating Groups (EDGs): Groups like alkyl (-CH₃), alkoxy (-OCH₃), and amino (-NH₂) increase the electron density on the heterocyclic ring system through inductive (+I) or resonance (+R) effects. This increased electron density stabilizes the conjugate acid formed after protonation, making the parent molecule a stronger base and thus increasing the pKa .[8] For example, a methyl group has a moderate electron-donating inductive effect that can stabilize adjacent nitrogen lone pairs.[5]

    • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), and halogens (-Cl, -F) pull electron density away from the ring system via inductive (-I) or resonance (-R) effects. This destabilizes the positive charge of the conjugate acid, making the parent molecule a weaker base and consequently decreasing the pKa .[8][10]

  • Steric Effects: The presence of bulky substituents near a nitrogen atom can hinder the approach of a proton and the necessary solvation of the resulting conjugate acid. This steric hindrance can make protonation less favorable, leading to a lower pKa than would be expected based on electronic effects alone.[8][11]

Quantitative pKa Data and Predictive Trends

While extensive experimental pKa databases for novel derivatives are often proprietary, we can establish trends from known values for parent systems and analogous structures. Computational studies on tetrahydro-naphthyridine analogues suggest a pKa range of approximately 6.8 to 7.5 for the protonated amine, depending on the substitution pattern.[5] The parent aromatic 1,5-naphthyridine has a pKa of 2.91.[12] The saturation of one ring significantly increases the basicity of the N1 nitrogen.

The following table summarizes the expected pKa trends for a hypothetical tetrahydro-1,5-naphthyridine scaffold based on the position and nature of substituents.

DerivativeSubstituent (X)PositionElectronic EffectExpected pKa Shift (Relative to Unsubstituted)Rationale
Unsubstituted Tetrahydro-1,5-naphthyridine-HNeutralBaseline (~7.0)The aliphatic N1 is the more basic center.
7-Methoxy-tetrahydro-1,5-naphthyridine-OCH₃7EDG (+R > -I)Increase (↑)The methoxy group donates electron density into the pyridine ring through resonance, increasing the basicity of N5 and having a smaller effect on N1. The overall basicity of the molecule increases.
7-Chloro-tetrahydro-1,5-naphthyridine-Cl7EWG (-I > +R)Decrease (↓)The inductive electron withdrawal by the chlorine atom deactivates the pyridine ring, destabilizing the conjugate acid and lowering the pKa.[10]
2-Methyl-tetrahydro-1,5-naphthyridine-CH₃2EDG (+I)Slight Increase (↑)The alkyl group is a weak electron-donating group, which slightly increases the electron density at N1, leading to a minor increase in basicity.[5]
N1-Phenyl-tetrahydro-1,5-naphthyridine-C₆H₅1EWG (-I)Significant Decrease (↓↓)The phenyl ring is electron-withdrawing by induction and can delocalize the N1 lone pair, significantly reducing its availability for protonation.

A Self-Validating Protocol for Experimental pKa Determination

Accurate pKa determination is essential for building reliable structure-activity relationships (SAR).[1] While several methods exist, including potentiometric titration and NMR, UV-Vis spectrophotometry offers a robust, sensitive, and widely accessible approach for compounds with a suitable chromophore.[13][14]

Principle: The Beer-Lambert law states that absorbance is proportional to concentration. For a compound that can be protonated, the ionized and neutral forms will have different molar absorptivities at certain wavelengths. By measuring the absorbance of a solution at a fixed wavelength across a range of pH values, one can generate a sigmoidal titration curve. The inflection point of this curve corresponds to the pKa.[13]

Detailed Step-by-Step Methodology: Spectrophotometric pKa Determination

This protocol is designed to be self-validating by ensuring systematic and controlled experimental conditions.

Materials:

  • Tetrahydro-1,5-naphthyridine derivative (test compound)

  • Dimethyl sulfoxide (DMSO), spectroscopic grade

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Universal buffer components (e.g., citric acid, potassium phosphate, boric acid, KCl)

  • Calibrated pH meter with a combination glass electrode

  • Dual-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Wavelength Selection:

    • Prepare two highly acidic (pH ~1-2) and two highly basic (pH ~12-13) solutions of the test compound at a known concentration (e.g., 50 µM).

    • Causality: These pH extremes ensure the compound exists predominantly in its fully protonated and neutral forms, respectively.

    • Scan the full UV spectrum (e.g., 200-400 nm) for all four solutions.

    • Identify one or more analytical wavelengths where the difference in absorbance between the acidic and basic forms is maximal. This maximizes the signal window for the titration.

  • Buffer and Sample Preparation:

    • Prepare a series of at least 12-15 universal buffer solutions spanning the desired pH range (e.g., from pH 2 to 12 in ~0.5-1.0 unit increments).

    • Causality: A universal buffer system maintains a constant ionic strength across the entire pH range, which is critical as ionic strength itself can influence pKa.

    • Prepare a concentrated stock solution of the test compound in DMSO (e.g., 10 mM).

    • For each pH measurement, create the final sample by adding a small, precise volume of the DMSO stock to the buffer solution in a volumetric flask. The final concentration should be identical for all samples, and the final percentage of DMSO should be low (<1%) to minimize its effect on the pKa.

  • Measurement and Data Acquisition:

    • Calibrate the pH meter using standard pH 4, 7, and 10 buffers.

    • For each sample, measure the final pH accurately.

    • Set the spectrophotometer to the chosen analytical wavelength(s). Use the corresponding buffer solution without the test compound as the blank.

    • Measure the absorbance of each sample. Perform measurements in triplicate for each pH point to ensure reproducibility.

  • Data Analysis and pKa Calculation:

    • Plot the measured absorbance (A) against the measured pH. The data should form a sigmoidal curve.

    • The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation or a suitable sigmoidal curve-fitting model (e.g., Boltzmann fit). The inflection point of the curve is the pH that equals the pKa.[13]

    • Alternatively, the pKa can be calculated using the equation: pKa = pH + log[(A_I - A) / (A - A_N)] where A is the absorbance at a given pH, A_I is the absorbance of the fully ionized species (at low pH), and A_N is the absorbance of the neutral species (at high pH).

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_measure Phase 2: Measurement cluster_analysis Phase 3: Analysis prep_stock Prepare Concentrated Stock in DMSO create_samples Create Final Samples (Stock + Buffer) prep_stock->create_samples prep_buffers Prepare Universal Buffers (pH 2-12) prep_buffers->create_samples select_lambda Select Analytical Wavelength(s) (Scan at pH 2 & 12) measure_abs Measure Absorbance vs. Buffer Blank select_lambda->measure_abs measure_ph Accurately Measure Final pH of Each Sample create_samples->measure_ph measure_ph->measure_abs plot_data Plot Absorbance vs. pH measure_abs->plot_data fit_curve Fit Data to Sigmoidal Model plot_data->fit_curve calc_pka Determine pKa (Inflection Point) fit_curve->calc_pka

Caption: Workflow for Spectrophotometric pKa Determination.

Consequence and Application: How pKa Governs Pharmacological Potential

Understanding the pKa of a tetrahydro-1,5-naphthyridine derivative is not an academic exercise; it is fundamental to predicting its behavior as a drug candidate. The degree of ionization at physiological pH (typically ~7.4 in blood plasma, but varying from ~1-3 in the stomach to ~6-7.4 in the small intestine) directly impacts its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

  • Absorption & Permeability: According to the pH-partition hypothesis, only the neutral, un-ionized form of a drug can passively diffuse across lipid cell membranes. A basic drug with a pKa of 7.4 will be 50% ionized in the blood. If the pKa is higher (e.g., 9.0), it will be predominantly ionized and may exhibit poor absorption from the intestine and limited ability to cross the blood-brain barrier. Conversely, a very low pKa might render it insoluble in the acidic environment of the stomach. Therefore, tuning the pKa is a critical balancing act between solubility (favored by the ionized form) and permeability (favored by the neutral form).[1]

  • Distribution: The ionization state affects binding to plasma proteins like albumin. Often, the ionized form binds more readily, which can reduce the concentration of free, active drug available to reach the target tissue.

  • Target Engagement: The specific protonation state of the molecule is often crucial for binding to its biological target. For kinase inhibitors, for example, a protonated nitrogen might form a key hydrogen bond or salt bridge with an acidic residue (e.g., aspartate) in the ATP-binding pocket.[5] If the pKa is too low, the molecule may not be sufficiently protonated at physiological pH to engage in this critical interaction, leading to a loss of potency.

Logical Relationship Diagram

G pKa pKa Value Solubility Aqueous Solubility pKa->Solubility influences Permeability Membrane Permeability pKa->Permeability influences TargetBinding Target Binding Affinity pKa->TargetBinding governs protonation state Absorption Oral Absorption Solubility->Absorption Permeability->Absorption Distribution Tissue Distribution Permeability->Distribution Efficacy Therapeutic Efficacy TargetBinding->Efficacy Absorption->Efficacy Distribution->Efficacy

Caption: The influence of pKa on key drug-like properties.

Conclusion

The pKa of tetrahydro-1,5-naphthyridine derivatives is a master variable that medicinal chemists can and must control to achieve a desirable pharmacological profile. It is governed by the intricate electronic and steric interplay of the core heterocycle and its substituents. By understanding the theoretical principles, leveraging predictive trends, and employing rigorous experimental methods for its determination, researchers can rationally design molecules where solubility, permeability, and target affinity are optimized in concert. A deep appreciation for this fundamental physicochemical parameter is not merely beneficial—it is indispensable for the successful development of novel therapeutics built upon this versatile and promising scaffold.

References

  • 1-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine - Vulcanchem. (n.d.).
  • Naimi-Jamal, M. R. (n.d.). Chapter 3: Substitutions of Aromatic Heterocycles.
  • Ishihama, Y., et al. (2002). A rapid method for pKa determination of drugs using pressure-assisted capillary electrophoresis with photodiode array detection in drug discovery. Journal of Pharmaceutical and Biomedical Analysis, 28(1), 53-61. Retrieved from [Link]

  • Khadikar, P. V., et al. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research in Science & Engineering, 11(11), 1-15.
  • Vicario, J., & Palacios, F. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3487. Retrieved from [Link]

  • Encyclopedia.pub. (2020). Fused 1,5-naphthyridines. Retrieved from [Link]

  • Leito, I., et al. (2017). On the basicity of conjugated nitrogen heterocycles in different media. European Journal of Organic Chemistry, 2017(30), 4475-4489. Retrieved from [Link]

  • Szakács, Z., et al. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Molecules, 22(9), 1569. Retrieved from [Link]

  • Perrin, D. D., & Dempsey, B. (1974). Buffers for pH and Metal Ion Control. Chapman and Hall. (Note: While not directly from the search, this is a foundational text for the principles described and is cited here for authoritative grounding. A specific online source for the general principle is: Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link])

  • Subirats, X., et al. (2015). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. In Reference Module in Chemistry, Molecular Sciences and Chemical Engineering. Elsevier.
  • Alonso, C., et al. (n.d.). Synthesis of Heterocyclic Fused[5][6]naphthyridines by Intramolecular HDA Reactions. Retrieved from [Link]

  • Parveen, A., et al. (2023). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Current Organic Chemistry, 27(1), 2-4.
  • Al-Tel, T. H. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams.
  • Leito, I., et al. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). European Journal of Organic Chemistry, 2017, 4475-4489.
  • Adamczyk-Woźniak, A., et al. (2013). Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore. ACS Medicinal Chemistry Letters, 4(11), 1082-1086. Retrieved from [Link]

  • Reusch, W. (2020). The Effect of Substituents on pKa. Chemistry LibreTexts. Retrieved from [Link]

  • Soderberg, T. (n.d.). Substituent Effects on Acidity. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries. Retrieved from [Link]

  • MDPI. (2023). Nitrogen Containing Heterocycles. Encyclopedia. Retrieved from [Link]

  • Al-Tel, T. H. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. Retrieved from [Link]

  • Parit, M., et al. (2025). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica, 17(3), 706-710.
  • Palacios, F., et al. (2018). Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation. European Journal of Medicinal Chemistry, 155, 439-451. Retrieved from [Link]

Sources

A Technical Guide to Determining the Solubility Profile of 5,6,7,8-tetrahydro-1,5-naphthyridin-2-ol for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Crucial Role of Solubility in Drug Discovery

Molecular Structure and Predicted Solubility Characteristics

The first step in any solubility investigation is a thorough analysis of the molecule's structure. 5,6,7,8-tetrahydro-1,5-naphthyridin-2-ol is a bicyclic heteroaromatic compound with several key features that dictate its interactions with solvents:

  • The Tetrahydropyridine Ring: The saturated portion of the ring system introduces a degree of flexibility and aliphatic character.

  • The Pyridin-2-ol Moiety: This is the most functionally significant part of the molecule regarding solubility. The hydroxyl group (-OH) can act as both a hydrogen bond donor and acceptor. The adjacent ring nitrogen is a hydrogen bond acceptor. This region imparts significant polarity to the molecule.

  • Tautomerism: The pyridin-2-ol can exist in equilibrium with its lactam tautomer, 5,6,7,8-tetrahydro-1,5-naphthyridin-2(1H)-one. The dominant form will depend on the solvent environment, which in turn significantly impacts solubility. The lactam form has a strong hydrogen bond donating N-H group and a hydrogen bond accepting carbonyl group.

Predicted Behavior: Based on this structure, we can predict that this compound will exhibit its highest solubility in polar, protic solvents (like methanol, ethanol) and polar, aprotic solvents (like DMSO, DMF) that can engage in hydrogen bonding. Its solubility is expected to be significantly lower in non-polar solvents such as hexanes or toluene.

Theoretical Framework: Hansen Solubility Parameters (HSP)

To move beyond qualitative predictions, the Hansen Solubility Parameter (HSP) model provides a powerful quantitative framework.[6][7][8] It deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The central principle is that "like dissolves like." A solute will be most soluble in a solvent whose HSP values are closest to its own. The difference between the HSP of a solvent and a solute can be calculated as a "distance" (Ra) in 3D Hansen space. The smaller the Ra, the higher the affinity and the greater the likely solubility.

While the exact HSP values for this compound must be determined experimentally, this model is invaluable for selecting a logical range of solvents for screening and for understanding the results. For example, a mixture of two poor solvents can sometimes create a good solvent system if the blend's resulting HSP values fall within the solute's "solubility sphere."[8]

Experimental Protocol: Equilibrium Shake-Flask Method

The gold standard for determining thermodynamic solubility is the Shake-Flask method.[9][10] It is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution. The following protocol is a self-validating system for generating reliable data.

Objective: To determine the equilibrium solubility of this compound in a selected range of organic solvents at a controlled temperature (e.g., 25 °C).

Materials:

  • This compound (solid, purity >98%)

  • Selected organic solvents (HPLC grade or higher)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • HPLC system with a UV detector (or other suitable quantitative method)

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A starting point would be ~10 mg of solid.

  • Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of each selected organic solvent into its respective vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for at least 24-48 hours.[9] Causality Note: A prolonged equilibration time is crucial to overcome kinetic barriers and reach a true thermodynamic equilibrium, ensuring the trustworthiness of the final measurement.

  • Phase Separation: After equilibration, let the vials stand undisturbed in the temperature-controlled environment for a short period to allow coarse particles to settle. Then, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining undissolved solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. Critical Step: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is essential to remove any fine particulate matter that could otherwise dissolve during dilution and artificially inflate the solubility value.

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the same solvent or mobile phase) to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method. The concentration of the analyte is determined by comparing its peak area to a standard calibration curve prepared with known concentrations of this compound.

  • Data Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor. The experiment should be performed in triplicate for each solvent to ensure reproducibility.

Below is a diagram illustrating the logical flow of this critical experimental protocol.

G cluster_prep 1. Preparation & Equilibration cluster_sampling 2. Sampling & Analysis cluster_result 3. Final Result A Add excess solid to vials B Add known volume of solvent A->B C Equilibrate on shaker (24-48h at 25°C) B->C D Centrifuge to pellet solid C->D E Filter supernatant (0.22 µm) D->E F Dilute sample accurately E->F G Quantify via HPLC-UV F->G H Calculate Solubility (mg/mL or M) G->H caption Workflow for the Shake-Flask Solubility Determination Method.

Workflow for the Shake-Flask Solubility Determination Method.

Data Presentation and Interpretation

The quantitative results from the shake-flask experiment should be summarized in a clear, structured table. While experimental data for the target compound is not available, a hypothetical dataset is presented below to illustrate how results should be organized for easy comparison.

Solvent ClassSolventPolarity IndexHydrogen BondingSolubility (mg/mL) at 25°C
Polar Protic Methanol5.1Donor & Acceptor> 50
Ethanol4.3Donor & Acceptor35.2
Isopropanol3.9Donor & Acceptor15.8
Polar Aprotic DMSO7.2Acceptor> 100
Acetonitrile5.8Acceptor5.1
Acetone5.1Acceptor12.4
Non-Polar Dichloromethane3.1None2.5
Toluene2.4None< 0.1
Hexane0.1None< 0.01

Interpretation: This hypothetical data would suggest that hydrogen bonding capability is the dominant factor for high solubility, with the compound being highly soluble in solvents like DMSO and Methanol. The low solubility in Toluene and Hexane confirms the polar nature of the molecule. This profile is crucial for:

  • Process Chemistry: Selecting appropriate solvents for reaction and crystallization to ensure high yield and purity.

  • Formulation Science: Identifying potential solvent systems for liquid formulations or for use in advanced formulation strategies like nanosuspensions or solid dispersions to enhance aqueous solubility.[11]

  • Analytical Chemistry: Choosing the right diluents for creating stock solutions and standards for various assays.

Factors Influencing Solubility: Beyond the Solvent

The solubility of this compound is not static. Researchers must consider several other factors that can dramatically alter the results:

  • pH: The molecule has basic nitrogen atoms and a potentially acidic hydroxyl group. In aqueous systems or buffered organic solutions, its ionization state will change with pH, drastically affecting solubility.

  • Temperature: Dissolution is a thermodynamic process. For most solids, solubility increases with temperature, an endothermic process.[12] This relationship should be characterized if the intended application involves temperature variations.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, a different solubility. The most stable polymorph will have the lowest solubility. Solid-state characterization (e.g., via XRPD, DSC) is essential for reproducible results.

The interplay of these factors highlights why a comprehensive solubility profile, rather than a single data point, is necessary for robust drug development.

G cluster_factors Key Influencing Factors Sol Measured Solubility Solvent Solvent Properties (HSP, Polarity) Solvent->Sol Temp Temperature Temp->Sol pH pH / Ionization pH->Sol Solid Solid State (Polymorphism) Solid->Sol caption Interrelated factors that determine the solubility of a compound.

Interrelated factors that determine the solubility of a compound.

Conclusion

Characterizing the solubility profile of this compound is a foundational step in its development as a potential therapeutic agent. While public data is scarce, this guide provides the theoretical grounding and practical, step-by-step protocols necessary for any research or drug development professional to generate high-quality, reliable solubility data. By systematically applying the principles of molecular structure analysis, leveraging theoretical models like HSP, and executing robust experimental methods such as the shake-flask technique, scientists can build the comprehensive understanding required to make informed decisions, overcome formulation challenges, and unlock the full potential of this promising molecular scaffold.

References

  • Capot Chemical. (n.d.). MSDS of 5,6,7,8-Tetrahydro-[12][13]naphthyridine-2-carboxylic acid. Retrieved from Capot Chemical website.

  • Chem-Impex. (n.d.). 5,6,7,8-Tetrahydro-[12][13]naphthyridine-2-carboxylic acid. Retrieved from Chem-Impex International website.

  • ResearchGate. (n.d.). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists.
  • Fluorochem. (n.d.). 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1h)-one hcl.
  • Thakur, R., et al. (2021). Drug Solubility: Importance and Enhancement Techniques. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • MDPI. (2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties.
  • The Journal of Organic Chemistry. (2004). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists. [Link]

  • ResearchGate. (n.d.). Modeling of solubility of 1,5-dinitro-naphthalen in eight organic solvents from T=(273.15 to 313.15) K and dissolution properties.
  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • IntechOpen. (2020). The Importance of Solubility for New Drug Molecules. [Link]

  • Benchchem. (n.d.). Overcoming Solubility Challenges of Benzo[c]naphthyridine Compounds.
  • PMC. (n.d.). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F.
  • Wikipedia. (n.d.). Hansen solubility parameter.
  • Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • ResearchGate. (2025). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Hansen Solubility Parameters. (n.d.). Hansen Solubility Parameters. [Link]

  • PMC. (n.d.). Fused 1,5-Naphthyridines: Synthetic Tools and Applications.
  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

  • Bide Pharmatech. (n.d.). 5-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)pentanoic acid.
  • ResearchGate. (2024). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1.
  • Encyclopedia.pub. (2020). Fused 1,5-naphthyridines. [Link]

  • American Coatings Association. (2018). Hansen Solubility Parameters (HSP): 1—Introduction. [Link]

  • PubMed. (2007). Synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines and related heterocycles by cobalt-catalyzed [2 + 2 + 2] cyclizations. [Link]

  • PMC. (n.d.). Revisiting Hansen Solubility Parameters by Including Thermodynamics.
  • AZoLifeSciences. (2021). Importance of Solubility and Lipophilicity in Drug Development. [Link]

  • EPA. (n.d.). 6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine.
  • Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

  • AIC. (1984). Solubility Parameters: Theory and Application. [Link]

Sources

Harnessing the Hydrogen Bond: A Guide to the Donor and Acceptor Properties of Naphthyridinone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold and the Power of the Hydrogen Bond

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These are known as "privileged structures," and the naphthyridinone core is a prime example.[1] As a class of nitrogen-containing heterocyclic compounds, naphthyridinones are bioisosteres of quinolones and are ubiquitous in molecules demonstrating a vast spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory effects.[2][3][4] Their success is largely attributable to their rigid, planar structure and, most critically, their inherent capacity for forming specific, directional hydrogen bonds with biological targets.

Hydrogen bonds are the cornerstone of molecular recognition in biological systems. They dictate the binding orientation of a drug in a receptor's active site and contribute significantly to the overall binding affinity.[5] Understanding and strategically utilizing the hydrogen bond donor (HBD) and hydrogen bond acceptor (HBA) sites within a scaffold is therefore paramount in rational drug design. This guide provides an in-depth analysis of the hydrogen bonding capabilities of the naphthyridinone core, offering field-proven insights into its application in drug development.

The Naphthyridinone Core: A Structural Analysis of Hydrogen Bonding Potential

The term "naphthyridinone" refers to a bicyclic heterocyclic system composed of two fused pyridine rings, where one of the rings is a pyridinone (a lactam). There are six structural isomers of the parent naphthyridine, distinguished by the positions of the two nitrogen atoms.[6] The addition of the carbonyl group in the pyridinone ring further diversifies the potential scaffolds (e.g., 1,6-naphthyridin-2(1H)-one, 1,8-naphthyridin-4(1H)-one, etc.). This structural diversity is not merely academic; it fundamentally alters the electronic landscape of the molecule and the spatial arrangement of its hydrogen bonding functionalities.

The key to understanding the hydrogen bonding potential of any naphthyridinone isomer lies in identifying its primary donor and acceptor sites.

Hydrogen Bond Acceptors (HBAs)

The naphthyridinone scaffold presents two primary types of hydrogen bond acceptor sites:

  • Pyridine-like Nitrogen Atoms: The nitrogen atom in the pyridine ring (not the lactam nitrogen) possesses a lone pair of electrons in an sp² hybrid orbital, located in the plane of the ring. This makes it a potent hydrogen bond acceptor. Its basicity, and thus its strength as an HBA, is influenced by its position relative to the electron-withdrawing carbonyl group and the other nitrogen atom.

  • Lactam Carbonyl Oxygen: The oxygen atom of the carbonyl group in the pyridinone ring is another strong hydrogen bond acceptor. It features two lone pairs of electrons and is polarized due to the electronegativity difference with the carbon atom, giving it a partial negative charge.

Hydrogen Bond Donors (HBDs)
  • Lactam N-H Group: The most prominent hydrogen bond donor is the proton attached to the lactam nitrogen (the N-H group). The adjacent electron-withdrawing carbonyl group polarizes the N-H bond, increasing the acidity of the proton and making it a strong hydrogen bond donor. This N-H group is a critical feature in many naphthyridinone-based inhibitors, particularly those targeting kinases.

  • "Non-conventional" C-H Donors: While often overlooked, certain aromatic C-H bonds can act as weak hydrogen bond donors.[7] In the electron-deficient naphthyridinone ring system, C-H bonds adjacent to the ring nitrogens can become sufficiently polarized to engage in C-H···O or C-H···N interactions with a target protein.[7] These interactions, though weaker than conventional hydrogen bonds, can contribute to binding affinity and specificity.

The following diagram illustrates the principal hydrogen bonding sites on a representative 1,6-naphthyridin-2(1H)-one scaffold.

H_Bonding_Sites cluster_naphthyridinone 1,6-Naphthyridin-2(1H)-one Scaffold cluster_legend Potential Interaction Sites Naphthyridinone HBD_node Hydrogen Bond Donor (HBD) HBA_node Hydrogen Bond Acceptor (HBA) NonConventional_HBD_node Non-conventional HBD (C-H) N_H_donor N_H_donor->Naphthyridinone N-H Proton N_acceptor N_acceptor->Naphthyridinone Pyridine N Lone Pair O_acceptor O_acceptor->Naphthyridinone Carbonyl O Lone Pairs CH_donor CH_donor->Naphthyridinone Polarized C-H

Caption: Primary hydrogen bond donor and acceptor sites on a naphthyridinone scaffold.

Application in Drug Design: Targeting the Kinase Hinge Region

A classic application of the naphthyridinone scaffold is in the design of ATP-competitive kinase inhibitors.[3][8] The ATP binding site of most kinases contains a "hinge" region that forms a characteristic hydrogen bonding pattern with the adenine base of ATP. Specifically, it presents a short sequence of residues that act as a hydrogen bond donor and an acceptor.

Naphthyridinone scaffolds are exceptionally well-suited to mimic this interaction. The lactam N-H group can donate a hydrogen bond to a backbone carbonyl oxygen in the hinge, while a pyridine-like ring nitrogen can accept a hydrogen bond from a backbone N-H group. This bidentate interaction anchors the inhibitor in the active site, providing a foundation for achieving high potency and selectivity.[9] For instance, certain 1,6-naphthyridinone derivatives have been developed as potent and selective inhibitors of AXL kinase, a key target in cancer therapy.[9]

The diagram below illustrates this crucial interaction.

Kinase_Hinge_Binding Naphthyridinone Interaction with Kinase Hinge Inhibitor Naphthyridinone Inhibitor N-H N Hinge Kinase Hinge Region Backbone C=O Backbone N-H Inhibitor:n1->Hinge:h1 H-bond (Donor) Inhibitor:n2->Hinge:h2 H-bond (Acceptor) SBDD_Workflow A Computational Design & Docking (Predict H-Bonds) B Chemical Synthesis (Naphthyridinone Derivatives) A->B C Biochemical Assay (e.g., IC50 Determination) B->C D Structural Biology (X-ray, NMR) C->D Potent Hits E Structure-Activity Relationship (SAR) Analysis C->E Activity Data D->E Structural Data F Lead Optimization E->F F->A Design Next Cycle

Sources

Whitepaper: The 1,5-Naphthyridine Pharmacophore in Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The relentless pursuit of novel therapeutics requires molecular scaffolds that offer precise geometric, electronic, and pharmacokinetic properties. The 1,5-naphthyridine core—a privileged diazanaphthalene motif—has emerged as a highly versatile pharmacophore in medicinal chemistry[1]. This technical guide provides an in-depth analysis of the structural features, mechanistic target engagement, and synthetic methodologies associated with 1,5-naphthyridine derivatives, offering actionable insights for drug development professionals.

Structural and Pharmacophoric Foundations

The 1,5-naphthyridine scaffold is characterized by two fused pyridine rings with nitrogen atoms positioned at the 1 and 5 vertices[2]. This specific spatial arrangement imparts unique physicochemical properties that are highly advantageous in drug design:

  • Hydrogen Bonding & Metal Coordination: The nitrogen atoms act as potent hydrogen-bond acceptors. Their specific orientation allows for bidentate coordination with metal ions, a feature highly sought after in the design of metalloenzyme inhibitors[3].

  • Planarity & π-π Stacking: The rigid, planar aromatic system facilitates deep intercalation into the DNA double helix, making it a critical structural feature for topoisomerase inhibition in oncology[4].

  • Electronic Distribution: The electron-deficient nature of the fused pyridine rings makes the scaffold highly resistant to oxidative metabolism by cytochrome P450 enzymes, significantly improving the pharmacokinetic (PK) stability of derived drug candidates[2].

Mechanistic Pathways and Target Engagement

ALK5 (TGF-β Type I Receptor) Inhibition

The Transforming Growth Factor-β (TGF-β) signaling pathway is a master regulator of tissue fibrosis and tumor metastasis. 1,5-Naphthyridine derivatives, particularly aminothiazole and pyrazole variants, have been identified as highly potent and selective inhibitors of ALK5 (TGF-β Type I Receptor)[5].

Mechanistically, the 1,5-naphthyridine core acts as a competitive hinge-binder within the ATP-binding pocket of the ALK5 kinase domain. The N1 and N5 atoms participate in critical hydrogen-bonding interactions with the kinase hinge region, thereby blocking ATP binding, preventing autophosphorylation, and halting downstream SMAD-mediated gene transcription[5].

ALK5_Pathway TGFB TGF-β Ligand TBRII TGF-β Type II Receptor TGFB->TBRII Binds ALK5 ALK5 (TGF-β Type I Receptor) TBRII->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 Phosphorylation ALK5->SMAD23 Kinase Activity Naph 1,5-Naphthyridine Inhibitor (e.g., Cmpd 19) Naph->ALK5 Competitive Hinge Binding (Blocks ATP) SMAD4 SMAD4 Complex Formation SMAD23->SMAD4 Complexes with Transcription Gene Transcription (Fibrosis, Cancer) SMAD4->Transcription Nuclear Translocation

Figure 1: TGF-β signaling pathway and competitive inhibition of ALK5 by 1,5-naphthyridine derivatives.

Antimicrobial and Antifungal Mechanisms

Beyond kinase inhibition, the 1,5-naphthyridine motif exhibits broad-spectrum antimicrobial properties. Naturally occurring derivatives, such as the canthinone-type alkaloids (e.g., canthin-6-one), demonstrate potent activity against Staphylococcus aureus and Escherichia coli[6]. Synthetically derived 1,5-naphthyridines target essential bacterial processes, notably by inhibiting FtsZ polymerization. By preventing the formation of the Z-ring during cell division, these compounds induce bacterial filamentation and subsequent cell death[7].

Topoisomerase Inhibition in Oncology

In the realm of oncology, fused 1,5-naphthyridines (such as chromeno[4,3-b][1,5]naphthyridines) act as potent Topoisomerase I inhibitors[4]. The planar pharmacophore intercalates into the DNA double helix, stabilizing the transient DNA-topoisomerase cleavage complex. This stabilization prevents DNA religation, leading to fatal double-strand breaks during replication and triggering apoptosis in aggressive cancer cell lines[4].

Quantitative Structure-Activity Relationship (QSAR) Data

To provide a clear benchmark for drug design, the following table summarizes the quantitative biological activity of key 1,5-naphthyridine derivatives across various therapeutic targets:

Scaffold / DerivativePrimary Target / MechanismBiological Activity (IC₅₀ / MIC)Key Therapeutic Application
Compound 19 (Pyrazole derivative)ALK5 (TGF-β Type I Receptor)IC₅₀ = 4 nMAnti-fibrotic / Anticancer[5]
Compound 15 (Aminothiazole derivative)ALK5 (TGF-β Type I Receptor)IC₅₀ = 6 nMAnti-fibrotic / Anticancer[5]
Canthin-6-one (Natural alkaloid)Staphylococcus aureusMIC = 0.49 µg/mLAntibacterial[6]
10-Methoxycanthin-6-one Escherichia coliMIC = 3.91 µg/mLAntibacterial[6]
Indeno[1,5]naphthyridine 51g A549 Cell Line (Topoisomerase I)IC₅₀ = 2.9 µMAnticancer[4]
Tetrahydrochromeno[4,3-b][1,5]naphthyridine 127a A549 Cell Line (Topoisomerase I)IC₅₀ = 1.03 µMAnticancer[4]

Synthetic Methodology: The Gould-Jacobs Reaction Workflow

To harness the therapeutic potential of 1,5-naphthyridines, robust and scalable synthetic routes are imperative. The Gould-Jacobs reaction remains the cornerstone methodology for constructing the 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid core, which serves as the primary building block for downstream diversification[1].

Gould_Jacobs Start 3-Aminopyridine + DEEM Condensation Condensation (Heat) Anilinomethylenemalonate Start->Condensation Nucleophilic Attack Cyclization Thermal Cyclization (Diphenyl ether, 250°C) Condensation->Cyclization Electrophilic Aromatic Substitution Workup Cooling & Filtration Cyclization->Workup Precipitation Product Ethyl 4-oxo-1,4-dihydro- 1,5-naphthyridine-3-carboxylate Workup->Product Isolation

Figure 2: Step-by-step experimental workflow of the Gould-Jacobs reaction for 1,5-naphthyridines.

Self-Validating Experimental Protocol: Synthesis of Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate

As an Application Scientist, I emphasize that protocols must be designed with inherent causality and self-validation to ensure reproducibility across different laboratories.

Step 1: Nucleophilic Condensation

  • Procedure: Heat a stoichiometric mixture of 3-aminopyridine and diethyl ethoxymethylenemalonate (DEEM) to 120 °C for 2 hours.

  • Causality: The exocyclic amine of 3-aminopyridine acts as a nucleophile, attacking the highly electrophilic enol ether carbon of DEEM. The continuous application of heat drives the elimination of ethanol (a volatile byproduct), shifting the chemical equilibrium exclusively toward the formation of the anilinomethylenemalonate intermediate.

Step 2: High-Temperature Thermal Cyclization

  • Procedure: Dissolve the isolated intermediate in diphenyl ether and heat to approximately 250 °C for 45 minutes[1].

  • Causality: Forming the fused pyridone ring necessitates an electrophilic aromatic substitution onto an already electron-deficient pyridine ring—a process with a massive activation energy barrier. Diphenyl ether is chosen specifically for its high boiling point and chemical inertness; it acts as an optimal thermal sink that provides the extreme kinetic energy required to force ring closure without thermally degrading the reactants.

Step 3: Self-Validating Isolation

  • Procedure: Remove the heat source and allow the reaction mixture to cool to room temperature. Collect the resulting precipitate via vacuum filtration and wash with hexanes.

  • Causality & Validation: This step is engineered as a self-validating system. The newly formed 1,5-naphthyridine derivative is highly rigid and planar, promoting strong intermolecular π-π stacking and hydrogen bonding. Consequently, its solubility in the non-polar diphenyl ether drops exponentially upon cooling. The abrupt formation of a crystalline precipitate serves as immediate, visual confirmation of successful cyclization. Filtration provides a high-purity product while entirely bypassing resource-intensive chromatographic purification.

Conclusion

The 1,5-naphthyridine pharmacophore is a highly privileged structure that bridges the gap between synthetic accessibility and potent biological activity. By understanding the causality behind its target engagement—from ALK5 hinge-binding to DNA intercalation—and mastering self-validating synthetic protocols like the Gould-Jacobs reaction, medicinal chemists can effectively leverage this scaffold to develop next-generation therapeutics for oncology, infectious diseases, and fibrotic disorders.

Comprehensive References

  • Title: The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry: A Technical Guide Source: Benchchem URL: 1

  • Title: Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines Source: NIH PMC URL: 2

  • Title: Application Notes and Protocols for 1,5-Naphthyridine Compounds in Antibacterial and Antifungal Research Source: Benchchem URL: 7

  • Title: Biological Activity of Naturally Derived Naphthyridines Source: MDPI URL: 6

  • Title: Fused 1,5-naphthyridines Source: Encyclopedia.pub URL: 4

  • Title: CAS 254-79-5: 1,5-Naphthyridine Source: CymitQuimica URL: 3

  • Title: Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: 5

Sources

Methodological & Application

Application Note: Scalable Synthesis of 5,6,7,8-Tetrahydro-1,5-naphthyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for quinolines and isoquinolines. The partially saturated derivative, 5,6,7,8-tetrahydro-1,5-naphthyridin-2-ol , is of particular interest as a pharmacophore in the development of


 integrin antagonists, kinase inhibitors, and antibacterial agents.

This application note details a robust, two-stage synthetic protocol starting from commercially available 3-aminopyridine . Unlike the standard Skraup synthesis (which yields the fully aromatic core) or the Gould-Jacobs reaction with malonates (which typically yields the 4-hydroxy isomer), this protocol utilizes ethyl propiolate to selectively install the oxygen functionality at the C2 position. This is followed by a regioselective catalytic hydrogenation that saturates the unsubstituted pyridine ring while preserving the hydroxypyridine/pyridone motif.

Key Advantages of This Protocol
  • Regiocontrol: Exclusive formation of the 2-oxygenated isomer via Michael addition/cyclization.

  • Selectivity: Orthogonal hydrogenation conditions preserve the aromaticity of the amide-containing ring.

  • Scalability: Avoids the use of explosive oxidants (e.g., nitro-based Skraup conditions).

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into two logical phases: the construction of the bicyclic aromatic core and the selective saturation of the distal ring.

Strategic Logic
  • Core Construction: The reaction of 3-aminopyridine with an alkynoate (ethyl propiolate) undergoes a Michael addition to form an enamine. Thermal cyclization of this intermediate can theoretically occur at C2 (yielding 1,5-naphthyridine) or C4 (yielding 1,7-naphthyridine). Under high-temperature thermodynamic control (Dowtherm A), the 1,5-isomer is generally favored or separable.

  • Differentiation: The resulting 1,5-naphthyridin-2-ol exists in tautomeric equilibrium with the 2-pyridone form. This "amide-like" resonance stabilization makes the N1-ring more resistant to reduction than the N5-ring (which behaves as a simple pyridine). We exploit this electronic difference to selectively hydrogenate the N5-ring.

Retrosynthesis Target 5,6,7,8-Tetrahydro- 1,5-naphthyridin-2-ol Intermediate 1,5-Naphthyridin-2(1H)-one (Aromatic Core) Target->Intermediate Regioselective Hydrogenation (Pd/C, H2) Precursor Ethyl 3-(3-pyridylamino)acrylate (Michael Adduct) Intermediate->Precursor Thermal Cyclization (Dowtherm A) SM 3-Aminopyridine + Ethyl Propiolate Precursor->SM Michael Addition

Figure 1: Retrosynthetic disconnection showing the pathway from 3-aminopyridine to the tetrahydro-naphthyridine target.

Experimental Protocol

Phase 1: Synthesis of 1,5-Naphthyridin-2(1H)-one

This step constructs the bicyclic framework. The use of ethyl propiolate provides the 3-carbon fragment necessary to form the lactam ring.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7]Role
3-Aminopyridine 1.0Starting Material
Ethyl Propiolate 1.1Michael Acceptor
Ethanol (Absolute) SolventSolvent (Step A)
Dowtherm A SolventHigh-BP Solvent (Step B)
Diethyl Ether WashPurification
Step-by-Step Methodology

A. Michael Addition (Formation of Enamine)

  • Charge a round-bottom flask with 3-aminopyridine (9.4 g, 100 mmol) and absolute ethanol (50 mL).

  • Add ethyl propiolate (11.2 mL, 110 mmol) dropwise at room temperature over 15 minutes. Caution: Exothermic reaction.

  • Heat the mixture to reflux (80 °C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of 3-aminopyridine.

  • Concentrate the solvent in vacuo to yield the crude ethyl 3-(3-pyridylamino)acrylate as a yellow/orange oil or low-melting solid.

    • Checkpoint: This intermediate can be used directly, but 1H NMR should confirm the presence of vinylic protons (doublets ~5-8 ppm).

B. Thermal Cyclization

  • In a heavy-walled flask equipped with a wide-bore condenser, heat Dowtherm A (50 mL) to a rolling boil (~250 °C).

  • Dissolve the crude acrylate from Step A in a minimum amount of hot Dowtherm A (or add slowly as a melt/concentrated solution).

  • Add the substrate to the boiling solvent rapidly to ensure sudden thermal shock, which favors cyclization over polymerization.

  • Reflux for 30–45 minutes. The solution will darken significantly.

  • Cool the mixture slowly to room temperature. The product, 1,5-naphthyridin-2(1H)-one , typically precipitates as a tan/brown solid.

  • Dilute with diethyl ether (100 mL) to further precipitate the product and solubilize the Dowtherm A.

  • Filter the solid, wash extensively with diethyl ether and acetone.

  • Purification: Recrystallize from boiling water or ethanol/DMF if necessary.

    • Yield Expectation: 40–60%.

    • Isomer Check: Verify regiochemistry. The 1,5-isomer shows specific coupling constants in NMR distinct from the 1,7-isomer. (See Section 5).

Phase 2: Regioselective Hydrogenation

This step selectively reduces the pyridine ring (N5) while leaving the pyridone ring (N1) intact.

Reagents & Materials
ReagentLoadingRole
1,5-Naphthyridin-2(1H)-one 1.0 equivSubstrate
10% Pd/C 10 wt%Catalyst
Glacial Acetic Acid SolventSolvent/Activator
Hydrogen Gas 50 psiReductant
Step-by-Step Methodology
  • Preparation: In a Parr hydrogenation bottle, suspend 1,5-naphthyridin-2(1H)-one (2.0 g) in glacial acetic acid (30 mL).

    • Note: Acetic acid is critical. It protonates the basic N5 nitrogen, making the pyridine ring more susceptible to hydrogenation than the amide-like N1 ring.

  • Catalyst Addition: Carefully add 10% Pd/C (200 mg, 10 wt% loading) under an inert atmosphere (nitrogen or argon). Caution: Pd/C is pyrophoric.

  • Hydrogenation: Connect to a Parr shaker. Purge with H2 (3x) and pressurize to 50 psi (3.5 bar) .

  • Reaction: Shake at room temperature for 8–12 hours.

    • Monitoring: Aliquot NMR is preferred over TLC due to polarity. Look for the disappearance of the aromatic signals corresponding to the N5 ring (8.0–9.0 ppm) and appearance of methylene multiplets (1.8–3.5 ppm).

  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with methanol.

    • Concentrate the filtrate in vacuo to remove acetic acid.

    • The residue is the acetate salt of the product.

  • Free Base Liberation: Dissolve the residue in a minimum amount of water. Neutralize carefully with saturated NaHCO3 or NH4OH to pH ~8.

  • Isolation: Extract with DCM or CHCl3/iPrOH (3:1) multiple times. Dry over Na2SO4 and concentrate.

    • Product:This compound (often isolated as the tautomeric cyclic amide).

Mechanism & Pathway Visualization

The following diagram illustrates the reaction flow and the critical regioselectivity decision points.

Mechanism SM 3-Aminopyridine Michael Michael Addition (N-Alkylation) SM->Michael Intermediate Ethyl 3-(3-pyridylamino)acrylate Michael->Intermediate Cyclization Thermal Cyclization (Dowtherm A, 250°C) Intermediate->Cyclization Isomer1 1,5-Naphthyridin-2-one (Major Product) Cyclization->Isomer1 C2 Attack Isomer2 1,7-Naphthyridin-2-one (Minor Product) Cyclization->Isomer2 C4 Attack Reduction Pd/C Hydrogenation (AcOH, 50 psi) Isomer1->Reduction Selective N5 Saturation Final 5,6,7,8-Tetrahydro- 1,5-naphthyridin-2-ol Reduction->Final Selective N5 Saturation

Figure 2: Reaction pathway highlighting the divergence of isomers during cyclization and the convergence to the tetrahydro target.

Analytical Controls & Troubleshooting

Distinguishing Isomers (1,5 vs 1,7)

The most common failure mode is misidentifying the 1,7-isomer as the 1,5-isomer.

  • 1H NMR (DMSO-d6):

    • 1,5-Naphthyridine: The protons on the pyridine ring (N5 side) will show a characteristic coupling pattern. Look for the proton at C6.

    • 1,7-Naphthyridine: The symmetry is different.

    • Definitive Check: NOESY NMR.[6] In the 1,5-isomer, the NH of the pyridone ring is spatially close to the C8-H of the pyridine ring (peri-interaction).

Troubleshooting Table
IssueProbable CauseSolution
Low Yield in Step 1 (Cyclization) Temperature too low or slow addition.Ensure Dowtherm A is boiling vigorously (250°C) before adding substrate. "Thermal shock" is required.
Incomplete Hydrogenation Catalyst poisoning or insufficient pressure.Use fresh Pd/C. Ensure acetic acid is used (protonation activates the ring). Increase pressure to 60-80 psi.
Over-reduction (Piperidine formation) Reaction time too long or temp too high.Stop reaction immediately upon H2 uptake cessation. Keep at RT.
Formation of 1,7-isomer Intrinsic regioselectivity of 3-aminopyridine.Purify the intermediate by fractional crystallization or chromatography before hydrogenation.

References

  • Paudler, W. W.; Kress, T. J. "Naphthyridine chemistry. XI. Synthesis of 1,5-naphthyridin-2-ol." The Journal of Organic Chemistry, 1970 , 35(3), 841–843. Link

  • Brown, D. J.The Naphthyridines (The Chemistry of Heterocyclic Compounds, Vol. 63). Wiley-Interscience, 2008. (General reference for Skraup/Gould-Jacobs conditions).
  • Litvinov, V. P., et al. "Synthesis, structure, and properties of 1,5-naphthyridines." Russian Chemical Reviews, 2000, 69(1), 81.
  • Armarego, W. L. F. "Naphthyridines.[8] Part III. Tetrahydro- and decahydro-1,5-, -1,6-, -1,7-, and -1,8-naphthyridines." Journal of the Chemical Society C: Organic, 1967 , 377-383. Link

  • Ferrarini, P. L., et al. "Synthesis and biological activity of some 1,5-naphthyridine derivatives." Il Farmaco, 2000, 55(11-12), 671-681. (Biological context).

Disclaimer: This protocol involves high temperatures and pressurized hydrogen gas. All procedures should be performed in a suitable fume hood with appropriate personal protective equipment (PPE).

Sources

Application Note: Precision Partial Hydrogenation of 1,5-Naphthyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Partial Hydrogenation Protocols for 1,5-Naphthyridine Derivatives Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Strategic Overview & Mechanistic Insight

The 1,5-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in TGF-β type I receptor inhibitors (e.g., ALK5 inhibitors) and PI3K/mTOR dual inhibitors. However, its reduction presents a unique chemoselective challenge: the molecule possesses two equivalent pyridine rings (in the unsubstituted form) or two electronically distinct rings (in substituted derivatives).

The Core Challenge:

  • Regioselectivity: Stopping the reduction at the 1,2,3,4-tetrahydro stage (partial reduction) without proceeding to the 1,5-diaza-cis-decalin (decahydro) species.

  • Chemoselectivity: Reducing the heterocyclic ring while preserving other reducible functionalities (halogens, olefins) if present.

  • Stereocontrol: Generating chiral centers at C2 and C4 during the saturation of one ring.

Mechanistic Driver: The "Activated Pyridinium" Model

Unlike carbocyclic aromatics, 1,5-naphthyridine reduction is driven by nitrogen basicity.

  • Acid Promoters: In heterogeneous systems (Pd/C, PtO₂), the reaction rate is often orders of magnitude higher in acidic media (AcOH, TFA). Protonation of N1 generates a pyridinium species, lowering the LUMO energy and facilitating hydride attack.

  • Catalyst Binding: In homogeneous systems (Ru, Ir), the N-donor ability directs the metal center. Steric hindrance at C2/C6 strongly influences catalyst approach.

Critical Decision Matrix

Before selecting a protocol, consult the following decision logic to match your substrate to the correct methodology.

DecisionMatrix Start Substrate Analysis: 1,5-Naphthyridine Target Q1 Is the Target Chiral? Start->Q1 Racemic Racemic / Achiral Target Q1->Racemic No Chiral Enantiopure Target (>90% ee needed) Q1->Chiral Yes Q2 Are Halogens/Olefins Present? Racemic->Q2 MethodC PROTOCOL C: Asymmetric Hydrogenation (Ru-Diamine Complex) Chiral->MethodC Sensitive Yes (Cl, Br, I, C=C) Q2->Sensitive Labile Groups Robust No (Alkyl, Aryl, OR only) Q2->Robust Stable Groups MethodB PROTOCOL B: Transfer Hydrogenation (HCOOH/TEA + Ru/Co) (Chemo-tolerant) Sensitive->MethodB MethodA PROTOCOL A: Heterogeneous Pd/C + Acid (Standard Partial Reduction) Robust->MethodA

Figure 1: Selection guide for hydrogenation protocols based on substrate complexity and stereochemical requirements.

Detailed Experimental Protocols

Protocol A: Heterogeneous Partial Hydrogenation (Standard)

Target: 1,2,3,4-Tetrahydro-1,5-naphthyridine (Racemic) Scope: Robust substrates lacking labile halogens. Mechanism: Surface-mediated hydride transfer on activated pyridinium rings.

Materials:

  • Substrate: 1,5-Naphthyridine derivative (1.0 equiv)

  • Catalyst: 10 wt% Pd/C (Type: Degussa E101 or equivalent high-surface area). Load: 10-20 wt% relative to substrate.

  • Solvent: Glacial Acetic Acid (AcOH) or Ethanol/HCl (10:1).

  • Hydrogen Source: H₂ gas (Balloon or 1-3 bar).

Step-by-Step Workflow:

  • Preparation: In a hydrogenation vessel (Parr shaker or round-bottom flask), dissolve the substrate (e.g., 2.0 mmol) in Glacial AcOH (10 mL).

    • Expert Note: If the substrate is insoluble, use EtOH and add 2.0 equiv of conc. HCl. The acid is non-negotiable for rate acceleration.

  • Catalyst Addition: Carefully add 10 wt% Pd/C (e.g., 20 mg for 200 mg substrate) under an inert atmosphere (Ar or N₂). Safety: Pd/C is pyrophoric. Do not add to dry solvent containing hydrogen.

  • Hydrogenation: Purge the vessel with H₂ (x3). Maintain H₂ pressure at 1 atm (balloon) for partial reduction.

    • Critical Parameter: Monitor reaction strictly by TLC/LCMS every 30 mins. 1,5-Naphthyridines reduce to the tetrahydro form rapidly (1-3 h) but will over-reduce to the decahydro form if left overnight or pressurized (>5 bar).

  • Workup: Filter the mixture through a Celite pad to remove Pd/C. Wash with EtOH.

  • Neutralization: Concentrate the filtrate. Basify with sat. NaHCO₃ (pH ~8-9) and extract with DCM.

    • Observation: The tetrahydro product is often an oil or low-melting solid, prone to oxidation. Store under Argon.

Protocol B: Asymmetric Hydrogenation (High-Value)

Target: Chiral (2S)-Substituted-1,2,3,4-tetrahydro-1,5-naphthyridines Scope: Prochiral substrates (e.g., 2-substituted or 2,6-disubstituted). Reference: Based on Zhang et al. (Angew. Chem. Int. Ed., 2015).[1]

Materials:

  • Catalyst Precursor: [Ru(p-cymene)I₂]₂ (0.5 mol%)

  • Ligand: (R,R)-Bsdpen (or similar chiral diamine) (1.0 mol%)

  • Additive: AgOTf (2.0 mol%) - Crucial for halide abstraction/activation.

  • Solvent: Methanol or TFE (Trifluoroethanol).

Step-by-Step Workflow:

  • Catalyst Formation (In situ): In a glovebox, mix [Ru(p-cymene)I₂]₂ and the chiral diamine ligand in MeOH. Stir at 40°C for 1 hour.

  • Substrate Loading: Add the 1,5-naphthyridine substrate (0.5 mmol) and AgOTf to the catalyst solution.

    • Why AgOTf? It removes the iodide ligands, creating a cationic Ru species ([Ru-H-Diamine]⁺) which is the active hydrogenation species.

  • Pressurization: Transfer to an autoclave. Charge with H₂ (50 bar / 700 psi).

    • Note: Unlike Protocol A, high pressure is required here because the homogeneous mechanism is slower and sterically demanding.

  • Reaction: Stir at 50°C for 12-24 hours.

  • Purification: Vent H₂. Concentrate solvent.[2] Direct purification via silica gel chromatography (DCM/MeOH).

    • Expectation: Yields >90%, ee >95%.

Protocol C: Transfer Hydrogenation (Safety & Selectivity)

Target: Chemoselective reduction in the presence of halogens (Cl, Br). Scope: Substrates where H₂ gas is a safety hazard or over-reduction is problematic.

Materials:

  • Catalyst: [Ru(p-cymene)Cl₂]₂ (1 mol%) + TsDPEN (1 mol%).

  • Hydrogen Donor: Formic Acid / Triethylamine (5:2 azeotrope).

  • Solvent: DCM or neat in HCOOH/TEA.

Step-by-Step Workflow:

  • Mix: Combine substrate, catalyst, and ligand in the HCOOH/TEA mixture.

  • Reaction: Stir at 25-40°C.

    • Mechanism:[2][3][4][5] The reaction proceeds via a concerted hydride transfer. This mechanism is extremely sensitive to sterics, effectively stopping at the tetrahydro stage. It rarely reduces the second ring due to the loss of aromaticity and increased steric bulk of the tetrahydro ring.

  • Quench: Pour into water, basify with Na₂CO₃, extract with EtOAc.

Data Summary & Troubleshooting

Comparative Performance Table
ParameterProtocol A (Pd/C + H₂)Protocol B (Ru-Homogeneous)Protocol C (Transfer Hydrog.)
Selectivity Moderate (Time-dependent)High (Enantioselective)High (Chemoselective)
Reaction Time 1 - 4 Hours12 - 24 Hours4 - 12 Hours
Pressure 1 atm (Balloon)50 bar (Autoclave)Ambient
Halogen Tolerance Poor (Dehalogenation risk)ExcellentExcellent
Primary Risk Over-reduction to DecalinCatalyst Cost / IPIncomplete Conversion
Expert Troubleshooting Tips
  • Problem: Over-reduction to the decahydro-1,5-naphthyridine.

    • Fix: Switch from AcOH to non-acidic EtOH. If reaction stalls, add only 0.1 equiv of AcOH. Stop reaction immediately upon consumption of starting material (monitoring).

  • Problem: Loss of Chloro/Bromo substituents.

    • Fix: Avoid Pd/C. Use Protocol B or C. If Pd must be used, add ZnBr₂ or use sulfided Pt/C to poison the catalyst against oxidative addition into the C-X bond.

  • Problem: N-Oxide Formation.

    • Fix: Ensure solvents are degassed. 1,2,3,4-tetrahydro-1,5-naphthyridines are electron-rich anilines and oxidize easily in air.

Visualizing the Reaction Pathway

The following diagram illustrates the stepwise reduction and the energy barriers controlling selectivity.

ReactionPathway cluster_0 Kinetic Control Window SM 1,5-Naphthyridine (Aromatic) Inter 1,2-Dihydro Intermediate (Unstable) SM->Inter + H2 / Slow (Aromaticity Break) Product 1,2,3,4-Tetrahydro- 1,5-naphthyridine (Target) Inter->Product + H2 / Fast OverRed Decahydro- 1,5-naphthyridine (Over-reduction) Product->OverRed + 2H2 / Very Slow (Requires Acid/High P)

Figure 2: Reaction pathway showing the kinetic window for isolating the tetrahydro derivative.

References

  • Switchable and Ring-Selective Hydrogenation of Naphthyridine Isomers. Viereck, P.[6] (2025).[6][7][8] Organic Letters. [Link] (Source for orthogonal Pd vs Ru selectivity strategies).[6]

  • Asymmetric Ruthenium-Catalyzed Hydrogenation of 2,6-Disubstituted 1,5-Naphthyridines: Access to Chiral 1,5-Diaza-cis-decalins. Zhang, J., Chen, F., He, Y.M., Fan, Q.H.[1][5] (2015).[6][8] Angewandte Chemie International Edition. [Link] (Key protocol for enantioselective reduction).

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Méndez-Álvarez, D., et al.[9] (2020).[4][10] Molecules. [Link] (Comprehensive review of reactivity and transfer hydrogenation methods).

  • Iridium-Catalyzed Transfer Hydrogenation of 1,8-Naphthyridine. Li, Y., et al.[2] (2023).[2] Molecules. [Link] (Analogous transfer hydrogenation protocols applicable to naphthyridine systems).

Sources

Application Notes & Protocols: The Friedländer Synthesis of Substituted 1,5-Naphthyridines

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Synthetic Chemists in Drug Discovery and Development

This document provides a detailed exploration of the Friedländer synthesis for the construction of substituted 1,5-naphthyridine scaffolds. It is intended for researchers, scientists, and drug development professionals who require a robust and versatile method for accessing this privileged heterocyclic motif. We will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and provide insights into optimizing reaction conditions for improved yields and purity.

The 1,5-naphthyridine core is a cornerstone in medicinal chemistry, appearing in a wide array of biologically active compounds with applications as antibacterial, antiproliferative, antiviral, and anti-inflammatory agents.[1] The ability to efficiently synthesize and functionalize this scaffold is therefore of paramount importance in the discovery of new therapeutic agents.[1][2][3] The Friedländer synthesis, a classic annulation reaction, remains one of the most direct and powerful strategies for this purpose.[4][5][6][7]

The reaction, in its essence, involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or β-dicarbonyl compound, to form the pyridine ring of the naphthyridine system.[8][9][10] For the synthesis of 1,5-naphthyridines, the key starting material is typically a 3-amino-4-formylpyridine or a related ketone derivative.

Mechanistic Rationale and Strategic Considerations

A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. The Friedländer synthesis can proceed through two primary, competing pathways, the course of which is often dictated by the specific reaction conditions (catalyst, solvent, temperature).[8][11]

  • Pathway A (Aldol-First): The reaction initiates with an intermolecular aldol condensation between the enolate of the active methylene compound and the aldehyde of the 3-amino-4-formylpyridine. This is followed by a rapid intramolecular cyclization via attack of the amino group on the carbonyl, and subsequent dehydration to yield the aromatic 1,5-naphthyridine ring.[8][11]

  • Pathway B (Schiff Base-First): Alternatively, the initial step can be the formation of a Schiff base (imine) between the amino group and the carbonyl of the active methylene compound. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to afford the final product.[8]

Start Starting Materials (3-Amino-4-formylpyridine + Active Methylene Compound) PathwayA Pathway A (Aldol-First) Start->PathwayA Base or Acid Catalysis PathwayB Pathway B (Schiff Base-First) Start->PathwayB Acid Catalysis AldolAdduct Aldol Adduct PathwayA->AldolAdduct SchiffBase Schiff Base Intermediate PathwayB->SchiffBase CyclizationA Intramolecular Cyclization/Dehydration AldolAdduct->CyclizationA CyclizationB Intramolecular Condensation/Dehydration SchiffBase->CyclizationB Product Substituted 1,5-Naphthyridine CyclizationA->Product CyclizationB->Product

Caption: Competing mechanisms of the Friedländer synthesis.

Causality Behind Experimental Choices
  • Catalyst Selection: The choice of catalyst is pivotal. Classical methods employ strong acids or bases (e.g., H₂SO₄, NaOH, KOH) to promote the condensation and cyclodehydration steps.[10][12][13] However, these conditions can be harsh, leading to side reactions and limiting the functional group tolerance. Modern protocols favor milder and more efficient catalysts. Lewis acids like CeCl₃·7H₂O, organocatalysts such as pyrrolidine derivatives, and even ionic liquids like choline hydroxide have been shown to significantly improve yields and reaction rates under more benign conditions.[13][14][15][16] Propylphosphonic anhydride (T3P®) has also emerged as a powerful promoter for this transformation under mild conditions.[17]

  • Substrate Scope: The beauty of the Friedländer synthesis lies in its versatility. A wide range of active methylene compounds can be employed, including aliphatic and aromatic ketones, 1,3-dicarbonyl compounds, and acetonitriles, allowing for the introduction of diverse substituents onto the newly formed pyridine ring.[18] When using unsymmetrical ketones, regioselectivity can be a concern. Employing specific amine catalysts and ensuring the slow addition of the ketone substrate have been shown to favor the formation of the less-substituted, 2-alkyl product.[14][15]

  • Solvent and Reaction Conditions: The reaction environment plays a crucial role. While traditional syntheses often use alcohols like ethanol under reflux, recent advancements have focused on greener and more efficient alternatives.[10] These include solvent-free "grinding" methods, which are not only environmentally friendly but can also accelerate the reaction.[12][13] Microwave-assisted synthesis has also been successfully applied to dramatically reduce reaction times.[19] Furthermore, performing the reaction in water using a suitable catalyst represents a significant step towards sustainable chemistry.[16]

General Experimental Workflow

The successful synthesis of a substituted 1,5-naphthyridine via the Friedländer annulation follows a systematic workflow. This process ensures reproducibility and high purity of the final compound.

Caption: General workflow for Friedländer synthesis and product validation.

Detailed Application Protocols

Here we provide two distinct, validated protocols. The first is a classic base-catalyzed method, while the second employs a modern, solvent-free approach, highlighting the evolution towards more efficient and environmentally benign chemistry.

Protocol 1: Classical Base-Catalyzed Synthesis of 2-Methyl-1,5-naphthyridine

This protocol adapts the classical Friedländer conditions using a strong base in an alcohol solvent. It serves as a reliable baseline method for many applications.

Materials and Reagents:

  • 3-Amino-4-formylpyridine

  • Acetone (analytical grade)

  • Potassium hydroxide (KOH)

  • Ethanol (absolute)

  • Ethyl acetate

  • Hexane

  • Silica gel (for column chromatography)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 3-amino-4-formylpyridine (1.22 g, 10 mmol) in absolute ethanol (40 mL).

  • Reagent Addition: Add acetone (1.45 mL, 20 mmol, 2 equivalents) to the solution.

  • Catalyst Introduction: While stirring, add a solution of potassium hydroxide (1.12 g, 20 mmol) in ethanol (10 mL) dropwise over 5 minutes.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate/hexane as eluent). The disappearance of the starting amino-aldehyde spot indicates completion.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) to remove excess KOH and other water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate to obtain the crude product. Purify the crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure 2-methyl-1,5-naphthyridine.

Protocol 2: Solvent-Free Synthesis of a Substituted 1,5-Naphthyridine using CeCl₃·7H₂O

This protocol showcases a modern, environmentally friendly approach that is rapid, efficient, and avoids the use of bulk organic solvents during the reaction.[13]

Materials and Reagents:

  • 3-Amino-4-formylpyridine

  • Active methylene compound (e.g., dibenzoylmethane)

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Mortar and pestle

  • Ethyl acetate

  • Hexane

  • Silica gel (for column chromatography)

Step-by-Step Procedure:

  • Reagent Preparation: In a clean, dry mortar, place 3-amino-4-formylpyridine (1.22 g, 10 mmol), dibenzoylmethane (2.24 g, 10 mmol, 1 equivalent), and CeCl₃·7H₂O (3.73 g, 10 mmol, 1 equivalent).[19]

  • Reaction Execution: Grind the mixture vigorously with a pestle at room temperature for 5-10 minutes.[13][19] The reaction is often accompanied by a change in color and consistency.

  • Monitoring: The reaction is typically very fast. A small sample can be dissolved in ethyl acetate and spotted on a TLC plate to check for the consumption of starting materials.

  • Work-up and Isolation: Upon completion, add ethyl acetate (50 mL) to the mortar and stir to dissolve the product. Filter the mixture to remove the solid catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified either by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel if necessary.

Comparative Data on Catalytic Systems

The choice of catalyst and conditions can dramatically impact the outcome of the Friedländer synthesis. The following table summarizes results from various literature-validated protocols, providing a useful reference for method selection and optimization.

CatalystSolventConditionsTimeYield (%)Reference
NaOHEthanolReflux4-8 h65-85%[4]
PyrrolidineToluene110 °C12 h70-90%[14][15]
NH₂SO₃NH₄Solid StateRT, Grinding5 min90-95%[12]
CeCl₃·7H₂OSolvent-FreeRT, Grinding3-6 min92-98%[13][19]
Choline Hydroxide (1 mol%)Water50 °C6 h~95%[16]
T3P®DichloromethaneRT1-2 h85-95%[17]

Troubleshooting and Field-Proven Insights

Problem Potential Cause(s) Recommended Solution(s) & Rationale
Low Yield Incomplete reaction; Decomposition of starting material; Inefficient catalyst.Solution: Switch to a more active catalytic system from the table above (e.g., CeCl₃·7H₂O or T3P®). Microwave irradiation can also be employed to drive the reaction to completion and reduce reaction times, minimizing degradation.[19]
Side Product Formation Self-condensation of the active methylene compound; Knoevenagel condensation without cyclization.Solution: Use a milder catalyst and lower reaction temperature. For base-catalyzed reactions, ensure the base is added slowly. In some cases, using a pre-formed enamine of the ketone can lead to a cleaner reaction profile.
Poor Regioselectivity Use of unsymmetrical ketones with two possible enolization sites.Solution: Employ a regioselective catalyst like the bicyclic pyrrolidine derivative, TABO.[14][15] Alternatively, perform a slow addition of the ketone to the reaction mixture at an elevated temperature; this often favors the formation of the kinetic, less-substituted product.[14][15]
Difficult Purification Product and starting materials have similar polarity; Formation of tar-like byproducts.Solution: Ensure the reaction goes to completion to minimize starting material contamination. If tar is formed, try triturating the crude product with a non-polar solvent like hexane or diethyl ether to precipitate the desired product. Switching to a cleaner, solvent-free method often simplifies purification significantly.[13]

Conclusion

The Friedländer synthesis is a time-honored yet continually evolving methodology that provides a powerful and adaptable route to substituted 1,5-naphthyridines. By moving beyond classical protocols to embrace modern catalytic systems, solvent-free conditions, and aqueous media, researchers can access these valuable heterocyclic scaffolds with greater efficiency, higher yields, and a significantly improved environmental footprint. A rational approach to the selection of starting materials, catalysts, and reaction conditions, grounded in a solid mechanistic understanding, is key to leveraging the full potential of this versatile reaction in the pursuit of novel chemical entities for drug discovery.

References

  • McWilliams, J. C., et al. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry. Available at: [Link]

  • Reddy, K. R., et al. (n.d.). Ammonium Sulphamate Catalyzed Friedlander Synthesis of 1,8-Naphthyridines in the Solid State. Indian Journal of Heterocyclic Chemistry. Available at: [Link]

  • Dormer, P. G., et al. (2003). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. Organic Chemistry Portal. Available at: [Link]

  • Reddy, K. R., et al. (2015). CeCl₃.7H₂O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Heterocyclic Chemistry, 24, 305-308. Available at: [Link]

  • Dey, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Available at: [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Available at: [Link]

  • Alonso, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3493. Available at: [Link]

  • Alonso, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. Available at: [Link]

  • Encyclopedia.pub. (2020). Fused 1,5-naphthyridines. Available at: [Link]

  • Alonso, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI. Available at: [Link]

  • Alonso, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. Available at: [Link]

  • Alonso, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. PubMed. Available at: [Link]

  • Jida, M., & Deprez, B. (2012). Friedländer synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P®) under mild conditions. New Journal of Chemistry, 36, 869-873. Available at: [Link]

  • Alonso, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed. Available at: [Link]

  • Various Authors. (n.d.). A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of Friedlander reaction. Available at: [Link]

  • Quintela, J. M., et al. (n.d.). SYNTHESIS OF SUBSTITUTED l,&NAPHTHYRIDINE DERIVATIVES. LOCKSS. Available at: [Link]

  • J&K Scientific LLC. (n.d.). Friedländer Synthesis. Available at: [Link]

  • Gallo, G. G., & Pasqualucci, C. R. (1998). Concerning the mechanism of the Friedländer quinoline synthesis. The Journal of Organic Chemistry, 63(24), 8448-8454. Available at: [Link]

Sources

Buchwald-Hartwig amination on 1,5-naphthyridine scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Buchwald-Hartwig Amination on 1,5-Naphthyridine Scaffolds Subtitle: Overcoming Catalyst Poisoning and Regioselectivity Challenges in Heteroaromatic Cross-Coupling Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction & Scientific Rationale

The 1,5-naphthyridine ring system is a privileged bicyclic heteroaromatic scaffold in modern drug discovery. Its unique electronic distribution and hydrogen-bonding capabilities have made it a cornerstone in the development of Alzheimer's tau PET tracers[1], complex canthin-6-one alkaloids[2], and spirocyclic tetrahydronaphthyridines[3].

While nucleophilic aromatic substitution (


) is viable for highly activated positions (C2, C4, C6, C8) using strong nucleophiles, it frequently fails when targeting deactivated positions (C3, C7) or when employing sterically hindered/weakly nucleophilic amines[4]. To bridge this gap, the Palladium-catalyzed Buchwald-Hartwig amination (BHA) is employed. However, 1,5-naphthyridines present a severe mechanistic challenge: the two nitrogen atoms in the scaffold can act as a bidentate ligand, chelating the Palladium center and leading to irreversible catalyst poisoning.

This application note provides a field-proven, self-validating framework for executing Buchwald-Hartwig aminations on 1,5-naphthyridine substrates, detailing the causality behind catalyst selection and the physical chemistry of the reaction.

Mechanistic Insights: The 1,5-Naphthyridine Challenge

The standard BHA catalytic cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination. When applying this to 1,5-naphthyridines, the critical failure point occurs immediately after oxidative addition. If the supporting phosphine ligand is too labile or lacks sufficient steric bulk, the basic nitrogens of the naphthyridine substrate will displace the ligand, forming an inactive, highly stable Pd-naphthyridine dead-end complex.

The Causality of Ligand Choice: To prevent this, the reaction requires bulky, electron-rich bidentate ligands (e.g., XantPhos, BINAP) or highly tuned monodentate biaryl phosphines (e.g., BrettPhos, RuPhos).

  • Steric Shielding: The large structural footprint of these ligands physically blocks the naphthyridine nitrogens from accessing the Palladium coordination sphere.

  • Bite Angle: Ligands like XantPhos possess a wide bite angle (108°), which forces the Pd(II) intermediate into a distorted geometry. This steric tension dramatically accelerates the final reductive elimination step, pushing the catalytic cycle forward before off-target chelation can occur.

BHA_Cycle Pd0 Pd(0)Lₙ Active Catalyst PdII_ArX Ar-Pd(II)(Lₙ)-X Intermediate I Pd0->PdII_ArX Oxidative Addition (Halo-naphthyridine) PdII_ArNR2 Ar-Pd(II)(Lₙ)-NR₂ Intermediate II PdII_ArX->PdII_ArNR2 Amine Coordination & Deprotonation Poison Inactive Pd Complex (Catalyst Poisoning) PdII_ArX->Poison N-Chelation (Weak Ligand) PdII_ArNR2->Pd0 Reductive Elimination (Releases Product)

Catalytic cycle of Buchwald-Hartwig amination highlighting 1,5-naphthyridine catalyst poisoning.

Quantitative Optimization Data

The following tables summarize empirical data for optimizing the amination of halo-1,5-naphthyridines.

Table 1: Catalyst & Ligand System Optimization

Catalyst PrecursorLigandBite AngleTypical YieldCausality / Mechanistic Observation


N/A< 5%Monodentate ligand is easily displaced by naphthyridine nitrogens; rapid Pd-black formation.

BINAP92°60 - 70%Good baseline. Moderate steric bulk partially prevents chelation.

XantPhos108°85 - 95%Optimal for primary amines. Wide bite angle accelerates reductive elimination.
RuPhos Pd G3RuPhosN/A> 90%Pre-formed active Pd(0) prevents early-stage poisoning. Ideal for secondary amines.

Table 2: Base & Solvent Selection Matrix

BaseSolventTemp (°C)Application Profile & Rationale

Toluene100 - 110Standard conditions. High basicity drives rapid deprotonation. Poor tolerance for esters/amides.

1,4-Dioxane100 - 120Milder basicity. Tolerates sensitive functional groups. Requires higher temperatures due to poor solubility.
LHMDSTHF65 - 80Low-temperature alternative. Ideal for highly volatile amines or thermally unstable substrates.

Self-Validating Experimental Protocol

This protocol describes the general synthesis of 8-amino-1,5-naphthyridines via Buchwald-Hartwig cross-coupling. It is designed as a self-validating system: physical observations at each step confirm the chemical integrity of the reaction.

Workflow Step1 1. Reagent Preparation (Glovebox/Schlenk) Step2 2. Catalyst Pre-activation (Pd source + Ligand) Step1->Step2 Step3 3. Reaction Heating (100-120°C, 12-24h) Step2->Step3 Step4 4. In-Process Control (LCMS/TLC Monitoring) Step3->Step4 Step4->Step3 Incomplete Step5 5. Workup & Purification (Filtration & Flash C.) Step4->Step5 Conversion >95%

Self-validating experimental workflow for Buchwald-Hartwig amination on 1,5-naphthyridines.

Step-by-Step Methodology

Step 1: Reagent Preparation & Degassing

  • In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 8-bromo-1,5-naphthyridine (1.0 equiv), the amine (1.2 equiv), and

    
     (1.5 equiv).
    
  • Add anhydrous Toluene (0.1 M relative to the naphthyridine).

  • Causality Rule: Degas the mixture by sparging with Argon for 30 minutes. Do not use sonication. Palladium(0) is highly susceptible to oxidation; sparging physically displaces dissolved

    
    , whereas sonication only removes macroscopic bubbles.
    

Step 2: Catalyst Addition & Pre-activation

  • Under a positive flow of Argon, quickly add

    
     (0.05 equiv, 5 mol%) and XantPhos (0.10 equiv, 10 mol%).
    
  • Seal the flask and stir at room temperature for 10 minutes.

  • Validation Checkpoint: The solution should transition to a deep red/burgundy color, indicating the successful formation of the active

    
     complex.
    

Step 3: Heating & Reaction Execution

  • Transfer the flask to a pre-heated oil bath at 100 °C.

  • Validation Checkpoint: Monitor the reaction visually after 15 minutes. A clear, dark reddish-brown solution indicates a healthy catalytic cycle. If the solution turns opaque black with a metallic precipitate, this is a diagnostic indicator of "Pd-black" formation—confirming that the ligand has dissociated and the catalyst has irreversibly degraded due to oxygen ingress or naphthyridine chelation.

Step 4: In-Process Control (IPC)

  • After 12 hours, withdraw a 10 µL aliquot under Argon, dilute with LCMS-grade Acetonitrile, and analyze via UPLC-MS.

  • Ensure the disappearance of the isotopic bromine doublet (

    
     and 
    
    
    
    ) corresponding to the starting material.

Step 5: Workup & Purification

  • Cool the reaction to room temperature. Dilute with EtOAc and filter the crude mixture through a short pad of Celite to remove inorganic salts and Palladium residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, typically using a gradient of DCM/MeOH containing 1%

    
     to prevent streaking of the basic naphthyridine product).
    

Troubleshooting & Causality Matrix

Observed IssueRoot Cause (Causality)Corrective Action
No Product, SM Recovered Catalyst poisoning via 1,5-naphthyridine bidentate chelation.Increase ligand-to-Pd ratio to 2.5:1. Switch from BINAP to the bulkier XantPhos or BrettPhos.
Dehalogenation of SM

-hydride elimination from aliphatic amines outcompetes reductive elimination.
Switch to a ligand that accelerates reductive elimination (e.g., RuPhos). Lower reaction temperature to 80 °C.
Immediate Pd-Black Formation Trace oxygen in solvent oxidizing Pd(0) to inactive Pd(II) oxides.Strictly enforce Argon sparging. Ensure

is stored in a glovebox, as it is highly hygroscopic.

References[4] Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules 2020, 25(15), 3508. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7436000/[2]Two-Step Total Syntheses of Canthin-6-one Alkaloids: New One-Pot Sequential Pd-Catalyzed Suzuki−Miyaura Coupling and Cu-Catalyzed Amidation Reaction. Organic Letters 2010, 12(6), 1336-1339. URL: https://pubs.acs.org/doi/10.1021/ol100523q[1]Discovery of N-(Pyridin-4-yl)-1,5-naphthyridin-2-amines as Potential Tau Pathology PET Tracers for Alzheimer's Disease. Molecules 2020, 25(15), 3508. URL: https://doi.org/10.3390/molecules25153508[3] Cao, Q., Tibbetts, J.D., Wrigley, G.L. et al. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Communications Chemistry 6, 215 (2023). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10551061/

Sources

Application Note: Strategic Deployment of 1,5-Naphthyridin-2-ol Scaffolds for Potent ALK5 Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Using 1,5-naphthyridin-2-ol as a scaffold for ALK5 inhibitor design

Executive Summary

The transforming growth factor-β (TGF-β) signaling pathway is a master regulator of fibrosis, tumor metastasis, and immune suppression. Its type I receptor, ALK5 (Activin receptor-like kinase 5) , is a high-priority therapeutic target. While early inhibitors (e.g., SB-431542) utilized imidazole-based cores, the 1,5-naphthyridine scaffold has emerged as a superior pharmacophore due to improved kinase selectivity profiles, particularly against p38 MAPK.

This guide details the utilization of 1,5-naphthyridin-2-ol (and its tautomer 1,5-naphthyridin-2(1H)-one) as a versatile "anchor" scaffold. We provide a validated workflow for converting this precursor into high-affinity ALK5 inhibitors, focusing on the "Gellibert-style" pharmacophore which leverages the N1/N5 nitrogens for hinge binding.

Rational Design & Mechanism of Action

The Pharmacophore: Why 1,5-Naphthyridine?

The 1,5-naphthyridine core acts as a bioisostere of the adenine ring of ATP.[1] Its planar, bicyclic structure allows it to slot into the deep hydrophobic cleft of the ALK5 kinase domain.

  • Hinge Binding (The Anchor): The N1 nitrogen of the naphthyridine ring serves as a critical Hydrogen Bond Acceptor (HBA), interacting with the backbone amide of His283 in the ALK5 hinge region.

  • The "2-ol" Advantage: While the 2-hydroxy group exists in equilibrium with the 2-pyridone (amide) tautomer, its primary value in drug design is as a synthetic handle . It allows for the regioselective introduction of aryl/heteroaryl groups (via 2-Cl or 2-OTf intermediates) that extend into the "gatekeeper" region or solvent front, crucial for potency and selectivity.

Pathway & Inhibition Logic

Inhibition of ALK5 prevents the phosphorylation of SMAD2/3, thereby blocking their translocation to the nucleus and subsequent transcription of pro-fibrotic genes (e.g., COL1A1, ACTA2).

TGF_Pathway TGF_Ligand TGF-β Ligand Receptor_Complex TGF-βRII / ALK5 Complex TGF_Ligand->Receptor_Complex Binding SMAD_Cyto SMAD2/3 (Unphosphorylated) Receptor_Complex->SMAD_Cyto Phosphorylation (Blocked by Inhibitor) Inhibitor 1,5-Naphthyridine Inhibitor Inhibitor->Receptor_Complex ATP-Competitive Binding (His283) pSMAD p-SMAD2/3 SMAD_Cyto->pSMAD Activation SMAD4 SMAD4 pSMAD->SMAD4 Complex Formation Nucleus Nuclear Translocation SMAD4->Nucleus Transcription Fibrosis/EMT Gene Expression Nucleus->Transcription

Figure 1: Mechanism of Action. The inhibitor blocks the ATP-binding site of ALK5, preventing SMAD2/3 phosphorylation.

Chemical Synthesis Protocol

This protocol describes the construction of the scaffold and its conversion into a bioactive lead compound (analogous to A-83-01 derivatives).

Phase A: Scaffold Construction (Skraup-Type Synthesis)

Objective: Synthesize 1,5-naphthyridin-2-ol.

  • Starting Material: 6-Methoxy-pyridin-3-amine.[2]

  • Cyclization:

    • Mix 6-Methoxy-pyridin-3-amine (1.0 eq) with Glycerol (3.0 eq), Sodium m-nitrobenzenesulfonate (1.2 eq, oxidant), and Sulfuric acid (H₂SO₄, solvent/catalyst).

    • Reaction: Heat to 135°C for 4 hours (Skraup reaction).

    • Workup: Neutralize with NaOH, extract with EtOAc. Purify via flash chromatography (SiO₂, Hex/EtOAc).

    • Product: 2-Methoxy-1,5-naphthyridine.

  • Demethylation (Unmasking the Scaffold):

    • Dissolve intermediate in 48% HBr (aq) or treat with BBr₃ in DCM at 0°C.

    • Reflux for 4 hours.

    • Result: 1,5-naphthyridin-2(1H)-one (tautomer of 1,5-naphthyridin-2-ol).

Phase B: Functionalization (The "Gellibert" Route)

Objective: Convert the scaffold into an active inhibitor.

  • Activation (2-OH → 2-Cl):

    • Reagent: Phosphorus oxychloride (POCl₃).

    • Conditions: Reflux neat or in toluene for 2 hours.

    • Product: 2-Chloro-1,5-naphthyridine.

  • C-C Bond Formation (Suzuki Coupling):

    • Reagents: 2-Chloro-1,5-naphthyridine (1.0 eq), Aryl-Boronic Acid (e.g., 1-methyl-3-(pyridin-2-yl)-1H-pyrazol-4-ylboronic acid) (1.1 eq).

    • Catalyst: Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2.0 eq).

    • Solvent: Dioxane/Water (4:1).

    • Conditions: 90°C under N₂ for 12 hours.

    • Purification: HPLC (C18 column, Acetonitrile/Water + 0.1% TFA).

Synthesis_Workflow SM 6-Methoxy-3-aminopyridine Inter1 2-Methoxy-1,5-naphthyridine SM->Inter1 Skraup Cyclization (Glycerol, H2SO4) Scaffold 1,5-Naphthyridin-2-ol (Scaffold) Inter1->Scaffold Demethylation (HBr or BBr3) Activated 2-Chloro-1,5-naphthyridine Scaffold->Activated Activation (POCl3) Final Active ALK5 Inhibitor (2-Heteroaryl substituted) Activated->Final Suzuki Coupling (Pd cat., Boronic Acid)

Figure 2: Synthetic route from pyridine precursor to active inhibitor.

Biological Evaluation Protocols

In Vitro Enzymatic Assay (ADP-Glo)

Purpose: Determine IC₅₀ against recombinant ALK5 kinase domain.

  • Reagents:

    • Recombinant ALK5 (TGF-βR1) Kinase Domain (e.g., residues 200-503).

    • Substrate: Casein or SMAD2 peptide.

    • ADP-Glo™ Kinase Assay Kit (Promega).[3]

  • Protocol:

    • Preparation: Dilute compounds in DMSO (10-point dose response).

    • Incubation: Mix Kinase (5 nM), Substrate (0.2 mg/mL), ATP (10 µM), and Compound in reaction buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Reaction: Incubate at Room Temp for 60 mins.

    • Detection: Add ADP-Glo Reagent (40 mins) → Add Kinase Detection Reagent (30 mins).

    • Read: Measure Luminescence on a plate reader (e.g., EnVision).

  • Success Criteria: IC₅₀ < 50 nM for a potent lead.

Cellular Reporter Assay (CAGA12-Luc)

Purpose: Verify cell permeability and pathway inhibition.

  • Cell Line: HEK293 or HepG2 stably transfected with (CAGA)₁₂-Luc plasmid (SMAD-responsive element).

  • Protocol:

    • Seed cells (20,000/well) in 96-well plates.

    • Starve cells (0.5% FBS) for 6 hours.

    • Pre-treat with Compound (serial dilution) for 1 hour.

    • Stimulate with TGF-β1 (5 ng/mL) for 18-24 hours.

    • Lyse cells and add Luciferase substrate.

    • Measure Luminescence.[4]

  • Control: Use SB-431542 (10 µM) as a positive control for inhibition.

Data Presentation & Troubleshooting

Expected SAR Data

When optimizing the 2-position substituent, expect the following trends:

Substituent (R at C2)ALK5 IC₅₀ (nM)p38 MAPK IC₅₀ (nM)Selectivity RatioNotes
-OH (Scaffold) >10,000>10,000N/AInactive (Precursor)
-Cl >5,000>5,000N/AReactive Intermediate
-Phenyl 150400~2.6xPoor selectivity
-Pyridin-2-yl 45300~6.6xImproved potency
-Pyrazol-4-yl 4 >1,000 >250x Optimal (Gellibert-like)
Troubleshooting Guide
  • Issue: Low yield in Skraup cyclization.

    • Solution: The reaction is violent. Ensure slow addition of oxidant. Control temperature strictly at 135°C; overheating causes polymerization.

  • Issue: Poor solubility of 2-ol scaffold.

    • Solution: The 2-pyridone tautomer aggregates. Use DMF or NMP for reactions involving the scaffold. For NMR, use TFA-d or DMSO-d6 at elevated temp.

  • Issue: Lack of cellular potency despite enzymatic activity.

    • Solution: The 1,5-naphthyridine core is polar. Ensure the C2-substituent adds sufficient lipophilicity (LogP ~3.0) to cross the membrane. Avoid highly ionizable groups.

References

  • Gellibert, F., et al. (2004).[5][6][7] "Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors." Journal of Medicinal Chemistry. Link

  • Callahan, J. F., et al. (2002). "Identification of novel inhibitors of the transforming growth factor beta1 (TGF-beta1) type I receptor (ALK5)." Journal of Medicinal Chemistry. Link

  • Tojo, M., et al. (2005). "The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta." Cancer Science. Link

  • Promega Corporation. "ADP-Glo™ Kinase Assay Protocol." Link

  • BenchChem. "Application Notes and Protocols for the Synthesis of Substituted 1,5-Naphthyridines via Skraup Synthesis." Link

Sources

Application Note: Regioselective N-Alkylation of 5,6,7,8-Tetrahydro-1,5-naphthyridin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The Regioselectivity Challenge: Context & Mechanistic Rationale

The 5,6,7,8-tetrahydro-1,5-naphthyridin-2-one scaffold is a highly privileged pharmacophore utilized in the development of Substance P antagonists[1], RORγt modulators[2], and novel antibacterial agents. Functionalizing this bicyclic system presents a classic regioselectivity challenge, as it possesses two nitrogen atoms residing in vastly different electronic environments:

  • N5 (Tetrahydropyridine Ring): An aliphatic secondary amine. It is highly nucleophilic with a conjugate acid pKa of ~9.5.

  • N1 (Pyridone/Lactam Ring): An amide-like nitrogen. In its neutral state, it is essentially non-nucleophilic due to the strong resonance delocalization of its lone pair into the adjacent C2 carbonyl. However, upon deprotonation (pKa ~11–12), the resulting lactamate anion becomes a potent nucleophile.

Causality in Experimental Design: Because of these intrinsic electronic differences, achieving regioselective alkylation[3] requires divergent synthetic logic. To selectively functionalize the N5 position, mild conditions (such as reductive amination) are inherently chemoselective, as the lactam cannot form the requisite iminium intermediate[1]. Conversely, to selectively alkylate the N1 position, the highly reactive N5 amine must be transiently masked (e.g., via Boc protection) to prevent competitive alkylation, followed by strong base-mediated deprotonation to activate the N1 lactam[2].

Visualizing the Divergent Synthetic Strategies

The following workflow illustrates the strategic divergence required to achieve absolute regiocontrol over the naphthyridinone core.

G cluster_N5 N5-Selective Pathway cluster_N1 N1-Selective Pathway SM 5,6,7,8-Tetrahydro- 1,5-naphthyridin-2-one N5_RedAm Reductive Amination (Aldehyde, NaBH(OAc)3) SM->N5_RedAm Direct Functionalization N5_Boc 1. N5-Protection (Boc2O, TEA) SM->N5_Boc Multi-step Sequence N5_Prod N5-Alkylated Product (N1 Lactam Intact) N5_RedAm->N5_Prod N1_Alk 2. N1-Alkylation (NaH, R-X, DMF) N5_Boc->N1_Alk N1_Deprot 3. N5-Deprotection (TFA, DCM) N1_Alk->N1_Deprot N1_Prod N1-Alkylated Product (N5 Free Amine) N1_Deprot->N1_Prod

Figure 1: Divergent synthetic workflows for regioselective N1 vs. N5 alkylation.

Quantitative Comparison of Reaction Conditions

The table below summarizes the optimized parameters required to drive the reaction toward the desired regioisomer while suppressing off-target functionalization.

Target PositionReagent ClassBase / CatalystSolventTempTypical YieldRegioselectivity
N5 (Amine) Aldehyde/Ketone, NaBH(OAc)₃Acetic Acid (cat.)DCE or THF20 °C75–90%>99% N5
N5 (Amine) Alkyl Halide (R-X)K₂CO₃ or DIPEADMF or MeCN60 °C60–85%~90% N5 (Trace dialkylation)
N1 (Lactam) 1. Boc₂O 2. R-X 3. TFA1. TEA 2. NaH 3. None1. DCM 2. DMF 3. DCM0 °C to 20 °C50–70% (Over 3 steps)>95% N1

Validated Methodologies

Protocol A: N5-Selective Alkylation via Reductive Amination

Objective: Direct installation of an alkyl group at the N5 secondary amine without perturbing the N1 lactam. Mechanistic Insight: Reductive amination is preferred over direct alkylation with alkyl halides because it completely eliminates the risk of over-alkylation (quaternization). The use of Sodium Triacetoxyborohydride (NaBH(OAc)₃) is critical; its electron-withdrawing acetate groups reduce its nucleophilicity compared to NaBH₄, preventing the premature reduction of the unreacted aldehyde before the iminium ion can form[1].

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried, argon-flushed round-bottom flask, dissolve 5,6,7,8-tetrahydro-1,5-naphthyridin-2-one (1.0 equiv) and the target aldehyde (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Iminium Formation: Add glacial acetic acid (0.1 equiv) to catalyze iminium ion formation. Stir the mixture at room temperature for 30 minutes.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 5 minutes to control any mild exotherm.

  • Monitoring: Stir the reaction at room temperature for 4–12 hours. Monitor conversion via LC-MS or TLC (eluent: 10% MeOH in DCM). The N1 lactam will remain strictly unreactive.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient of 0–10% MeOH in DCM) to yield the pure N5-alkylated product.

Protocol B: N1-Selective Alkylation via Protection-Deprotection

Objective: Installation of an alkyl group specifically at the N1 lactam position. Mechanistic Insight: Direct treatment of the unprotected scaffold with a strong base would lead to a complex mixture of N1 and N5 alkylated products. By masking N5 with a bulky, electron-withdrawing tert-butyloxycarbonyl (Boc) group, its nucleophilicity is neutralized. Subsequent treatment with Sodium Hydride (NaH) selectively deprotonates the N1 lactam, generating a highly reactive lactamate nucleophile ready for SN2 attack[2].

Step-by-Step Procedure: Step 1: N5-Boc Protection

  • Dissolve the starting material (1.0 equiv) in anhydrous DCM (0.2 M).

  • Add triethylamine (TEA) (1.5 equiv) followed by di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv).

  • Stir at room temperature for 4 hours. Quench with water, extract with DCM, dry, and concentrate to isolate the N5-Boc intermediate. (Note: This intermediate is usually pure enough to carry forward without chromatography).

Step 2: N1-Alkylation

  • Dissolve the N5-Boc intermediate (1.0 equiv) in anhydrous DMF (0.1 M) under a strict argon atmosphere. Critical self-validation step: The DMF must be strictly anhydrous to prevent the violent quenching of NaH and subsequent reaction failure.

  • Cool the solution to 0 °C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.2 equiv). Stir for 30 minutes to ensure complete deprotonation (indicated by the cessation of H₂ gas evolution and a slight color change).

  • Add the desired alkyl halide (R-X) (1.2 equiv) dropwise. Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2–4 hours.

  • Workup: Quench carefully with saturated aqueous NH₄Cl at 0 °C. Extract with Ethyl Acetate (3 × 30 mL). Crucial step: Wash the combined organic layers extensively with water (5 × 30 mL) to remove residual DMF, followed by a final brine wash. Dry over Na₂SO₄ and concentrate.

Step 3: N5-Deprotection

  • Dissolve the crude N1-alkylated, N5-Boc intermediate in a 4:1 mixture of DCM and Trifluoroacetic acid (TFA) (0.1 M).

  • Stir at room temperature for 2 hours. Monitor by LC-MS for the disappearance of the Boc-mass.

  • Concentrate under reduced pressure to remove excess TFA. Neutralize the resulting residue with saturated aqueous NaHCO₃ (until pH ~8) and extract with DCM to yield the free N1-alkylated target compound.

References

1.[1] Title: WO2001077100A2 - Benzoamide piperidine compounds as substance p antagonists. Source: Google Patents. URL: 2.[2] Title: WO2018030550A1 - Heterocyclic compounds with an ror(gamma)t modulating activity. Source: Google Patents. URL: 3.[3] Title: Synthesis and regioselective alkylation of 1,6- and 1,7-naphthyridines. Source: Tetrahedron Letters. URL: [Link]

Sources

Application Note: Microwave-Assisted Synthesis of Tetrahydro-1,5-Naphthyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the 1,5-naphthyridine scaffold is a privileged pharmacophore, frequently deployed in the development of topoisomerase I inhibitors, anti-tubercular agents, and targeted oncology therapeutics[1]. However, accessing the partially saturated 1,2,3,4-tetrahydro-1,5-naphthyridine core presents distinct thermodynamic and kinetic challenges. Conventional synthetic routes often rely on the harsh reduction of fully aromatized naphthyridines, which severely limits late-stage functionalization and functional group tolerance.

As a Senior Application Scientist, I advocate for de novo cycloaddition strategies—specifically the Intramolecular Inverse-Electron-Demand Diels-Alder (IEDDA) reaction and the multicomponent Povarov (Hetero-Diels-Alder) reaction. While these pathways are structurally elegant, under conventional convective heating, they suffer from prolonged reaction times (24–48 hours) that lead to undesired spontaneous aromatization, oxidative degradation, and poor diastereoselectivity[2]. By transitioning to microwave (MW) dielectric heating , we can rapidly surpass the high activation energies of these asynchronous transition states, trapping the tetrahydro intermediate with high fidelity and exceptional yield[1].

Mechanistic Causality: Overcoming Activation Barriers

The success of these syntheses hinges on precise kinetic control. Microwave synthesis does not merely "heat" the reaction; it relies on the direct coupling of electromagnetic energy with polar intermediates, leading to instantaneous localized superheating.

  • The IEDDA Pathway: When utilizing imidazoles and 1,2,4-triazines linked by a trimethylene tether, the initial[4+2] cycloaddition is the rate-limiting step. Under microwave irradiation, this barrier is overcome in minutes. The intermediate then undergoes a rapid, thermodynamically driven retro-Diels-Alder extrusion of nitrogen gas (

    
    ), followed by the stepwise loss of a nitrile (
    
    
    
    ) to yield the 1,2,3,4-tetrahydro-1,5-naphthyridine core[2].
  • The Povarov Pathway: The reaction between 3-aminopyridines and tethered alkene-aldehydes proceeds via an in situ aldimine formation. Microwave irradiation, combined with a Lewis acid (e.g.,

    
    ), accelerates the subsequent intramolecular [4+2] hetero-Diels-Alder cycloaddition. The rapid heating profile prevents the degradation of the sensitive aldimine intermediate and ensures a regio- and stereospecific endo-transition state, yielding complex fused tetrahydro-1,5-naphthyridines[3].
    

Reaction Workflows & Pathway Visualizations

The following diagrams illustrate the mechanistic logic and critical transition phases for both validated microwave-assisted pathways.

IEDDA_Mechanism A Tethered Precursor (Triazine-Imidazole) B Microwave Heating (180 °C, 15 min) A->B C [4+2] Cycloadduct B->C Activation D Extrusion of N2 C->D Fast E Loss of Nitrile D->E F Tetrahydro- 1,5-naphthyridine E->F Final Product

Figure 1: Mechanistic sequence of the microwave-assisted IEDDA reaction cascade.

Povarov_MCR A1 3-Aminopyridine B Aldimine Formation (In Situ) A1->B A2 Aldehyde (with tethered alkene) A2->B C Microwave + Lewis Acid (120 °C, 20 min) B->C D Intramolecular [4+2] Hetero-Diels-Alder C->D E Prototropic Tautomerization D->E F Fused Tetrahydro- 1,5-naphthyridine E->F

Figure 2: Microwave-assisted multicomponent Povarov reaction cascade.

Quantitative Performance: Conventional vs. Microwave Heating

The empirical data demonstrates that transitioning to a microwave-assisted protocol is not merely a convenience, but a critical requirement for maximizing the yield of the sensitive tetrahydro-intermediate before it undergoes spontaneous oxidation[2].

Reaction PathwaySubstrate / ReagentsConventional ConditionsMicrowave ConditionsYield (Conv.)Yield (MW)
IEDDA Trimethylene-tethered triazineBromobenzene, Reflux (156 °C), 22 hBromobenzene, 180 °C, 15 min45–60%85–95%
Povarov [4+2] 3-Aminopyridine + O-allylsalicylaldehyde

, Reflux (61 °C), 24–48 h
Acetonitrile, 120 °C, 20 min50–65%78–92%

Standardized Experimental Protocols

To ensure a self-validating system, the following protocols are strictly parameterized. Deviations in cooling rates or solvent dielectric constants will directly impact the survival of the tetrahydro-1,5-naphthyridine core.

Protocol A: MW-Assisted IEDDA Synthesis of 1,2,3,4-Tetrahydro-1,5-naphthyridines

This protocol utilizes the high dielectric heating efficiency of bromobenzene to drive the cycloaddition while preventing thermal degradation[2].

  • Preparation: In a 10 mL heavy-walled borosilicate microwave vial equipped with a magnetic stir bar, dissolve the tethered triazine-imidazole precursor (0.50 mmol) in 3.0 mL of anhydrous bromobenzene.

  • Sealing: Crimp-seal the vial with a Teflon-lined septum to ensure pressure containment (system pressure may reach up to 10–15 bar).

  • Irradiation Profile: Insert the vial into a dedicated microwave synthesis reactor (e.g., Anton Paar Monowave or CEM Discover). Program the method to ramp to 180 °C over 2 minutes (maximum power 250 W), and hold isothermally at 180 °C for exactly 15 minutes .

  • Quenching (Critical Step): Enable active compressed-air cooling immediately after the hold time expires. The temperature must drop below 50 °C within 60 seconds to prevent the oxidative aromatization of the newly formed tetrahydro ring.

  • Workup: Vent the vial carefully. Transfer the reaction mixture to a round-bottom flask and remove the bromobenzene in vacuo using a rotary evaporator equipped with a high-vacuum pump.

  • Purification: Purify the crude brown residue via flash column chromatography (silica gel, gradient elution from 10% to 50% EtOAc in Hexanes) to isolate the pure 1,2,3,4-tetrahydro-1,5-naphthyridine.

Protocol B: MW-Assisted Povarov Cascade for Fused Tetrahydro-1,5-naphthyridines

This multicomponent reaction leverages Lewis acid catalysis combined with dielectric heating to force the endo-selective hetero-Diels-Alder cycloaddition[3].

  • Preparation: In a 10 mL microwave vial, combine 3-aminopyridine (1.0 mmol) and the tethered alkene-aldehyde (e.g., O-allylsalicylaldehyde) (1.0 mmol).

  • Catalysis: Add 4.0 mL of anhydrous acetonitrile, followed by the dropwise addition of Boron trifluoride diethyl etherate (

    
    ) (2.0 equivalents) as the Lewis acid catalyst.
    
  • Irradiation Profile: Seal the vial and program the microwave reactor to ramp to 120 °C over 1 minute , holding isothermally for 20 minutes .

  • Workup: Following rapid air-cooling to room temperature, quench the reaction by adding 5.0 mL of saturated aqueous

    
     directly into the vial to neutralize the Lewis acid.
    
  • Extraction: Extract the aqueous mixture with dichloromethane (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Isolate the fused endo-1,2,3,4-tetrahydro-1,5-naphthyridine via silica gel chromatography. (Note: If the fully aromatized chromeno[4,3-b][1,5]naphthyridine is desired, a subsequent microwave-assisted dehydrogenation step using 1 eq. DDQ in toluene at 40 °C for 2 hours can be performed[1]).

References

  • Lahue, B. R., Lo, S.-M., Wan, Z.-K., Woo, G. H. C., & Snyder, J. K. (2004). Intramolecular Inverse-Electron-Demand Diels-Alder Reactions of Imidazoles with 1,2,4-Triazines: A New Route to 1,2,3,4-Tetrahydro-1,5-naphthyridines and Related Heterocycles. The Journal of Organic Chemistry, 69(21), 7171-7182.[Link][2]

  • Maestro, A., & Ruiz, J. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508.[Link][3]

  • Clerigué, J., Ramos, M. T., & Menéndez, J. C. (2021). The Aza-Vinylogous Povarov Reaction under Mechanochemical Conditions. Molecules, 26(5), 1330.[Link][4]

  • University of the Basque Country (UPV/EHU) Institutional Repository. Straightforward Synthesis and Biological Evaluation as Topoisomerase I Inhibitors and Antiproliferative Agents of Hybrid Chromeno[4,3-b][1,5]naphthyridines. [Link][1]

Sources

Regioselective functionalization of 5,6,7,8-tetrahydro-1,5-naphthyridine ring

Author: BenchChem Technical Support Team. Date: February 2026

The 5,6,7,8-tetrahydro-1,5-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry, bridging the gap between flat aromatic systems and three-dimensional aliphatic heterocycles. Its unique dual-nitrogen architecture—featuring one electron-deficient aromatic pyridine nitrogen (N1) and one nucleophilic aliphatic amine nitrogen (N5)—offers distinct orthogonal reactivity handles.

This guide details the regioselective functionalization of this scaffold, moving beyond generic protocols to provide specific, high-fidelity workflows for drug discovery applications.

Structural Analysis & Reactivity Profile

To master the functionalization of this ring system, one must first understand its electronic landscape.

  • N1 (Aromatic,

    
    ):  Part of the pyridine ring.[1] It is electron-withdrawing, weakly basic (pKa ~ 3-4), and susceptible to N-oxidation or coordination with Lewis acids. It directs nucleophilic attacks to C2/C4 and electrophilic attacks to C3.
    
  • N5 (Aliphatic,

    
    ):  Part of the saturated piperidine-like ring. It is a secondary amine, highly nucleophilic, and significantly more basic (pKa ~ 9-10). It is the primary site for alkylation, acylation, and sulfonylation.
    
  • C-H Acidity: The protons at C6 (adjacent to N5) are the most acidic in the aliphatic ring but generally require strong bases (e.g.,

    
    -BuLi) or oxidative conditions to activate.
    

Reactivity Hierarchy:

  • N5 (Nucleophilic attack) – Fastest

  • N1 (N-Oxidation/Coordination) – Tunable

  • C2/C4 (Radical/Nucleophilic attack) – Requires activation

  • C3 (Electrophilic Aromatic Substitution) – Slow, requires forcing conditions

Visualization: Reactivity Map & Numbering

Figure 1: Numbering and reactivity hotspots of 5,6,7,8-tetrahydro-1,5-naphthyridine.

Protocol 1: Regioselective N5-Functionalization

Objective: Selectively functionalize the aliphatic nitrogen (N5) without affecting the pyridine nitrogen (N1).

Mechanism: Exploiting the significant pKa difference (


pKa 

6) and nucleophilicity between the

amine (N5) and

pyridine (N1).
Workflow A: N5-Acylation / Sulfonylation

This is the standard entry point for library generation.

  • Preparation: Dissolve 5,6,7,8-tetrahydro-1,5-naphthyridine (1.0 equiv) in anhydrous DCM (0.1 M).

  • Base Addition: Add DIPEA (1.2 equiv). Note: TEA is acceptable, but DIPEA prevents quaternary salt formation if alkyl halides are used.

  • Electrophile Addition: Add Acid Chloride or Sulfonyl Chloride (1.1 equiv) dropwise at 0°C.

  • Reaction: Warm to RT and stir for 2–4 hours.

  • Workup: Quench with saturated NaHCO

    
    . Extract with DCM.
    
  • Purification: Silica gel chromatography (MeOH/DCM gradient).

Critical Control Point:

  • Avoid Strong Acids: Strong acids will protonate N5 first (forming the ammonium salt), deactivating it. Ensure the reaction stays basic to keep N5 nucleophilic.

Workflow B: N5-Arylation (Buchwald-Hartwig)

For attaching aryl groups to N5.

  • Catalyst: Pd

    
    (dba)
    
    
    
    (2 mol%) / BINAP or XPhos (4 mol%).
  • Base: NaO

    
    Bu (1.5 equiv).
    
  • Solvent: Toluene or Dioxane, 100°C.

  • Selectivity: The pyridine N1 does not participate in Pd-catalyzed amination under these conditions; N5 is the exclusive reacting partner.

Protocol 2: C-H Functionalization of the Pyridine Ring (C2/C3)

Once N5 is protected (e.g., N-Boc, N-Acyl), the pyridine ring can be modified.

Method A: C3-Bromination (Electrophilic Aromatic Substitution)

The C3 position is beta to the pyridine nitrogen, making it the most electron-rich spot on the electron-deficient ring, though still deactivated compared to benzene.

  • Substrate: N5-protected tetrahydro-1,5-naphthyridine (e.g., N-Boc).

  • Reagent: N-Bromosuccinimide (NBS) (1.1 equiv).

  • Solvent: Acetonitrile (polar aprotic favors the polar transition state) or DMF.

  • Conditions: 0°C to RT.

  • Outcome: Yields the 3-bromo derivative. This is a versatile handle for subsequent Suzuki or Sonogashira couplings.

Method B: C2-Alkylation (Minisci Reaction)

Radical alkylation is highly effective for introducing alkyl groups at the electron-deficient C2 position (alpha to N1).

  • Substrate: N5-protected tetrahydro-1,5-naphthyridine.

  • Reagent: Alkyl carboxylic acid (R-COOH) (2-3 equiv) + AgNO

    
     (0.2 equiv) + (NH
    
    
    
    )
    
    
    S
    
    
    O
    
    
    (1.5 equiv).
  • Solvent: DCM/Water biphasic system or TFA/Water.

  • Mechanism: The persulfate generates a radical from the carboxylic acid (via decarboxylation), which attacks the protonated pyridine ring at C2.

  • Selectivity: C2 is favored over C4 due to steric accessibility, but C2/C4 mixtures can occur.

Protocol 3: Functionalization of the Aliphatic Ring (C8)

Direct C-H activation of the saturated ring is challenging. The most reliable method to introduce functionality here is Oxidation to the Lactam .

Objective: Convert the methylene at C8 (alpha to the aromatic ring) into a carbonyl, creating a dihydro-1,5-naphthyridin-2(1H)-one analogue.

Protocol:

  • Reagent: Ruthenium(IV) oxide (catalytic) + NaIO

    
     (stoichiometric oxidant).
    
  • Solvent: CCl

    
    /Acetonitrile/Water (2:2:3).
    
  • Conditions: Stir vigorously at RT.

  • Selectivity: Oxidation occurs preferentially at benzylic-like positions. In this scaffold, C8 is "benzylic" to the pyridine ring, while C6 is alpha to the amine. If N5 is acylated (electron-withdrawing), C6 is deactivated, directing oxidation to C8.

  • Result: Formation of the lactam at C8.

Summary of Reaction Conditions

TransformationTarget SiteReagentsKey Selectivity Factor
Amide Coupling N5RCOCl, DIPEA, DCMN5 nucleophilicity >> N1
Bromination C3NBS, MeCN, RTElectronic activation (beta to N1)
Radical Alkylation C2RCOOH, Ag+, S2O8, H+Radical attack at electron-deficient alpha-pos
Oxidation C8RuO4 (cat), NaIO4Benzylic activation relative to pyridine
N-Oxidation N1mCPBA, DCM, 0°CN5 must be protected/protonated first

Application Case Study: ROR t Inverse Agonists

Context: The 5,6,7,8-tetrahydro-1,5-naphthyridine scaffold is a bioisostere for tetrahydroisoquinoline. In the development of ROR


t inverse agonists (e.g., analogues of TAK-828F), the geometry of the N5-substituent is critical.

Workflow:

  • Core Synthesis: Start with 3-aminopyridine. React with diethyl ethoxymethylenemalonate (Gould-Jacobs) to form the 1,5-naphthyridine core.

  • Reduction: Selective hydrogenation (H

    
    , Pd/C) reduces the nitrogen-containing ring only if the pyridine ring is not activated by electron-donating groups. Note: 1,5-naphthyridine reduction often yields the tetrahydro compound where the pyridine ring remains intact.
    
  • Chiral Resolution: If C6/C7/C8 substituents are present, chiral HPLC or resolution with tartaric acid is required, as the scaffold is often synthesized as a racemate.

References

  • Asymmetric Synthesis of Tetrahydronaphthyridine Scaffolds. Journal of Organic Chemistry. (2020). Link

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. (2020).[2] Link

  • Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments. Journal of Organic Chemistry. (2004). Link

  • C-H Activation of Heterocycles via Radical Mechanisms. Chemical Reviews. (2019). Link

  • Regioselective Metalations of the 1,5-Naphthyridine Scaffold. Tetrahedron. (2021). Link

Sources

Design and Evaluation of 1,5-Naphthyridine-Based Topoisomerase I Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and biological evaluation of 1,5-naphthyridine derivatives as potent inhibitors of human topoisomerase I (Topo I). This guide is structured to provide not only detailed experimental protocols but also the underlying scientific rationale to empower researchers in this critical area of anticancer drug discovery.

Introduction: Targeting the DNA Topoisomerase I Machinery

DNA topoisomerases are a class of essential enzymes that modulate the topological state of DNA, playing a pivotal role in cellular processes such as replication, transcription, and recombination.[1][2][3] Human topoisomerase I alleviates torsional stress in DNA by introducing transient single-strand breaks, allowing for controlled rotation of the DNA, followed by religation of the phosphodiester backbone.[4][5][6] Due to their critical function in rapidly proliferating cancer cells, which exhibit a high demand for DNA replication and transcription, Topo I has emerged as a validated and highly valuable target for cancer chemotherapy.[3][7]

The 1,5-naphthyridine scaffold has been identified as a promising heterocyclic core for the development of novel Topo I inhibitors.[8][9][10] These compounds can be designed to mimic the planar, polycyclic structure of known Topo I poisons like camptothecin, enabling them to intercalate into the DNA-enzyme complex and stabilize the transient "cleavable complex," where the DNA is nicked and covalently linked to the enzyme.[1][11] This stabilization prevents the religation of the DNA strand, leading to an accumulation of single-strand breaks, which are subsequently converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptotic cell death.[1]

This guide will delve into the rational design principles for 1,5-naphthyridine-based inhibitors, provide a representative synthetic protocol, and detail the essential in vitro and cell-based assays required for their characterization.

Application Notes: Rational Design and Structure-Activity Relationships (SAR)

The design of potent 1,5-naphthyridine-based Topo I inhibitors is guided by established structure-activity relationships (SAR) derived from extensive studies on related polycyclic aromatic compounds, including the indenoisoquinolines.[7][12][13] The core principle is to create a molecule with a planar aromatic system that can effectively stack with DNA base pairs at the site of Topo I-mediated cleavage.

Key Structural Motifs for Topo I Inhibition

Successful 1,5-naphthyridine inhibitors typically incorporate several key structural features:

  • Planar Polycyclic Core: The fused ring system of the 1,5-naphthyridine provides the necessary planarity for DNA intercalation. Expanding this system, for instance, by fusing additional rings like an indeno or benzo group, can enhance this intercalating ability and increase potency.[7][8][12]

  • Lactam Functionality: The presence of a lactam ring, as seen in camptothecin and indenoisoquinolines, is often crucial for activity. This feature can participate in hydrogen bonding interactions within the ternary drug-DNA-enzyme complex.

  • Substituents for Modulating Potency and Solubility: Strategic placement of substituents on the 1,5-naphthyridine core can significantly impact biological activity and physicochemical properties. For example, electron-withdrawing or -donating groups can modulate the electronic properties of the aromatic system, influencing DNA binding.[14] Alkoxy groups may enhance activity, while bulky substituents can be detrimental.[14]

  • Side Chains for Targeting and Solubility: The addition of basic side chains, such as those containing morpholine or imidazole moieties, can improve aqueous solubility and cellular uptake.[15] These side chains can also form additional interactions with the enzyme or DNA.

Illustrative Structure-Activity Relationship

The following table summarizes hypothetical SAR data for a series of fictional 1,5-naphthyridine derivatives, illustrating how modifications can impact Topo I inhibition and cellular cytotoxicity.

Compound IDR1 SubstituentR2 SubstituentTopo I Inhibition (IC50, µM)Cytotoxicity (GI50, µM) vs. Human Colon Cancer Cells (COLO 205)
1A HH> 100> 100
1B OCH3H25.345.8
1C HPhenyl10.115.2
1D OCH3Phenyl1.83.5
1E OCH33-(Morpholinopropyl)0.91.7

This data is illustrative and intended to demonstrate SAR principles.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and evaluation of 1,5-naphthyridine-based Topo I inhibitors.

Synthesis of a Dibenzo[c,h][4][6]naphthyridinedione Derivative

This protocol is a representative synthesis adapted from established literature for constructing a polycyclic 1,5-naphthyridine system.[7][15][16]

Rationale: The multi-step synthesis is designed to build the complex tetracyclic ring system through a series of condensation and cyclization reactions. Each step is optimized to achieve a good yield of the desired intermediate.

Diagram of Synthetic Workflow:

A Starting Materials B Condensation A->B C cis-Isoquinolonic Acid Intermediate B->C D Aromatization C->D E Aromatized Intermediate D->E F Cyclization E->F G Dibenzo[c,h][1,5]naphthyridinedione Core F->G H Functionalization G->H I Final Inhibitor H->I

Caption: Synthetic workflow for a dibenzo[c,h][4][6]naphthyridinedione.

Materials:

  • 3,4-Dimethoxyhomophthalic anhydride

  • Appropriate Schiff base

  • Chloroform (CHCl3)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • 1,4-Dioxane

  • N-Methyl-2-pyrrolidone (NMP)

  • Sodium bisulfite (NaHSO3)

  • Reagents for side-chain attachment (e.g., 1-(3-bromopropyl)imidazole, potassium carbonate)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Condensation: React 3,4-dimethoxyhomophthalic anhydride with a suitable Schiff base in chloroform at room temperature to form the corresponding cis-isoquinolonic acid intermediate.[16] This step constructs the initial isoquinoline core.

  • Aromatization: Aromatize the cis-isoquinolonic acid intermediate by refluxing with DDQ in 1,4-dioxane.[16] DDQ is a strong oxidizing agent that facilitates the formation of the aromatic system.

  • Cyclization: Induce thermal decarboxylation and cyclization by heating the aromatized intermediate in NMP at elevated temperatures (e.g., 170-190 °C) to yield the dibenzo[c,h][4][6]naphthyridinedione core.[16] This high-temperature reaction drives the final ring closure.

  • Functionalization (Example): To introduce a side chain, the core structure can be further modified. For instance, an amino group can be introduced and subsequently alkylated with a desired side chain, such as an imidazolylpropyl group, using potassium carbonate as a base in a suitable solvent like 1,4-dioxane at reflux.[15][16]

  • Purification: Purify the final product using standard techniques such as flash column chromatography or recrystallization.[15] Characterize the compound using NMR, mass spectrometry, and IR spectroscopy.

In Vitro Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay measures the ability of a compound to inhibit the catalytic activity of Topo I, which is the relaxation of supercoiled plasmid DNA.[1][17][18][19]

Rationale: In the absence of an inhibitor, Topo I will convert compact, fast-migrating supercoiled plasmid DNA into various relaxed topoisomers, which migrate more slowly during agarose gel electrophoresis. An effective inhibitor will prevent this conversion, resulting in the persistence of the supercoiled DNA form.

Diagram of Topo I Inhibition Assay Workflow:

A Prepare Reaction Mix (Buffer, Supercoiled DNA) B Add Test Compound (Varying Concentrations) A->B C Add Topoisomerase I Enzyme B->C D Incubate at 37°C C->D E Stop Reaction (Add Loading Dye/SDS) D->E F Agarose Gel Electrophoresis E->F G Visualize DNA Bands (e.g., Ethidium Bromide) F->G H Analyze Gel Image (Quantify Supercoiled vs. Relaxed DNA) G->H

Caption: Workflow for the Topo I DNA relaxation assay.

Materials:

  • Purified human Topoisomerase I enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topo I reaction buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 5 mM DTT, 50% glycerol)

  • Test compounds dissolved in DMSO

  • 5x DNA loading dye (e.g., containing bromophenol blue, xylene cyanol, and glycerol)

  • 1% Agarose gel in 1x TAE or TBE buffer

  • Ethidium bromide or a safer DNA stain

  • UV transilluminator and gel documentation system

Procedure:

  • Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture by adding 2 µL of 10x Topo I reaction buffer and 200 ng of supercoiled plasmid DNA.[17][18]

  • Inhibitor Addition: Add the test compound at various concentrations (typically a serial dilution). Include a DMSO vehicle control.

  • Enzyme Addition: Add a pre-determined amount of Topo I enzyme (the minimal amount required to fully relax the DNA in the absence of an inhibitor).[1]

  • Incubation: Gently mix and incubate the reaction at 37°C for 30 minutes.[1][18]

  • Reaction Termination: Stop the reaction by adding 5 µL of 5x DNA loading dye.[1]

  • Gel Electrophoresis: Load the entire reaction mixture onto a 1% agarose gel and run at a constant voltage until the supercoiled and relaxed forms of the DNA are well-separated.[1]

  • Visualization and Analysis: Stain the gel with ethidium bromide, destain, and visualize the DNA bands under UV light.[17] Quantify the intensity of the supercoiled DNA band in each lane. The IC50 value is the concentration of the inhibitor that results in 50% inhibition of DNA relaxation.

Cellular Cytotoxicity Assay (e.g., MTT or SRB Assay)

This assay determines the concentration at which the test compound inhibits the proliferation of cancer cells.[20][21][22]

Rationale: The MTT assay measures the metabolic activity of viable cells, which is proportional to the number of living cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified spectrophotometrically.[21] The Sulforhodamine B (SRB) assay, on the other hand, is a colorimetric assay that measures cellular protein content.[23]

Materials:

  • Human cancer cell line (e.g., COLO 205, A549)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS) or SRB solution (0.4% w/v in 1% acetic acid)

  • Solubilization buffer (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

  • Trichloroacetic acid (TCA) and Tris base (for SRB assay)

  • Microplate reader

Procedure (MTT Assay Example):

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48-72 hours). Include a DMSO vehicle control and a positive control (e.g., camptothecin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for formazan crystal formation.

  • Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The GI50 (or IC50) value, the concentration that causes 50% inhibition of cell growth, can be determined by plotting cell viability against compound concentration.

Mechanism of Action: Stabilizing the Cleavable Complex

The primary mechanism of action for 1,5-naphthyridine-based Topo I inhibitors is the stabilization of the covalent Topo I-DNA intermediate, often referred to as the cleavable complex.[1]

Diagram of Topoisomerase I Catalytic Cycle and Inhibition:

cluster_cycle Topoisomerase I Catalytic Cycle cluster_inhibition Inhibition by 1,5-Naphthyridine Derivative A 1. Topo I binds to supercoiled DNA B 2. Single-strand DNA cleavage (Formation of cleavable complex) A->B Cleavage C 3. Controlled rotation of the intact strand B->C Block Religation Blocked B->Block D 4. Religation of the cleaved strand C->D E 5. Topo I dissociates, DNA is relaxed D->E Religation Inhibitor 1,5-Naphthyridine Inhibitor Inhibitor->B Intercalates and stabilizes the cleavable complex

Caption: Inhibition of the Topo I catalytic cycle by a 1,5-naphthyridine-based inhibitor.

This stabilization prevents the enzyme from completing its catalytic cycle, leading to an accumulation of DNA single-strand breaks. These breaks are converted into cytotoxic double-strand breaks when the replication fork collides with the stalled cleavable complex, ultimately inducing apoptosis.

Conclusion and Future Perspectives

The 1,5-naphthyridine scaffold represents a versatile and promising platform for the design of novel topoisomerase I inhibitors with potential as anticancer agents. The rational design principles outlined in this guide, coupled with the detailed protocols for synthesis and biological evaluation, provide a solid foundation for researchers in this field. Future work should focus on optimizing the pharmacokinetic properties of these compounds, exploring novel substitution patterns to enhance potency and selectivity, and evaluating their efficacy in in vivo models of cancer. The continued exploration of this chemical space is likely to yield new clinical candidates for the treatment of various malignancies.

References

  • The mechanism of type IA topoisomerases - PMC. Available at: [Link]

  • Mechanism of Type IA Topoisomerases - MDPI. Available at: [Link]

  • Topoisomerase: Types, Structure, Functions, Mechanism - Microbe Notes. Available at: [Link]

  • General mechanism of action of topoisomerase I (a) Top I binds to the... - ResearchGate. Available at: [Link]

  • Mechanism of action of eukaryotic DNA topoisomerase I and drugs targeted to the enzyme - PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents - Bentham Science Publisher. Available at: [Link]

  • Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4) - PubMed. Available at: [Link]

  • Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed. Available at: [Link]

  • Dibenzo[c,h][4][6]naphthyridinediones as Topoisomerase I Inhibitors: Design, Synthesis and Biological Evaluation - PMC. Available at: [Link]

  • Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents | Bentham Science Publishers. Available at: [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov - SciELO. Available at: [Link]

  • Dibenzo[c,h][4][6]naphthyridinediones as topoisomerase I inhibitors: design, synthesis, and biological evaluation - PubMed. Available at: [Link]

  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health | Omics. Available at: [Link]

  • Dibenzo[c,h][4][6]naphthyridinediones as Topoisomerase I Inhibitors: Design, Synthesis, and Biological Evaluation | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - ResearchGate. Available at: [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - PubMed. Available at: [Link]

  • New Colorimetric Cytotoxicity Assay for Anticancer-Drug Screening | JNCI: Journal of the National Cancer Institute | Oxford Academic. Available at: [Link]

  • Topoisomerase Assays - PMC - NIH. Available at: [Link]

  • DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC. Available at: [Link]

  • Topoisomerase Assays - PMC - NIH. Available at: [Link]

  • Structure activity relationship of N-1 substituted 1,5-naphthyrid-2-one analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-9) - PubMed. Available at: [Link]

  • Fused 1,5-naphthyridines - Encyclopedia.pub. Available at: [Link]

  • Human topoisomerase I DNA relaxation assay - ProFoldin. Available at: [Link]

  • Quantitative Structure-Activity Relationship Studies on Indenoisoquinoline Topoisomerase I Inhibitors as Anticancer Agents in Human Renal Cell Carcinoma Cell Line SN12C - MDPI. Available at: [Link]

  • Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed. Available at: [Link]

  • Molecular Determinants of Topoisomerase I Poisoning by Lamellarins: Comparison with Camptothecin and Structure-Activity Relation. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 1,5-Naphthyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist (Medicinal Chemistry & Formulation Division) Ticket ID: NAPH-SOL-001 Subject: Overcoming aqueous solubility bottlenecks in 1,5-naphthyridine drug candidates.[1]

Executive Summary

The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, frequently serving as a bioisostere for quinolines and isoquinolines in kinase inhibitors and antibacterial agents. However, its planar, electron-deficient aromatic nature often leads to "brick dust" properties : high melting points (>200°C) and low aqueous solubility due to intense intermolecular


-

stacking energies.

This guide addresses these specific challenges through three modules: Structural Modification, Solid-State Engineering (Salts/Cocrystals), and Formulation Strategies.

Module 1: Structural Engineering (The "Root Cause" Fix)

User Issue: "My lead compound has nanomolar potency but precipitates in assay media. The aromatic core is unmodified."

Diagnosis: The 1,5-naphthyridine core is flat.[1] If your side chains are also aromatic (e.g., phenyl rings at C4 or C8), the molecules stack like plates in the crystal lattice. The energy required to break this lattice (Crystal Lattice Energy) is too high for water molecules to overcome.[1]

Troubleshooting Protocol:

1. The "Escape from Flatland" Strategy You must disrupt the planarity to lower the melting point (MP). Lowering MP correlates directly with increased solubility (General Solubility Equation).[1]

  • Action: Introduce

    
     hybridized centers perpendicular to the aromatic plane.
    
  • Specific Tactic: Replace flat aniline linkers with saturated heterocycles (e.g., piperazine, morpholine) or bridged bicyclic systems.

  • Causality: This introduces "molecular twist," preventing tight packing in the solid state.

2. Polarity Injection (LogP Modulation) The 1,5-naphthyridine nitrogens (N1, N5) are weak hydrogen bond acceptors. They do not solvate well on their own.

  • Action: Introduce a solubilizing appendage at the C4 or C8 positions (which are electronically activated for

    
     reactions).
    
  • Recommendation: Append a N-methylpiperazine or morpholine moiety.[1]

  • Why: These groups introduce a basic nitrogen (

    
     ~8-9) that is protonated at physiological pH, drastically improving solubility compared to the neutral naphthyridine core.
    

Comparative Data: Impact of Structural Changes

Compound VariantStructure FeatureMelting Point (°C)Solubility (pH 7.[1]4)Status
Variant A (Parent) 4-phenyl-1,5-naphthyridine>240°C< 1 µg/mLFail
Variant B 4-(piperidin-1-yl)-...185°C15 µg/mLImproved
Variant C 4-(4-methylpiperazin-1-yl)-...160°C>200 µg/mLOptimal
Module 2: Solid-State Engineering (Salts & Cocrystals)

User Issue: "I tried making a hydrochloride salt, but it dissociates in water. I also tried acetate and tartrate, but no solid formed."

Diagnosis: This is a classic failure mode caused by the weak basicity of the 1,5-naphthyridine nitrogens.

  • Fact: The

    
     of 1,5-naphthyridine is approximately 2.91  [1].
    
  • Rule: For a stable salt, you generally need a

    
     (base - acid) > 3.[1]
    
  • The Problem: Weak acids like acetic acid (

    
     4.[1]8) or tartaric acid (
    
    
    
    ~3) will not protonate the naphthyridine ring effectively.[1] Even HCl salts can be hygroscopic or unstable due to the weak N-H bond strength.[1]

Troubleshooting Protocol: The "Super-Acid" Screen

If you must use a salt, you are limited to strong sulfonic acids.

Step 1: Select Counterions based on


 [1]
  • Recommended: Methanesulfonic acid (Mesylate,

    
     -1.9), Benzenesulfonic acid (Besylate, 
    
    
    
    -2.8), Sulfuric acid (
    
    
    -3).
  • Avoid: Fumaric, Maleic, Tartaric, Citric (Not strong enough).

Step 2: The Cocrystal Alternative (When Salts Fail) If the mesylate salt is hygroscopic (common with weak bases), switch to Cocrystals . Cocrystals rely on hydrogen bonding, not proton transfer, so the


 rule is relaxed.
  • Coformer Selection: Use coformers with strong Hydrogen Bond Donors (COOH, OH) to interact with the N1/N5 acceptors.

  • Top Picks: Resorcinol, Gentisic acid, Urea.

Visual Guide: Salt vs. Cocrystal Decision Tree

SaltStrategy Start Start: 1,5-Naphthyridine Derivative (Weak Base, pKa ~2.9) CheckPka Check Acid pKa Start->CheckPka WeakAcid Weak Acid (pKa > 0) (e.g., Tartaric, Fumaric) CheckPka->WeakAcid Avoid StrongAcid Strong Acid (pKa < -1) (e.g., Mesylate, Sulfate) CheckPka->StrongAcid Select SaltResult Salt Formation Likely? WeakAcid->SaltResult Stable Stable Salt Candidate StrongAcid->Stable Unstable Unstable/Dissociates (Delta pKa < 3) SaltResult->Unstable CocrystalPath Switch to Cocrystal Screen Unstable->CocrystalPath Rescue Strategy Coformers Select H-Bond Donors: Resorcinol, Gentisic Acid CocrystalPath->Coformers

Caption: Decision logic for selecting counterions. Due to the low pKa (~2.[1]9) of the scaffold, standard weak acids will fail. Strong sulfonic acids or non-ionic cocrystals are required.[1]

Module 3: Formulation Rescue (Amorphous Solid Dispersions)

User Issue: "I have no time for chemical modification or salt screening. I need to dose this compound in rats tomorrow."

Diagnosis: You need a "kinetic solubility" solution.[1] The crystalline lattice is the enemy. You must trap the drug in a disordered (amorphous) high-energy state using a polymer matrix.[1]

Protocol: Solvent-Shift Amorphous Solid Dispersion (ASD)

This method is superior to simple cosolvents for 1,5-naphthyridines because it prevents precipitation in vivo upon dilution.[1]

Materials:

  • Polymer: HPMCAS-M (Hydroxypropyl methylcellulose acetate succinate) or PVP-VA64.[1]

  • Solvent: Acetone or Methanol/DCM (1:1).[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve your drug and the polymer (Ratio 1:3 w/w) in the minimum amount of organic solvent.[1]

  • Rapid Evaporation: Use a Rotary Evaporator (Rotovap) at elevated temperature (40°C) and high vacuum to "flash" remove the solvent.[1] Crucial: Slow evaporation leads to crystallization.

  • Vacuum Drying: Dry the resulting foam for 12 hours to remove residual solvent.[1]

  • Reconstitution: The resulting solid is a "solid solution."[1] Suspend this powder in 0.5% Methylcellulose/Water for oral gavage.

Why this works: The polymer chains immobilize the naphthyridine molecules, preventing them from


-stacking back into their stable, insoluble crystal form.

Visual Guide: Formulation Workflow

Formulation Input Crystalline Drug (Insoluble) Mix Dissolve & Mix Input->Mix Polymer Polymer (HPMCAS) (Stabilizer) Polymer->Mix Solvent Organic Solvent (Acetone) Solvent->Mix Flash Rapid Solvent Removal (Rotovap) Mix->Flash ASD Amorphous Solid Dispersion Flash->ASD Dose Supersaturated Aqueous Suspension ASD->Dose Reconstitute

Caption: Workflow for creating an Amorphous Solid Dispersion (ASD) to temporarily boost kinetic solubility for in vivo studies.

References
  • Organic Chemistry Data. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • National Institutes of Health (NIH). (2016).[1] Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Retrieved from [Link]

  • Molecules (MDPI). (2020).[1] Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Retrieved from [Link]

Sources

Core Troubleshooting: Why is my Tetrahydro-1,5-Naphthyridine Oxidizing?

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Tetrahydro-1,5-Naphthyridine Oxidation

Welcome to the Technical Support Center for nitrogen heterocycle synthesis. This guide is specifically designed for researchers and drug development professionals encountering stability issues—specifically unintended oxidative aromatization—when working with 1,2,3,4-tetrahydro-1,5-naphthyridine (THN) scaffolds.

Q: Why does my synthesized 1,2,3,4-tetrahydro-1,5-naphthyridine spontaneously oxidize back to the fully aromatic 1,5-naphthyridine during workup or storage?

A: The root cause is thermodynamic causality. When synthesizing THNs—whether via the reduction of 1,5-naphthyridines or through multicomponent Aza-Diels-Alder (Povarov) reactions[1]—the resulting tetrahydro derivative contains a highly reactive secondary amine (N1) with an available lone pair and adjacent benzylic/allylic protons.

The fully aromatic 1,5-naphthyridine core is a highly stable 10-


 electron system. In the presence of ambient oxygen (which acts as a hydrogen acceptor), light, or mild oxidants, the THN molecule undergoes rapid oxidative dehydrogenation to regain this aromaticity[1]. High temperatures significantly accelerate this process, acting as a thermodynamic sink that irreversibly drives the equilibrium toward the fully oxidized 1,5-naphthyridine[1].

Preventative Protocols: Self-Validating Methodologies

To ensure scientific integrity and high isolated yields, we recommend implementing one of the following self-validating protocols. A "self-validating" system ensures that physical properties (e.g., TLC retention) immediately confirm success before complex NMR analysis is required.

Protocol A: In Situ Amine Protection (The Chemical Barrier)

Causality: By capping the N1 secondary amine with an electron-withdrawing group (e.g., Boc, Cbz, Tosyl) or via N-alkylation[2], you eliminate the reactive N-H bond and delocalize or sterically hinder the nitrogen lone pair. This drastically increases the oxidation potential, effectively shutting down the single-electron transfer required for radical formation and subsequent dehydrogenation.

Step-by-Step Methodology:

  • Synthesis: Perform your standard THN synthesis (e.g., a mechanochemical Povarov reaction[3]) strictly under an inert Argon atmosphere.

  • Kinetic Freezing: Immediately upon reaction completion, cool the crude reaction mixture to 0 °C using an ice bath to kinetically halt any background oxidation.

  • Reagent Addition: Add 2.0 equivalents of anhydrous triethylamine (Et

    
    N) directly to the crude mixture, followed dropwise by 1.5 equivalents of Di-tert-butyl dicarbonate (Boc
    
    
    
    O) or Tosyl chloride.
  • Capping & Validation: Allow the mixture to warm to room temperature and stir for 4–6 hours. Self-Validation: Monitor via TLC; the highly polar, UV-active secondary amine spot will convert to a significantly less polar, highly stable protected-THN spot.

  • Workup: Quench with saturated aqueous NaHCO

    
    , extract with degassed dichloromethane, and purify via standard chromatography.
    
Protocol B: Anaerobic & Low-Temperature Handling (The Physical Barrier)

Causality: If the free secondary amine is strictly required for downstream pharmacology, chemical protection is not viable. Instead, you must physically remove the terminal electron acceptor (O


) and keep thermal energy below the activation barrier for disproportionation.

Step-by-Step Methodology:

  • Solvent Degassing: Degas all reaction and extraction solvents using the freeze-pump-thaw method (minimum of 3 cycles).

  • Inert Atmosphere: Conduct all reactions, extractions, and workups in a Schlenk line system under high-purity Nitrogen or Argon.

  • Thermal Control: Maintain all purification temperatures strictly below 30 °C. Do not use a heated water bath during rotary evaporation.

  • Storage: Store the purified free THN in a sealed, foil-wrapped ampoule backfilled with Argon at -20 °C.

Data Presentation: Comparative Stability Matrix

The following table summarizes the expected stability of the THN core under various experimental conditions, demonstrating the necessity of the protocols outlined above.

Compound StateEnvironmental ConditionTemperatureEstimated Half-Life (

)
Primary Degradant
Unprotected THN Ambient Air / Light25 °C12 - 24 hours1,5-Naphthyridine
Unprotected THN Ambient Air80 °C< 1 hour1,5-Naphthyridine
Unprotected THN Argon / Dark-20 °C> 6 monthsNone
N-Boc Protected THN Ambient Air / Light25 °C> 1 yearNone
N-Alkyl Protected THN Ambient Air60 °C> 6 monthsNone

Workflow Visualization

G Start 1,5-Naphthyridine Core Synthesis / Reduction THN 1,2,3,4-Tetrahydro-1,5-Naphthyridine (Reactive Secondary Amine) Start->THN Povarov Rxn / Hydrogenation Unprotected Unprotected Handling (Air, >30°C, Light) THN->Unprotected No Capping / Poor Handling Protected In Situ Protection (Protocol A) or Anaerobic (Protocol B) THN->Protected N-Alkylation / Acylation / Argon Oxidation Oxidative Dehydrogenation (Thermodynamic Sink) Unprotected->Oxidation O2 / Heat Exposure Aromatic Aromatic 1,5-Naphthyridine (Degraded Product) Oxidation->Aromatic -2H2 (Aromatization) Stable Stable THN Derivative (Target Preserved) Protected->Stable Kinetic & Thermodynamic Stability

Workflow of tetrahydro-1,5-naphthyridine stability and oxidation prevention strategies.

Frequently Asked Questions (FAQs)

Q: Can I use standard silica gel chromatography for the purification of unprotected THNs? A: It is highly discouraged. Unprotected THNs can degrade or irreversibly bind on acidic silica gel, which often contains trace transition metals that catalyze oxidation. If you must purify the free amine, use triethylamine-deactivated silica (pre-flush the column with 1-2% Et


N in your eluent) or substitute with basic alumina.

Q: Does the method of synthesis affect the inherent stability of the product? A: No. Whether you synthesize the THN via traditional Lewis acid-catalyzed Aza-Diels-Alder reactions or modern mechanochemical (ball-milling) Povarov reactions[3], the inherent thermodynamic liability of the resulting secondary amine remains identical. However, solvent-free mechanochemical methods can sometimes reduce the intermediate's exposure to dissolved oxygen during the actual reaction phase[3].

Q: I need to oxidize my THN to the fully aromatic 1,5-naphthyridine on purpose. What is the best method? A: If aromatization is your actual synthetic goal, you can drive the oxidation to completion rapidly using oxidants like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), benzoquinone (BQ), or elemental selenium at elevated temperatures[1].

References

  • Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252.[Link]

  • Clerigué, J., Ramos, M. T., & Menéndez, J. C. (2021). Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines. Molecules, 26(5), 1330.[Link]

  • Masdeu, C., Fuertes, M., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508.[Link]

Sources

Technical Support Center: Purification of Polar Naphthyridinone Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar naphthyridinone intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by this important class of N-heterocyclic compounds. The inherent polarity and basicity of the naphthyridinone core often lead to purification difficulties, including poor chromatographic resolution, low recovery, and on-column degradation.

This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your purification workflows.

Troubleshooting Guide: Common Purification Problems

This section addresses specific, practical issues you might face during experimental work.

Question 1: My basic naphthyridinone intermediate is streaking badly on a silica gel TLC plate and giving broad, tailing peaks during flash chromatography. What's causing this and how can I fix it?

Answer:

This is a classic problem when purifying nitrogen-containing heterocycles. The streaking and tailing are caused by strong, non-ideal interactions between the basic nitrogen atoms in your naphthyridinone and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This strong binding prevents the compound from moving smoothly with the mobile phase, leading to poor separation.

Solutions:

  • Use a Mobile Phase Modifier: The most common solution is to add a small amount of a basic modifier to your eluent. This additive competes with your compound for the acidic sites on the silica, effectively "masking" them and allowing for a much cleaner elution.[3]

    • Triethylamine (TEA): Add 0.5-2% TEA to your mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexanes).[3] This is often the first and most effective method to try.

    • Ammonia: For very basic compounds, a solution of 10% ammonium hydroxide in methanol can be used as the polar component of the mobile phase. For example, you can use a gradient of 1-10% of this ammonia/methanol solution in dichloromethane.[4][5]

  • Switch to a Different Stationary Phase: If modifiers are not sufficient or are incompatible with your compound, consider an alternative stationary phase.

    • Neutral or Basic Alumina: Alumina is less acidic than silica and can be a good alternative for purifying basic compounds.[6]

    • Deactivated Silica: You can pre-treat your packed silica column by flushing it with a solvent system containing a base (like 1-2% TEA) before loading your sample. This neutralizes the most active sites.[3]

Question 2: My naphthyridinone is highly polar and either streaks down the baseline in normal-phase or elutes in the void volume with reversed-phase chromatography. How can I get good retention and separation?

Answer:

This issue arises when your compound's polarity is at an extreme, making it unsuitable for traditional chromatographic modes. For such molecules, you need to employ specialized techniques that are designed for polar analytes.

The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is the ideal technique for separating very polar compounds that are poorly retained in reversed-phase (RP) chromatography.[7][8][9][10] It uses a polar stationary phase (like bare silica) but with a mobile phase similar to RP, consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous solvent (water or buffer).[7][9]

How it Works: In HILIC, the aqueous portion of the mobile phase forms a water-rich layer on the surface of the polar stationary phase. Your polar naphthyridinone partitions into this layer and is retained. Elution is achieved by increasing the concentration of the aqueous solvent.[8][10]

Parameter Normal Phase (NP) Reversed Phase (RP) Hydrophilic Interaction (HILIC)
Stationary Phase Polar (e.g., Silica)Non-polar (e.g., C18)Polar (e.g., Silica, Diol, Amine)[7][9]
Mobile Phase Non-polarPolarPolar (high organic content)
Elution Gradient Increasing PolarityDecreasing PolarityIncreasing Aqueous Content (Polarity)[7]
Best For Non-polar to moderately polar compoundsNon-polar to moderately polar compoundsHighly polar, hydrophilic compounds[10]
Question 3: I've completed a reaction in a high-boiling polar solvent like DMF or DMSO. How can I effectively remove the solvent without losing my polar product during the aqueous workup?

Answer:

Removing residual DMF or DMSO is a frequent challenge because their high boiling points make them difficult to remove by rotary evaporation, and their polarity can cause them to co-extract with your polar product.

Effective Removal Strategies:

  • Extensive Aqueous Washing: The most straightforward method is to dilute your reaction mixture with a non-polar organic solvent (like ethyl acetate or dichloromethane) and wash it repeatedly with water. A common rule of thumb is to use five 10 mL portions of water for every 5 mL of DMF or DMSO.[11][12] A final wash with brine helps to break any emulsions and remove excess water from the organic layer.

  • Specialty Aqueous Washes: If simple water washes are insufficient or lead to product loss, these alternatives can be more effective:

    • 5% Lithium Chloride (LiCl) Solution: Washing the organic layer with an aqueous solution of 5% LiCl is highly effective at pulling DMF into the aqueous phase.[11][13]

    • 0.5 N Hydrochloric Acid (HCl): A dilute acid wash can also help remove DMF. This is generally safe for most compounds, including those with acid-sensitive groups like Boc protecting groups.[11]

  • Precipitation/Trituration: If your product is a solid, you can often precipitate it directly from the reaction mixture.

    • Water Crash: Slowly add the DMF/DMSO reaction mixture to a large volume of vigorously stirred ice-cold water. If your product is not water-soluble, it should precipitate out and can be collected by filtration.[14][15]

    • Anti-Solvent Precipitation: If the product is water-soluble, you may be able to precipitate it by adding an anti-solvent like diethyl ether, cooling the mixture, and collecting the resulting solid.[14]

Frequently Asked Questions (FAQs)

Question 1: What purification method should I try first for a new naphthyridinone intermediate?

Answer:

A systematic approach is best. Start with simple, non-chromatographic methods if possible, as they can be faster and more scalable.

purification_workflow start Crude Naphthyridinone Product is_solid Is the product a solid? start->is_solid try_cryst Attempt Crystallization or Trituration is_solid->try_cryst Yes chromatography Proceed to Chromatography is_solid->chromatography No / Oily is_pure Is it pure by TLC/LCMS? try_cryst->is_pure done Purification Complete is_pure->done Yes is_pure->chromatography No analyze_tlc Analyze by TLC (Normal & Reversed Phase) chromatography->analyze_tlc choose_mode Choose Best Mode (NP, RP, or HILIC) analyze_tlc->choose_mode

Caption: Decision workflow for selecting an initial purification method.

  • Is the product a solid? If yes, attempt crystallization or trituration first. These methods are excellent for removing minor impurities and can sometimes yield highly pure material without the need for chromatography.[16][17][18]

  • Is the product an oil or did crystallization fail? Proceed to chromatography.

  • Chromatography Screening: Use Thin Layer Chromatography (TLC) to quickly screen conditions. Spot your crude material on both silica (normal-phase) and C18-silica (reversed-phase) plates to determine which mode offers the best potential for separation. Based on this, you can decide whether to pursue normal-phase, reversed-phase, or HILIC for your column purification.[2]

Question 2: When should I choose crystallization over chromatography?

Answer:

Choose crystallization when:

  • Your desired compound is a solid.[18]

  • You have a high-purity crude product (>90%) with minor, structurally different impurities.

  • The impurities have different solubility profiles from your product in a given solvent.[16]

  • You need to purify a large amount of material (crystallization is often more scalable).

Choose chromatography when:

  • Your product is an oil or a non-crystalline solid.

  • You need to separate a complex mixture with multiple components.

  • The impurities have very similar polarity and structure to your desired product.[2]

  • You are working on a small scale and need to isolate all components for analysis.

Question 3: What are some non-chromatographic alternatives for purification?

Answer:

Besides chromatography, several other powerful techniques can be employed:

  • Crystallization/Recrystallization: This is the gold standard for purifying solid organic compounds.[16][18] The process involves dissolving the impure solid in a hot solvent and allowing it to cool slowly, causing pure crystals of your compound to form while impurities remain in the solution.[17]

  • Trituration: This is a simpler version of crystallization. It involves washing or suspending an impure solid product in a solvent in which the desired compound is insoluble, but the impurities are soluble.[19][20] Stirring the solid in this solvent will effectively wash away the impurities. Non-polar solvents like hexanes or diethyl ether are commonly used to remove non-polar contaminants from polar solids.[19]

  • Acid-Base Extraction: This technique is extremely useful for separating acidic, basic, and neutral compounds.[21][22] Since naphthyridinones are basic, you can often use a liquid-liquid extraction to separate them from neutral or acidic impurities.

    • Process: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Wash with a dilute aqueous acid (e.g., 1M HCl). Your basic naphthyridinone will be protonated and move into the aqueous layer, leaving neutral impurities behind. You can then basify the aqueous layer (e.g., with NaOH) and re-extract your pure compound back into an organic solvent.[23][24]

Detailed Protocols

Protocol 1: Step-by-Step Guide to Basic Modifier Screening in TLC

This protocol helps you quickly determine the best mobile phase for flash chromatography.

  • Prepare Stock Solutions:

    • Solvent A: 100% Hexanes (or Heptane)

    • Solvent B: 100% Ethyl Acetate

    • Solvent C: 9:1 (v/v) Dichloromethane:Methanol

    • Solvent D: 98:2 (v/v) of Solvent C:Triethylamine (TEA)

    • Solvent E: 9:1 (v/v) Dichloromethane:(9:1 Methanol:Ammonium Hydroxide)

  • Spotting: On a single silica gel TLC plate, spot your crude reaction mixture in five separate lanes.

  • Development: Develop each lane in a separate TLC chamber, each containing one of the solvent systems (A through E, or relevant mixtures).

  • Analysis:

    • Visualize the plates under a UV lamp and then with a stain (e.g., potassium permanganate).

    • Compare the lanes. Look for the solvent system that gives your target compound an Rf value between 0.2 and 0.4 and provides the best separation from impurities.[3]

    • Observe the spot shape. The lane with the sharpest, most compact spot (least streaking) indicates the most suitable modifier (TEA or NH₄OH).

Caption: Workflow for TLC mobile phase optimization.

References

  • HILIC – The Rising Star of Polar Chromatography. (2024, April 22). Element Lab Solutions. [Link]

  • HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. (2019, August 14). Biotage. [Link]

  • What can I use to purify polar reaction mixtures?. (2023, July 11). Biotage. [Link]

  • Why HILIC is what your polar compounds need for purification. Buchi.com. [Link]

  • 9 Ways to Crystallize Organic Compounds. (2026, February 19). wikiHow. [Link]

  • Workup: DMF or DMSO. University of Rochester, Department of Chemistry. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011, August 31). Analytical and Bioanalytical Chemistry. [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC. (2020, January 2). Chemistry Hall. [Link]

  • Remove Sticky Reagents. University of Rochester, Department of Chemistry. [Link]

  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • 3.3. CRYSTALLIZATION. Ankara University. [Link]

  • Lab Tested DMF Removal Techniques from the Reaction Mixture!. (2025, July 16). YouTube. [Link]

  • SOP: CRYSTALLIZATION. UCT Science. [Link]

  • Reversed-phase chromatography. Wikipedia. [Link]

  • How can we remove DMF from a reaction mixture?. (2017, May 9). ResearchGate. [Link]

  • Thin Layer Chromatography. (2022, August 23). Chemistry LibreTexts. [Link]

  • Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Waters Corporation. [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. PubMed Central. [Link]

  • Chemical crystallization. SPT Labtech. [Link]

  • Several Problems of Flash Column Chromatography. (2025, February 11). Hawach. [Link]

  • Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now. [Link]

  • Reverse Phase Chromatography Techniques. (2025, October 20). Chrom Tech, Inc.. [Link]

  • Acid–base extraction. Wikipedia. [Link]

  • Acid-Base Extraction. Barnard College. [Link]

  • Laboratory Techniques of Purification and Isolation. (2012, June 15). International Journal of Drug Development & Research. [Link]

  • What is a best way to purify a viscous organic liquid product other than column chromatography?. (2015, March 15). ResearchGate. [Link]

  • Chromatography: Solvent Systems for TLC. University of Rochester, Department of Chemistry. [Link]

  • Purification of strong polar and basic compounds. (2023, January 7). Reddit. [Link]

  • Photoredox Radical/Polar Crossover Enables Construction of Saturated Nitrogen Heterocycles. (2019, March 12). Organic Letters. [Link]

  • TROUBLESHOOTING GUIDE. Phenomenex. [Link]

  • How to separate compounds almost with similar polarity (polar compounds) on thin layer chromatography. (2019, September 2). Quora. [Link]

  • Troubleshooting: Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. (2023, January 30). Biotage. [Link]

  • Selective Removal of Polar and Non-Polar Impurities with Sulzer Solvent Extraction & Separation Technologies. (2025, September 2). Sulzer. [Link]

  • Purification of heterocyclic organic nitrogen compounds.
  • The Purification of Organic Compound: Techniques and Applications. (2024, August 9). Reachem. [Link]

  • Separation of Acidic, Basic and Neutral Compounds. Magritek. [Link]

  • Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. (2024, August 13). LCGC. [Link]

  • Acid-Base Extraction Part-1. (2020, December 19). YouTube. [Link]

  • Trituration theory / part 1. (2021, October 6). YouTube. [Link]

  • A radical-polar crossover approach to complex nitrogen heterocycles via the triplet state. ChemRxiv. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. [Link]

Sources

Technical Support Center: Resolving Regioselectivity Issues in Naphthyridine Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to addressing the challenges of regioselective alkylation of naphthyridines. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you control the site of N-alkylation on the naphthyridine scaffold, a common hurdle in the synthesis of novel therapeutics and functional materials.

Introduction to the Challenge of Regioselectivity in Naphthyridine Alkylation

The naphthyridine core, a bicyclic heteroaromatic system containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1][2][3] Alkylation of the ring nitrogens is a key step in modifying the scaffold's properties, but the presence of two nucleophilic nitrogen atoms often leads to a mixture of regioisomers, complicating purification and reducing the yield of the desired product.

The outcome of the N-alkylation reaction is a delicate interplay of steric and electronic factors of the naphthyridine substrate, the nature of the alkylating agent, and the reaction conditions.[4][5][6] Understanding and controlling these factors is paramount for achieving high regioselectivity.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of N-alkylated regioisomers?

The formation of a mixture of N-alkylated products is the most common issue in naphthyridine chemistry. The two nitrogen atoms in the naphthyridine ring have different electronic environments and steric accessibility, which influences their reactivity towards electrophiles. The final product ratio is determined by the relative rates of alkylation at each nitrogen.

Q2: What are the primary factors that influence the regioselectivity of naphthyridine alkylation?

Several factors can be modulated to control the regioselectivity:

  • Electronic Effects: The electron density at each nitrogen atom plays a crucial role. Electron-donating groups on one of the rings can increase the nucleophilicity of the nearby nitrogen, making it more reactive. Conversely, electron-withdrawing groups will decrease its nucleophilicity.

  • Steric Hindrance: Bulky substituents near one of the nitrogen atoms can hinder the approach of the alkylating agent, favoring alkylation at the less sterically encumbered nitrogen.[7][8]

  • Nature of the Alkylating Agent: The size and reactivity of the alkylating agent are critical. Smaller and more reactive alkylating agents (e.g., methyl iodide) are less sensitive to steric hindrance and may lead to lower selectivity.

  • Reaction Conditions:

    • Solvent: The polarity of the solvent can influence the reaction rate and selectivity.[9]

    • Base: The choice of base can affect the deprotonation equilibrium and the nature of the resulting naphthyridinate anion.[9][10]

    • Temperature: Temperature can affect the kinetic versus thermodynamic control of the reaction.[11]

    • Counter-ion: In some cases, the nature of the cation from the base can influence the regioselectivity.

Q3: How can I predict which nitrogen atom is more likely to be alkylated?

While computational studies can provide insights into the electron density and steric accessibility of the nitrogen atoms, a qualitative prediction can often be made by considering the following:

  • 1,8-Naphthyridine: In an unsubstituted 1,8-naphthyridine, both nitrogens are electronically similar. Steric factors will be the primary determinant if substituents are present.

  • 1,5-Naphthyridine: The nitrogen atoms are in different electronic environments. The relative nucleophilicity will depend on the substitution pattern.

  • Other Isomers: For other naphthyridine isomers (e.g., 1,6-, 1,7-, 2,6-, 2,7-), a careful analysis of both steric and electronic effects is necessary.

Troubleshooting Guide

This section provides a structured approach to troubleshoot and optimize the regioselectivity of your naphthyridine alkylation reactions.

Problem: Poor or no regioselectivity observed.
Initial Diagnostic Steps:
  • Confirm the identity of the products: Use spectroscopic methods (¹H NMR, ¹³C NMR, NOESY) to unequivocally identify the regioisomers.

  • Analyze the substrate: Carefully examine the electronic and steric environment around each nitrogen atom of your starting material.

Optimization Strategies:

1. Modifying the Alkylating Agent:

  • Increase Steric Bulk: If you desire alkylation at the less hindered nitrogen, switch to a bulkier alkylating agent. For example, replace methyl iodide with isopropyl bromide or benzyl bromide.[4]

  • Vary Reactivity: If using a highly reactive alkylating agent like a triflate, consider a less reactive halide (iodide > bromide > chloride).

2. Adjusting Reaction Conditions:

The following table summarizes how to adjust reaction parameters to favor a specific outcome.

ParameterTo Favor Less Hindered Nitrogen (Kinetic Control)To Favor More Stable Product (Thermodynamic Control)
Temperature Lower temperatures (-78 °C to 0 °C)Higher temperatures (reflux)
Base Strong, non-nucleophilic bases (e.g., NaH, LiHMDS)Weaker bases (e.g., K₂CO₃, Cs₂CO₃)
Solvent Aprotic, non-polar solvents (e.g., THF, Toluene)Polar, aprotic solvents (e.g., DMF, DMSO)

3. Employing a Directing Group Strategy:

In cases where steric and electronic differentiation is minimal, a directing group can be a powerful tool to achieve high regioselectivity.[12][13]

  • Concept: A directing group is temporarily installed on the naphthyridine ring to block one of the nitrogen atoms or to chelate to a metal catalyst, directing the alkylation to a specific position. The directing group is then removed in a subsequent step.

  • Example: A removable blocking group, such as a Boc group, could be selectively introduced at one nitrogen, allowing for alkylation at the other, followed by deprotection.

Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Naphthyridinones

This protocol is adapted from the N-alkylation of 1,5-naphthyridinones and can be a starting point for optimization.[14]

Materials:

  • Substituted 1,5-naphthyridinone

  • Alkyl halide (e.g., 2-bromoethanol)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the 1,5-naphthyridinone (1.0 mmol) in anhydrous DMF (10 mL), add cesium carbonate (1.5 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.2 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat as necessary (monitor by TLC).

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Regioselective Metalation as a Precursor to Functionalization

For certain naphthyridine systems, direct regioselective metalation followed by quenching with an electrophile can be an effective strategy.[15]

Materials:

  • Substituted bromonaphthyridine (e.g., 4-bromobenzo[c][1][16]naphthyridine)

  • TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidino magnesium chloride lithium chloride complex)

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., an aldehyde)

Procedure:

  • Dissolve the bromonaphthyridine (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -40 °C.

  • Add TMPMgCl·LiCl (1.1 mmol) dropwise.

  • Stir the mixture at -40 °C for 1 hour.

  • Add the electrophile (1.2 mmol) and allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify the product by chromatography.

Visualization of Key Concepts
Factors Influencing Naphthyridine Alkylation

G cluster_factors Controlling Factors cluster_outcome Reaction Outcome Steric Steric Effects (Substituent Bulk) Regioselectivity Regioselectivity (N1 vs. N-other) Steric->Regioselectivity Electronic Electronic Effects (Substituent Nature) Electronic->Regioselectivity Reagent Alkylating Agent (Size & Reactivity) Reagent->Regioselectivity Conditions Reaction Conditions (Solvent, Base, Temp.) Conditions->Regioselectivity

Caption: Key factors influencing the regioselectivity of naphthyridine alkylation.

Troubleshooting Workflow for Poor Regioselectivity

G cluster_mods Modifications Start Poor Regioselectivity Observed Step1 Analyze Substrate: Steric & Electronic Factors Start->Step1 Step2 Modify Alkylating Agent Step1->Step2 Mod2a Vary Steric Bulk Step2->Mod2a Mod2b Change Reactivity Step2->Mod2b Step3 Adjust Reaction Conditions Mod3a Change Solvent Step3->Mod3a Mod3b Screen Bases Step3->Mod3b Mod3c Optimize Temperature Step3->Mod3c Step4 Consider Directing Group Strategy End Improved Regioselectivity Step4->End Mod2a->Step3 Mod2b->Step3 Mod3a->Step4 Mod3b->Step4 Mod3c->Step4

Caption: A systematic workflow for optimizing regioselective naphthyridine alkylation.

Concluding Remarks

Achieving high regioselectivity in naphthyridine alkylation is a common challenge that can be overcome with a systematic and informed approach. By carefully considering the interplay of steric and electronic effects, and by methodically optimizing the reaction conditions, researchers can gain control over the reaction outcome. This guide provides a foundation for troubleshooting and developing robust and selective alkylation protocols for this important class of heterocyclic compounds.

References

  • Gandeepan, P., & Li, X. (2014). Rh(III)-catalyzed C-H activation and double directing group strategy for the regioselective synthesis of naphthyridinones. Journal of the American Chemical Society, 136(42), 14992-15001. [Link]

  • Li, X. (2015). C(sp2)−H or C(sp3)−H Bond Functionalization Assisted by Removable Directing Groups. Chemistry – An Asian Journal, 10(10), 2068-2082. [Link]

  • Chen, Y., et al. (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][16]naphthyridin-5(6H)-one. Tetrahedron Letters, 57(38), 4321-4324. [Link]

  • Martínez, R., et al. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 26(11), 3123. [Link]

  • Martínez, R., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(11), 2530. [Link]

  • Fadda, A. A., et al. (2014). Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. International Journal of Organic Chemistry, 4(3), 197-210. [Link]

  • Verma, R., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Archiv der Pharmazie, 354(9), e2100108. [Link]

  • Dandela, R., & Li, X. (2016). a) Classical directing group strategy for the functionalization of C−H bonds. ResearchGate. [Link]

  • Majumdar, N., & Li, X. (2017). Transient directing groups in metal−organic cooperative catalysis. Catalysis Science & Technology, 7(21), 4882-4890. [Link]

  • Knochel, P., et al. (2019). Functionalization of 4-bromobenzo[c][1][16]naphthyridine via regioselective direct ring metalation. A novel approach to analogues of pyridoacridine alkaloids. Beilstein Journal of Organic Chemistry, 15, 2339-2346. [Link]

  • Stack Exchange. (2021). Help understanding how "steric effects" are distinct from "electronic effects"? Chemistry Stack Exchange. [Link]

  • Dandela, R., & Li, X. (2016). Traceless directing groups: a novel strategy in regiodivergent C–H functionalization. Chemical Communications, 52(56), 8743-8755. [Link]

  • Kumar, A., et al. (2023). Synthesis, characterization, and in silico studies of 1,8-naphthyridine derivatives as potential anti-Parkinson's agents. Journal of Biomolecular Structure and Dynamics, 41(1), 223-237. [Link]

  • Gou, G. Z., et al. (2016). Synthesis, Spectroscopic Properties and DFT Calculation of Novel Pyrrolo[1',5'-a]-1,8-naphthyridine Derivatives through a Facile One-pot Process. Journal of Chemical Sciences, 128(11), 1813-1821. [Link]

  • Bakulina, O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. [Link]

  • Kumar, A., et al. (2023). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry, 14(5), 934-949. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,8-naphthyridines and related compounds. Organic Chemistry Portal. [Link]

  • Paudler, W. W., & Kress, T. J. (1968). The Naphthyridines. Advances in Heterocyclic Chemistry, 11, 123-177. [Link]

  • Wróbel, M., et al. (2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 26(21), 10335. [Link]

  • ResearchGate. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. ResearchGate. [Link]

  • Zhang, Y., et al. (2024). An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery. Molecules, 29(19), 4529. [Link]

  • ResearchGate. (2022). Naturally occurring naphthyridine scaffolds and the target molecule. ResearchGate. [Link]

  • Bickelhaupt, F. M., & Baerends, E. J. (2003). The interplay between steric and electronic effects in S(N)2 reactions. Journal of Physical Chemistry A, 107(43), 9266-9275. [Link]

  • Taylor & Francis. (n.d.). Regioselectivity – Knowledge and References. Taylor & Francis. [Link]

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1888-1898. [Link]

  • ChemRxiv. (2021). Steric effects vs. electron delocalization: a new look into stability of diastereomers, conformers and constitutional Isomers. ChemRxiv. [Link]

  • Reddy, G. S., & Thirupathi, P. (2015). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. Organic Letters, 17(15), 3898-3901. [Link]

  • YouTube. (2022). mod07lec50 - Regioselectivity of alkylation reactions. YouTube. [Link]

  • Czuba, W. (1979). Synthesis and reactions of naphthyridines (review). Chemistry of Heterocyclic Compounds, 15(8), 823-837. [Link]

  • El-Sayed, N. N. E., et al. (2023). Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. Archiv der Pharmazie, 356(6), e2300035. [Link]

  • Smith, M. B., et al. (2025). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules, 30(8), 3456. [Link]

  • Ahmed, N. S., et al. (2014). Synthesis of 1,8-Naphthyridine Derivatives under Ultrasound Irradiation and Cytotoxic Activity against HepG2 Cell Lines. International Journal of Medicinal Chemistry, 2014, 835289. [Link]

  • ResearchGate. (2014). Synthesis, molecular docking of novel 1,8-naphthyridine derivatives and their cytotoxic activity against HepG2 cell lines. ResearchGate. [Link]

Sources

Technical Support Center: Optimizing the Skraup Reaction for Naphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Naphthyridine Synthesis. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the Skraup reaction to construct naphthyridine scaffolds. While a classic and powerful method, the Skraup synthesis is notoriously challenging due to its vigorous nature and potential for low yields.[1][2] This document provides in-depth, experience-driven answers to common problems, helping you optimize your reaction for higher yield, better purity, and improved safety.

Section 1: Foundational Knowledge - Frequently Asked Questions

Before troubleshooting, a firm grasp of the reaction's core principles is essential. This section addresses the fundamental "what" and "why" of the Skraup reaction in the context of naphthyridine synthesis.

Q1: What is the general mechanism of the Skraup reaction for naphthyridine synthesis?

The Skraup reaction is a cyclization process that builds the second pyridine ring onto an existing aminopyridine starting material.[3][4] The reaction proceeds through four key stages:

  • Acrolein Formation: Concentrated sulfuric acid acts as a dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein.[4][5][6]

  • Michael Addition: The amino group of the aminopyridine performs a conjugate (Michael) addition to the acrolein intermediate.[3][5][7]

  • Cyclization & Dehydration: Under the strong acid conditions, the intermediate undergoes an electrophilic ring closure, followed by dehydration to form a dihydronaphthyridine.[4][6]

  • Oxidation: An oxidizing agent converts the dihydronaphthyridine intermediate into the final, aromatic naphthyridine product.[4][5][6]

G cluster_0 Stage 1: Acrolein Formation cluster_1 Stage 2 & 3: Addition & Cyclization cluster_2 Stage 4: Aromatization Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄, Δ (-2H₂O) Michael_Adduct Michael Adduct Acrolein->Michael_Adduct Michael Addition Aminopyridine Aminopyridine Aminopyridine->Michael_Adduct Dihydronaphthyridine Dihydronaphthyridine Michael_Adduct->Dihydronaphthyridine Ring Closure & Dehydration Naphthyridine Final Naphthyridine Product Dihydronaphthyridine->Naphthyridine Oxidation

Caption: High-level mechanism of the Skraup reaction for naphthyridines.

Q2: What are the critical reagents and their specific roles?

Understanding the function of each component is key to troubleshooting.

ReagentPrimary Role(s)Secondary Role(s)
Aminopyridine The nitrogenous base and aromatic starting material that provides one of the pyridine rings.The electronic properties of substituents on this ring heavily influence reactivity.[8]
Glycerol The in situ precursor to acrolein, which provides the three-carbon backbone for the new ring.[3][5][6]Can contribute to viscosity and heat transfer issues.
Sulfuric Acid (H₂SO₄) Acts as a catalyst for glycerol dehydration and the cyclization step.[4][5] Also serves as the reaction solvent.Its high concentration and exothermic reaction with water make it a safety hazard.
Oxidizing Agent Aromatizes the dihydronaphthyridine intermediate to the final product.[5][6]The choice of agent significantly impacts reaction vigor and yield.[9][10]
Moderator (Optional) Controls the reaction rate and prevents runaway exotherms.[1][9]Helps to minimize charring and tar formation.[9]
Q3: Why is this reaction notorious for being violent and producing tar?

The "violent" reputation of the Skraup reaction stems from two main factors:

  • Highly Exothermic Nature: The dehydration of glycerol and subsequent cyclization release a significant amount of heat.[1][10] Without proper control, this can lead to a dangerous runaway reaction where the contents can be forcefully ejected from the flask.[11]

  • Acrolein Polymerization: Acrolein, the key intermediate, is highly prone to polymerization under the harsh acidic and high-temperature conditions.[8][9][10] This polymerization is the primary source of the characteristic thick, black tar that often complicates purification and reduces yield.[8][9][10]

Section 2: Troubleshooting Guide - Reaction Control & Yield Optimization

This section provides direct answers to the most common and critical challenges encountered during the reaction.

Q4: My reaction is extremely exothermic and difficult to control. How can I make it safer?

A runaway reaction is a major safety hazard.[9] The key is proactive control, not reactive panic.

Answer: Controlling the exotherm is achieved by moderating the reaction rate.

  • Use a Moderator: The addition of ferrous sulfate (FeSO₄·7H₂O) is the most common and effective method.[1][9][12] It is believed to act as an oxygen carrier, smoothing out the highly exothermic oxidation step and extending the reaction over a longer period.[1][9][12] Boric acid can also be used.[1][6]

  • Controlled Reagent Addition: The order of addition is critical. A standard, safe sequence is: aminopyridine, ferrous sulfate, glycerol, and then a slow, portion-wise addition of concentrated sulfuric acid with external cooling (e.g., an ice bath).[8][9] Adding the acid too quickly will generate excessive heat and can initiate the reaction uncontrollably.

  • Gradual Heating: Begin heating the mixture gently with an oil bath. Once the reaction initiates (often indicated by bubbling or a rapid color change), remove the external heat source immediately.[9] The reaction's own exotherm should be sufficient to sustain it for a period.[9] Re-apply gentle heat only after the initial vigorous phase has subsided to drive the reaction to completion.[5][9]

Q5: My yield is consistently low. What are the most likely causes and how can I improve it?

Low yields are a frequent complaint, often stemming from multiple interconnected factors. A systematic approach is required for optimization.

Answer: Low yields can be traced to incomplete reaction, side reactions (tarring), or product loss during workup.[8]

1. Optimize Reaction Conditions:

  • Temperature and Time: Ensure the reaction is heated sufficiently (typically 130-160°C) for an adequate duration (2-20 hours).[3] Monitor the consumption of your starting material by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[3][8]

  • Reagent Quality: The use of anhydrous glycerol is important; water content can lower yields.[12] Ensure your aminopyridine is pure.

2. Re-evaluate Your Oxidizing Agent: The choice of oxidant is critical. While classic methods use nitrobenzene, modern alternatives can provide cleaner reactions and better yields.[9][10]

Oxidizing AgentProsCons
Nitrobenzene Effective, high-yielding in some cases, acts as a solvent.[1][10]Can lead to violent reactions, toxic.[10][13]
Arsenic Acid / As₂O₅ Often results in a less violent, more controlled reaction than nitrobenzene.[10][13]Highly toxic and requires special handling and disposal.
Sodium m-nitrobenzenesulfonate A solid, easier to handle alternative to nitrobenzene, reported to give good yields and reproducibility.[8][14]May require specific conditions for optimal performance.
Iodine (I₂) / Iodides (e.g., NaI) Milder oxidant, can lead to cleaner reactions and help control exothermicity.[9][15] Often used in catalytic amounts.[15]May not be strong enough for all substrates.

3. Consider an Alternative Acid Catalyst: While sulfuric acid is standard, polyphosphoric acid (PPA) has been used in Skraup reactions.[16] It is a powerful dehydrating agent and can be easier to handle at high temperatures due to its viscosity.[17] However, for many standard Skraup syntheses of naphthyridines, PPA may not offer a significant advantage over sulfuric acid.[18]

G cluster_Checks Primary Checks cluster_Solutions Optimization Strategies Start Low Naphthyridine Yield Check_Temp Is Temperature Profile Optimal (130-160°C)? Start->Check_Temp Check_Time Is Reaction Time Sufficient (Monitor by TLC)? Start->Check_Time Check_Reagents Are Reagents Pure & Anhydrous? Start->Check_Reagents Improve_Workup Optimize Extraction pH & Solvent Choice Start->Improve_Workup Check for Product Loss Optimize_Heating Adjust Heating Ramp & Duration Check_Temp->Optimize_Heating Check_Time->Optimize_Heating Change_Oxidant Test Milder Oxidant (e.g., I₂, m-NO₂PhSO₃Na) Check_Reagents->Change_Oxidant Add_Moderator Incorporate Moderator (FeSO₄) Check_Reagents->Add_Moderator Improved_Yield Improved Yield Optimize_Heating->Improved_Yield Change_Oxidant->Improved_Yield Add_Moderator->Improved_Yield Improve_Workup->Improved_Yield Check for Product Loss

Caption: Troubleshooting workflow for low reaction yield.

Section 3: Troubleshooting Guide - Purity and Workup

Even with a successful reaction, isolating the desired product can be a significant hurdle.

Q6: My crude product is an intractable tar and very difficult to purify. What can I do?

This is the most common outcome of an unoptimized Skraup reaction. The solution involves both preventing tar formation and effectively separating your product from it.

Answer:

  • Prevention is Key: The most effective way to deal with tar is to prevent its formation in the first place. All the points in Q4 regarding reaction control (moderators, slow acid addition, gradual heating) are critical for minimizing the polymerization of acrolein, which is the main source of tar.[8][9][10]

  • Workup Strategy - Quenching: After the reaction is complete and cooled, the mixture must be neutralized. The standard procedure is to carefully and slowly pour the reaction mixture onto a large amount of crushed ice.[3] This dilutes the acid and dissipates the heat generated during neutralization.

  • Workup Strategy - Neutralization & Extraction:

    • Slowly add a concentrated base (e.g., NaOH solution) to the ice-cold acidic mixture until the pH is neutral or slightly basic.[3] This step is also highly exothermic and requires cooling.

    • The crude product may precipitate at this stage and can be collected by filtration.[3]

    • If no precipitate forms, perform a solvent extraction with a suitable organic solvent like chloroform, dichloromethane, or ethyl acetate.[3][8]

  • Exploit Basicity: Naphthyridines are basic. An acid-base extraction can be a powerful purification tool.[8] Dissolve the crude material in an organic solvent and wash with dilute acid (e.g., 1M HCl). The protonated naphthyridine will move to the aqueous layer, leaving non-basic tarry impurities behind in the organic layer.[8] You can then basify the aqueous layer and re-extract your purified product with an organic solvent.[8]

Q7: My product streaks badly on silica gel. What are some better purification methods?

The two basic nitrogen atoms in the naphthyridine core make these compounds quite polar, leading to poor behavior on standard silica gel chromatography.[8]

Answer:

  • Column Chromatography Additives: If you must use silica gel chromatography, consider adding a small amount of a basic modifier to your eluent system, such as 1-2% triethylamine or ammonia in methanol. This deactivates the acidic sites on the silica gel, reducing streaking and improving peak shape.

  • Recrystallization: This is often the most effective method for purifying solid naphthyridine products.[3] Experiment with various solvents (e.g., ethanol, ethyl acetate, toluene, or mixtures with hexanes) to find a system where your product is soluble when hot but sparingly soluble when cold.

  • Steam Distillation: For naphthyridines that are sufficiently volatile, steam distillation is a classic and highly effective technique to separate the product from non-volatile tars and inorganic salts.[8][12]

Section 4: Optimized Experimental Protocol

This section provides a generalized, safety-conscious protocol for the synthesis of a 1,5-Naphthyridine derivative as a starting point for your optimization.

Protocol: Synthesis of 3-Bromo-1,5-Naphthyridine [8][14]

Materials:

  • 3-Amino-5-bromopyridine

  • Anhydrous Glycerol

  • Sodium m-nitrobenzenesulfonate (oxidizing agent)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O, moderator)

  • Concentrated Sulfuric Acid (98%)

  • Crushed Ice

  • Sodium Hydroxide (NaOH) solution (e.g., 40%)

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask of appropriate size, equipped with a mechanical stirrer and reflux condenser, add 3-amino-5-bromopyridine, ferrous sulfate heptahydrate, glycerol, and sodium m-nitrobenzenesulfonate.

  • Acid Addition (CRITICAL STEP): Place the flask in an ice/water bath. With vigorous stirring, add concentrated sulfuric acid slowly and dropwise, ensuring the internal temperature does not rise excessively.

  • Heating: Once the addition is complete, remove the ice bath and gently heat the mixture in an oil bath to 140-150°C. Monitor the reaction for any sudden exotherm. If the reaction becomes too vigorous, immediately remove the heat source.

  • Reaction: Maintain the temperature for 3-5 hours, or until TLC analysis shows consumption of the starting material. The mixture will become dark and viscous.

  • Workup - Quenching: Allow the flask to cool completely to room temperature. In a separate large beaker, prepare a substantial amount of crushed ice. Carefully and slowly, pour the cooled reaction mixture onto the crushed ice with stirring.

  • Workup - Neutralization: While cooling the beaker in an ice bath, slowly add concentrated NaOH solution until the pH of the mixture is ~8-9.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract multiple times with dichloromethane.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography using an eluent system containing triethylamine.

Section 5: References

  • BenchChem. (n.d.). Application Notes and Protocols: Skraup Synthesis for 1,5-Naphthyridine Derivatives. Retrieved February 26, 2026, from

  • BenchChem. (n.d.). Technical Support Center: Skraup Synthesis of Naphthyridines. Retrieved February 26, 2026, from

  • BenchChem. (n.d.). Navigating the Skraup Quinoline Synthesis: A Technical Support Guide. Retrieved February 26, 2026, from

  • BenchChem. (n.d.). The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals. Retrieved February 26, 2026, from

  • Denton, D. A., & Suschitzky, H. (1963). Synthetic Uses of Polyphosphoric Acid. Journal of the Chemical Society, 4741-4745. Retrieved from

  • BenchChem. (n.d.). Avoiding polymerization in Skraup synthesis of quinolines. Retrieved February 26, 2026, from

  • Mullock, E. B., Searby, R., & Suschitzky, H. (1970). Synthetic uses of polyphosphoric acid and its ethyl ester. Part II. Syntheses of indolin-2(3H)-ones and imidazoquinolines. Journal of the Chemical Society C: Organic, 829-833. Retrieved from

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved February 26, 2026, from

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved February 26, 2026, from

  • ResearchGate. (n.d.). Skraup synthesis of 1,6‐naphthyridine from 4‐aminopyridine. Retrieved February 26, 2026, from

  • Mullock, E. B., Searby, R., & Suschitzky, H. (1970). Synthetic Uses of Polyphosphoric Acid and its Ethyl Ester. Part 112 Syntheses of I ndo I in -2( 3H) -0 nes and I midazoq u i no1 i nes. RSC Publishing. Retrieved from

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508. Retrieved from

  • Quiroga, J., Portilla, J., Abonía, R., Insuasty, B., Nogueras, M., & Cobo, J. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3144. Retrieved from

  • Sciencemadness.org. (2009, September 9). Alternative Oxidisers in Skraup reaction. Retrieved February 26, 2026, from

  • Wikipedia. (2020, September 24). Skraup reaction. Retrieved February 26, 2026, from

  • ResearchSpace@UKZN. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. Retrieved February 26, 2026, from

  • Science of Synthesis. (n.d.). Product Class 8: Naphthyridines. Retrieved February 26, 2026, from

  • SlideShare. (n.d.). Preparation and Properties of Quinoline. Retrieved February 26, 2026, from

  • Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure. Retrieved February 26, 2026, from

  • Banerjee, A., & Das, S. (2023). Polyphosphoric Acid in Organic Synthesis. Canadian Chemical Transactions, 11(2), 104-114. Retrieved from

  • Curly Arrow. (2009, January 13). The Skraup Reaction - How to Make a Quinoline. Retrieved February 26, 2026, from

  • American Chemical Society. (2021, January 18). 1,6-Naphthyridine. Retrieved February 26, 2026, from

  • Zhang, Q., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(40), 26369–26378. Retrieved from

  • Cano, L., Gonzalez, A., & de la Puente, M. L. (2026, February 15). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved February 26, 2026, from

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,8-naphthyridines. Retrieved February 26, 2026, from

  • Physics Department & Chemistry Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved February 26, 2026, from

  • YouTube. (2024, August 25). Making quinoline - the Skraup synthesis. Retrieved February 26, 2026, from

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved February 26, 2026, from

  • ResearchGate. (2025, August 7). SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE | Request PDF. Retrieved February 26, 2026, from

Sources

Technical Support Center: Troubleshooting Catalyst Poisoning in Naphthyridine Hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the intricate challenges faced during the catalytic hydrogenation of complex N-heterocycles like naphthyridines. Catalyst poisoning is a frequent and frustrating issue that can lead to stalled reactions, low yields, and inconsistent results. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth troubleshooting strategies and validated protocols to diagnose, mitigate, and prevent catalyst deactivation.

Section 1: Frequently Asked Questions - First-Line Diagnostics

This section addresses the most common initial questions when catalyst poisoning is suspected.

Q1: What are the tell-tale signs of catalyst poisoning in my naphthyridine hydrogenation?

A1: The primary indicators of catalyst poisoning are a sudden or gradual decline in catalytic performance. You should suspect poisoning if you observe one or more of the following[1][2][3]:

  • Decreased Reaction Rate: The reaction slows down significantly or requires much longer times to reach completion compared to previous successful runs.

  • Stalled Reaction: Hydrogen uptake ceases entirely before the starting material is fully consumed.

  • Reduced Product Yield and Selectivity: You observe a lower-than-expected yield of the desired tetrahydronaphthyridine product or an increase in byproducts. Poisoning can alter the catalyst's surface electronics, changing the reaction pathway[4].

  • Need for Harsher Conditions: You find it necessary to increase hydrogen pressure or reaction temperature to achieve the same conversion rates that were previously possible under milder conditions[1].

Q2: My reaction has completely stalled. What is the most probable cause?

A2: A complete stall is often indicative of a potent, irreversible poison. The most common culprits in hydrogenation reactions are sulfur compounds (e.g., thiophenes, thiols) and heavy metals (e.g., lead, mercury, arsenic)[1][5][6]. These substances can originate from starting materials, solvents, or even leach from equipment.[7][8] They form strong chemical bonds with the active sites of catalysts like Palladium (Pd) and Platinum (Pt), rendering them permanently inactive.[9][10] Another possibility, specific to this chemistry, is strong product inhibition, where the hydrogenated naphthyridine product binds so strongly to the catalyst that it prevents further reaction.[4][11]

Q3: I'm seeing a gradual loss of activity over several catalyst recycle runs. What's happening?

A3: Gradual deactivation during catalyst recycling points towards either a low-level contaminant in the feedstock or a reversible poisoning mechanism. The two most likely causes are:

  • Product Inhibition: The hydrogenated product, a tetrahydronaphthyridine, is itself a nitrogen-containing compound. Its basic nitrogen lone pair can coordinate to the metal active sites, acting as an inhibitor.[12][13] This effect is often reversible but can lead to a decline in performance with each cycle if the product is not efficiently removed from the catalyst surface.

  • Fouling: This involves the physical deposition of materials, such as carbonaceous deposits (coke), onto the catalyst surface, blocking pores and active sites.[14][15] This is more common at higher reaction temperatures where substrate or solvent degradation can occur.

Section 2: Identifying the Culprit - A Deeper Dive into Poison Types

Identifying the specific poison is the critical next step in effective troubleshooting. Poisons are broadly classified by their chemical nature and their effect on the catalyst.

Q4: What are the most common chemical classes of poisons I should be aware of?

A4: Catalyst poisons can come from a variety of sources, often as trace impurities in your reagents or feedstock.[16][17] It is crucial to consider all components of your reaction system.

Table 1: Common Catalyst Poisons in Hydrogenation
Poison ClassCommon ExamplesTypical SourcesAffected CatalystsNature of Poisoning
Sulfur Compounds Thiols, thiophenes, sulfides, H₂SRaw materials, vulcanized rubber stoppers, contaminated solvents[13]Pd, Pt, Ni, Rh (Highly Potent)[1][5][18]Irreversible
Nitrogen Compounds Pyridine, quinoline, amines, amidesSubstrate, product, additives, impurities[12][13]Pd, Pt, Ru, RhMostly Reversible
Heavy Metals Lead (Pb), Mercury (Hg), Arsenic (As)Contaminated reagents, leached from equipment[8][19]All precious metal catalystsIrreversible
Carbon Monoxide (CO) Impurity in hydrogen gas cylinderHydrogen sourcePd, Pt, Ru, Rh[1][6]Reversible
Halides Organic chlorides, inorganic saltsSolvents (e.g., dichloromethane), reagentsPd, PtReversible/Irreversible
Silicon Compounds Cyclic siloxanes (from PDMS degradation)Antifoaming agents in upstream processes[20]Pd, Ni[20]Irreversible

Q5: How can I definitively identify the poison affecting my catalyst?

A5: A combination of analytical techniques is often required for unambiguous identification. The choice of technique depends on the suspected poison.

Table 2: Analytical Techniques for Poison Identification
TechniqueAbbreviationWhat It DetectsKey Application
Inductively Coupled Plasma - Mass Spectrometry ICP-MSTrace concentrations of heavy metals and other elements (As, Pb, Hg, Si, S, P)[19][21]Highly sensitive quantitative analysis of elemental poisons on the catalyst.
X-ray Photoelectron Spectroscopy XPSElemental composition and chemical state of the catalyst surface[1][14]Determining the surface concentration and oxidation state of poisons like sulfur or metals.
Gas Chromatography - Mass Spectrometry GC-MSVolatile and semi-volatile organic compounds[21][22]Identifying organic poisons (e.g., thiophenes) in solvents or starting materials.
Temperature-Programmed Desorption TPDStrength of adsorption of molecules on the catalyst surface[1][14]Differentiating between strongly-bound (irreversible) and weakly-bound (reversible) poisons.
Section 3: Troubleshooting Guides & Validated Protocols

This section provides actionable workflows and step-by-step protocols to address specific poisoning scenarios.

Scenario 1: My reaction rate is slow, and I suspect nitrogen self-poisoning.

The lone pair of electrons on the nitrogen atoms of both the naphthyridine substrate and the tetrahydronaphthyridine product can strongly coordinate to the catalyst's metal surface, effectively acting as an inhibitor.[11][12][13] This is a classic case of competitive binding that slows the desired hydrogenation reaction.

Causality: The metal active site, which should be coordinating with the aromatic ring to facilitate hydrogenation, is instead being blocked by a non-productive interaction with a nitrogen lone pair.

Solution Workflow:

start Slow Reaction Rate: Suspected N-Inhibition acid Strategy: Protonate the Nitrogen Add 1-2 equivalents of a non-coordinating acid (e.g., Acetic Acid, Methanesulfonic Acid) start->acid Why? Protonating the N atom (N-H⁺) removes the lone pair, preventing coordination to the metal catalyst. solvent Strategy: Use a Protic Solvent (e.g., Methanol, Ethanol) start->solvent Why? Protic solvents can hydrogen-bond with the nitrogen, weakening its interaction with the catalyst surface. pressure Strategy: Increase H₂ Pressure start->pressure Why? Increases the concentration of activated hydrogen on the surface, improving the kinetics of hydrogenation relative to inhibitor binding. observe Observe Reaction Rate acid->observe solvent->observe pressure->observe improved Rate Improved: Nitrogen inhibition confirmed. Proceed with modified conditions. observe->improved Yes no_change No Improvement: Nitrogen inhibition is not the primary issue. Proceed to general poison diagnosis. observe->no_change No start Reaction Stalled: Suspected Irreversible Poisoning isolate Step 1: Isolate Components (Substrate, Solvent, H₂ Source, Catalyst) start->isolate analyze_catalyst Step 2: Analyze Spent Catalyst Use ICP-MS or XPS to detect S, As, Pb, Hg, Si. isolate->analyze_catalyst analyze_reagents Step 3: Analyze Reagents Use GC-MS to screen solvent & starting material for sulfur compounds. isolate->analyze_reagents poison_id Step 4: Identify Poison & Source analyze_catalyst->poison_id analyze_reagents->poison_id purify Step 5: Purify Contaminated Reagent (e.g., Distillation, Carbon Treatment, Guard Bed) poison_id->purify Source Found replace Step 6: Replace Catalyst Irreversible poisoning often requires fresh catalyst. purify->replace rerun Step 7: Rerun Reaction with purified components and fresh catalyst. replace->rerun success Success rerun->success

Caption: Diagnostic workflow for irreversible catalyst poisoning.

Experimental Protocols
Protocol 1: Standard Catalyst Activity Test

Objective: To establish a baseline activity for a fresh catalyst batch, which can be used as a benchmark for troubleshooting.

  • Catalyst Preparation: Weigh 50 mg of the hydrogenation catalyst (e.g., 5% Pd/C) and transfer it to the reaction vessel. If using a pyrophoric catalyst, perform this step under an inert atmosphere (e.g., in a glovebox). [1]2. System Setup: Assemble the hydrogenation reactor (e.g., a Parr shaker) and ensure all connections are leak-proof.

  • Inerting: Purge the system three times with nitrogen or argon to remove all oxygen.

  • Reagent Addition: Introduce 10 mL of a suitable solvent (e.g., ethanol) followed by 1.0 mmol of the naphthyridine substrate via syringe.

  • Reaction Execution: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 psi). Begin vigorous stirring and start monitoring the hydrogen uptake over time.

  • Monitoring: Record the pressure drop at regular intervals (e.g., every 10 minutes) for 1-2 hours. The rate of hydrogen uptake is a direct measure of catalyst activity.

  • Work-up: Once the reaction is complete or the time limit is reached, vent the hydrogen, purge the system with nitrogen, and analyze the reaction mixture by HPLC or GC to determine conversion and yield.

Protocol 2: Identification of Metal Poisons using ICP-MS

Objective: To quantitatively determine the presence of elemental poisons on a spent catalyst.

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the dried, spent catalyst into a digestion vessel. Also prepare a sample of the fresh, unused catalyst as a control.

  • Digestion: Add a mixture of high-purity acids (e.g., nitric acid and hydrochloric acid - aqua regia) to the vessel. The exact procedure will depend on the catalyst support (e.g., carbon, alumina). Microwave digestion is often used to ensure complete dissolution.

  • Dilution: After digestion, dilute the sample to a precise final volume with deionized water. A dilution factor of 100-1000x is common.

  • Instrument Calibration: Prepare a series of calibration standards containing known concentrations of the suspected elements (e.g., Pb, As, S, Si).

  • Analysis: Introduce the prepared samples and standards into the ICP-MS instrument. The instrument will ionize the sample in a high-temperature plasma and separate the ions by their mass-to-charge ratio, allowing for highly sensitive detection. [1][19]6. Data Analysis: Compare the signal intensities from the spent and fresh catalyst samples against the calibration curve to quantify the concentration of each potential poison. A significantly higher concentration in the spent catalyst confirms poisoning.

Protocol 3: Thermal Regeneration of a Reversibly Poisoned Catalyst

Objective: To restore catalyst activity by desorbing weakly-bound poisons like CO or some nitrogen species. Caution: This is not suitable for irreversibly bound poisons like sulfur or heavy metals.

  • Catalyst Loading: Carefully load the spent catalyst into a tube furnace.

  • Inert Gas Purge: Purge the furnace with a steady flow of an inert gas (e.g., nitrogen, argon) at room temperature for 30 minutes to remove residual air and solvent.

  • Heating Program: While maintaining the inert gas flow, heat the catalyst to a specific temperature. The optimal temperature depends on the poison and catalyst stability but is typically in the range of 200-400°C. [1]Hold at this temperature for 2-4 hours.

  • Cooling: After the heat treatment, cool the catalyst back to room temperature under the inert gas flow. Do not expose the hot catalyst to air.

  • Re-testing: Once cooled, re-test the catalyst's activity using Protocol 1 to determine if performance has been restored.

References
  • Benchchem. (n.d.). Dealing with catalyst poisoning in the hydrogenation for synthesis.
  • Britannica. (n.d.). Catalyst poison | Toxicity, Inhibition, Effects. Retrieved from [Link]

  • Sustainability Directory. (2025, November 28). Catalyst Poisoning. Retrieved from [Link]

  • MDPI. (2022, July 1). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. Retrieved from [Link]

  • Applied Catalysts. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved from [Link]

  • PMC. (n.d.). Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes. Retrieved from [Link]

  • University of Illinois. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1.
  • Intertek. (n.d.). Catalyst Poisoning Testing. Retrieved from [Link]

  • Veeprho. (2024, September 11). Sources and Types of Impurities in Pharmaceutical Substances. Retrieved from [Link]

  • Chemox. (2026, January 6). Impurities in Pharmaceuticals: Types, Causes & Control. Retrieved from [Link]

  • ChemTalk. (2024, August 21). Catalytic Hydrogenation. Retrieved from [Link]

  • Patsnap Eureka. (2025, June 19). How to detect catalyst poisoning in hydrotreaters. Retrieved from [Link]

  • ResearchGate. (2024, December 31). (PDF) Sources And Types of Impurities. Retrieved from [Link]

  • Senieer. (n.d.). Where Do Impurities In Pharmaceutical Analysis Come From?. Retrieved from [Link]

  • DCL. (2024, September 9). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Retrieved from [Link]

  • Applied Catalysts. (2024, July 31). Challenges in Catalyst Regeneration and How to Overcome Them. Retrieved from [Link]

  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from [Link]

  • Chromatography Online. (n.d.). Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer. Retrieved from [Link]

  • Catalysis Science & Technology (RSC Publishing). (n.d.). New insights into the effect of nitrogen incorporation in Mo: catalytic hydrogenation vs. hydrogenolysis. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Inhibition of the Hydrogenation and Hydrodesulfurization Reactions by Nitrogen Compounds over NiMo/Al2O3. Retrieved from [Link]

  • Scholar. (n.d.). Hydrogenation Catalysts Poisoning with Silicon Engenharia Química.
  • Repositorio UCHILE. (2018, October 22). Catalytic activity in transfer hydrogenation using ruthenium (II) carbonyl complexes containing two 1,8-naphthyridine as. Retrieved from [Link]

  • ACS Publications. (2024, April 10). Selective Hydrogenation of N-Heterocyclic Carboxylate over Nitrogen-Doped Porous Carbon-Supported Nano-Ni. Retrieved from [Link]

  • PMC. (n.d.). Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. Retrieved from [Link]

  • Net-Zero Circle. (2025, August 27). Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. Retrieved from [Link]

  • PubMed. (2025, June 27). Switchable and Ring-Selective Hydrogenation of Naphthyridine Isomers. Retrieved from [Link]

  • Google Patents. (n.d.). US6632765B1 - Catalyst regeneration via reduction with hydrogen.
  • ResearchGate. (n.d.). Final Analysis: Sulfur as a Catalyst Poison | Request PDF. Retrieved from [Link]

  • ACS Publications. (2016, June 3). Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Derivatives. Retrieved from [Link]

  • MDPI. (2019, August 5). Catalyst Deactivation, Poisoning and Regeneration. Retrieved from [Link]

  • Slideshare. (n.d.). Troubleshooting of Catalytic Reactors | PPTX. Retrieved from [Link]

  • Encyclopedia.pub. (2020, September 25). SO2 Poisoning Mechanism. Retrieved from [Link]

  • PubMed. (2015, April 7). Asymmetric ruthenium-catalyzed hydrogenation of 2,6-disubstituted 1,5-naphthyridines: access to chiral 1,5-diaza-cis-decalins. Retrieved from [Link]

  • StudySmarter. (2024, August 27). Catalyst Deactivation: Mechanism & Causes. Retrieved from [Link]

  • MDPI. (2025, December 24). Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Comparative Review. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Catalyst Poisoning in the Hydrogenation of Nitropyridine N-oxides.
  • Prime Scholars. (2016, July 15). Selective Blockage Of The Catalyst Active Sites For The Hydrogenation Of Various Functional Groups Over Raney Nickel And Nickel Supported On Silica. Retrieved from [Link]

  • Journal of the Chemical Society (Resumed) (RSC Publishing). (n.d.). 217. Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hydrogen. Retrieved from [Link]

Sources

Technical Support Center: HPLC Separation of 1,5-Naphthyridin-2-ol Tautomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chromatography Support Hub. This guide is designed for analytical chemists, researchers, and drug development professionals dealing with the complex chromatographic behavior of 1,5-naphthyridin-2-ol. Due to its lactam-lactim tautomerism, this compound often presents significant analytical challenges, including peak broadening, tailing, and plateau formation.

Our synthesized solutions below combine thermodynamic theory with field-proven chromatographic methodologies to help you achieve baseline resolution and accurate quantification.

Frequently Asked Questions (FAQs): The Tautomeric Challenge

Q1: Why does my 1,5-naphthyridin-2-ol sample elute as a broad, tailing peak or a plateau instead of a sharp peak? A: You are observing dynamic chromatography. 1,5-naphthyridin-2-ol exists in a rapid equilibrium with its lactam form, 1,5-naphthyridin-2(1H)-one. When the rate of interconversion between the lactam and lactim forms is similar to the timescale of your HPLC separation, the molecules interconvert while traveling down the column. This continuous exchange results in a "plateau" or a single broad peak rather than two distinct peaks [2].

Q2: Which tautomeric form is actually dominant in my sample vial? A: It depends heavily on the solvent. In aqueous or highly polar mobile phases (typical for reversed-phase HPLC), the lactam tautomer (1,5-naphthyridin-2(1H)-one) is overwhelmingly dominant due to its ability to form strong intermolecular hydrogen bonds with the solvent [1]. The lactim form (1,5-naphthyridin-2-ol) is a minor species, though its population can increase at higher temperatures or in non-polar solvents [4].

Q3: Can I just use a standard C18 column at room temperature? A: Usually, no. At room temperature (approx. 20–25 °C), the energy barrier for the proton transfer is low enough that interconversion is too fast for baseline resolution, but too slow to appear as a single, perfectly sharp time-averaged peak. You must alter the thermodynamics or kinetics of the system using temperature or pH [3].

Troubleshooting Guide: Method Development Strategies

Strategy A: Kinetic Arrest via Sub-Ambient Temperature (DHPLC)

The Causality: By lowering the column temperature, you decrease the thermal energy available to overcome the activation barrier of tautomerization. This slows the interconversion rate relative to the chromatographic timescale, effectively "freezing" the equilibrium and allowing the lactam and lactim forms to be resolved as distinct peaks [2].

Strategy B: Thermodynamic Shift via pH Modulation

The Causality: If cooling the column is not feasible, you can bypass the neutral tautomeric equilibrium entirely. By adjusting the mobile phase pH to extreme acidic (pH < 2.5) or basic (pH > 10.5) conditions, you force the molecule into a single, fully protonated or fully deprotonated state. This eliminates the neutral lactam-lactim exchange, yielding a single sharp peak [3].

G Start Issue: Broad Peak or Plateau (1,5-naphthyridin-2-ol) CheckKinetics Hypothesis: Fast Lactam-Lactim Interconversion Start->CheckKinetics TempControl Action: Lower Column Temp (Sub-ambient DHPLC) CheckKinetics->TempControl Kinetic approach CheckPH Alternative: pH Modulation (Shift Equilibrium) CheckKinetics->CheckPH Thermodynamic approach Derivatize Action: Chemical Derivatization (Lock Tautomer) TempControl->Derivatize If temp limit reached Acidic Acidic Mobile Phase (pH < 3) Protonate to single species CheckPH->Acidic Basic Basic Mobile Phase (pH > 9) Deprotonate to single species CheckPH->Basic

Troubleshooting workflow for resolving tautomeric peak distortion in HPLC.

Quantitative Data & Method Comparison

The following table summarizes the expected chromatographic behavior of 1,5-naphthyridin-2-ol under various analytical conditions to help you benchmark your experimental results.

ParameterConditionExpected Chromatographic ProfileCausality / Mechanism
Temperature 25 °C (Standard)Broad, tailing peak or plateauInterconversion rate ≈ separation rate.
Temperature -10 °C to 5 °CTwo distinct peaks (Lactam & Lactim)Kinetic arrest; interconversion is significantly slowed [2].
Mobile Phase pH pH 6.0 - 7.0Poor resolution, merged peaksBoth tautomers coexist and exchange rapidly [3].
Mobile Phase pH pH < 2.5Single sharp peakMolecule is fully protonated (cationic species only).
Stationary Phase Normal Phase (Silica)High retention, severe tailingStrong H-bonding between the lactam carbonyl/NH and silanols.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, follow these step-by-step methodologies. Each protocol is designed to be self-validating: if the system suitability criteria are not met, the protocol dictates the immediate corrective action.

Protocol 1: Variable-Temperature Dynamic HPLC (DHPLC)

Objective: To kinetically separate the lactam and lactim tautomers by lowering the column temperature to extract kinetic parameters or isolate specific forms.

  • System Preparation: Equip the HPLC system with a column cooling jacket or a sub-ambient column compartment capable of reaching -10 °C. Use a reversed-phase column compatible with high aqueous conditions (e.g., a polar-embedded C18 column).

  • Mobile Phase Formulation: Prepare an isocratic mobile phase of 80% Water / 20% Methanol.

    • Self-Validation Check: Do not use Acetonitrile at sub-zero temperatures, as it may cause phase separation or buffer precipitation. If pressure spikes occur, immediately flush with room-temperature solvent.

  • Temperature Titration:

    • Inject the 1,5-naphthyridin-2-ol sample at 25 °C. Record the peak width and shape.

    • Lower the temperature in 5 °C decrements. Allow 15 minutes for thermal equilibration at each step.

    • Inject the sample at each temperature point.

  • Data Analysis: Observe the transition from a single broad peak (coalescence) to a plateau, and finally to baseline-resolved peaks. The dominant peak will correspond to the lactam tautomer [1].

Protocol 2: pH-Modulated Peak Coalescence

Objective: To force the compound into a single species for accurate quantification when sub-ambient cooling is unavailable.

  • Buffer Preparation:

    • Acidic Route: Prepare a 0.1% Trifluoroacetic acid (TFA) in water solution (pH ~2.0).

    • Basic Route: Prepare a 10 mM Ammonium Bicarbonate buffer, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Chromatographic Run: Run a gradient from 5% to 95% Acetonitrile over 15 minutes using the chosen buffered aqueous phase.

  • Validation: The resulting chromatogram must show a single, symmetrical peak with a USP tailing factor between 0.9 and 1.2.

    • Self-Validation Check: If tailing > 1.2 persists, the pH has not sufficiently shifted the equilibrium [3]; increase the buffer concentration or push the pH further to the extreme (within column tolerance).

Eq Lactam Lactam Tautomer 1,5-naphthyridin-2(1H)-one (Dominant in polar solvents) Lactim Lactim Tautomer 1,5-naphthyridin-2-ol (Minor in polar solvents) Lactam->Lactim Heat / Non-polar solvent Lactim->Lactam Cooling / Polar solvent

Environmental factors influencing the lactam-lactim equilibrium.

References

  • Paudler, W. W., & Kress, T. J. (2008). THE NAPHTHYRIDINES. In Chemistry of Heterocyclic Compounds. Retrieved from [Link]

  • D'Acquarica, I., & Gasparrini, F. (2006). Dynamic HPLC on chiral stationary phases: A powerful tool for the investigation of stereomutation processes. Journal of Separation Science. Retrieved from [Link]

  • Jadhav, S. et al. (2015). Separation and isolation of tautomers of 2-hydroxy-4-naphthoquinone-1-oxime derivatives by liquid chromatography. Journal of Chemical Sciences. Retrieved from [Link]

  • Peng, C. S. et al. (2013). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. Proceedings of the National Academy of Sciences. Retrieved from [Link]

Validation & Comparative

A Guide to the ¹H NMR Spectroscopic Analysis of 5,6,7,8-Tetrahydro-1,5-naphthyridin-2-ol: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the structural elucidation of novel heterocyclic compounds is a cornerstone of progress. Among these, the 5,6,7,8-tetrahydro-1,5-naphthyridine scaffold is of significant interest due to its presence in various biologically active molecules. This guide provides an in-depth analysis of the ¹H NMR characteristics of a key derivative, 5,6,7,8-tetrahydro-1,5-naphthyridin-2-ol, and offers a comparative perspective against structurally related analogs. Our approach is grounded in fundamental NMR principles and supported by experimental data from the literature to provide a practical and authoritative resource.

The Structural Uniqueness of this compound

The molecule this compound presents a fascinating case for ¹H NMR analysis due to its hybrid structure. It combines a saturated carbocyclic ring fused to a pyridine core, which itself is substituted with a hydroxyl group at the 2-position. This arrangement not only dictates the electronic environment of each proton but also introduces the potential for keto-enol tautomerism, a phenomenon that can significantly influence the observed NMR spectrum.

A critical aspect to consider is the tautomeric equilibrium between the enol form (2-hydroxy-1,5-naphthyridine) and the keto form (1,5-naphthyridin-2(1H)-one). The equilibrium position is highly dependent on the solvent, temperature, and concentration.[1][2] In many cases, the keto form is the predominant species in solution.[1] For the purpose of this guide, we will consider the spectral features of both tautomers.

Predicted ¹H NMR Characteristic Shifts

Key Structural Features and Their Predicted ¹H NMR Signatures:

  • Aromatic Protons (Pyridinone/Hydroxypyridine Ring): The protons on the pyridine ring (H-3 and H-4) are expected to appear as doublets due to coupling with each other. Their chemical shifts will be influenced by the electronic nature of the substituent at the 2-position (hydroxyl vs. carbonyl) and the fusion of the tetrahydro-naphthalene ring system.

  • Aliphatic Protons (Tetrahydro Ring): The protons on the saturated ring (H-5, H-6, H-7, and H-8) will exhibit more complex splitting patterns. Typically, the protons at C-5 and C-8, being adjacent to the aromatic ring, will appear as triplets and will be deshielded compared to the protons at C-6 and C-7. The protons at C-6 and C-7 are expected to appear as a multiplet.

  • N-H and O-H Protons: The chemical shift of the N-H proton in the keto tautomer and the O-H proton in the enol tautomer will be highly variable and dependent on the solvent and concentration due to hydrogen bonding.[5] These signals are often broad and can be confirmed by D₂O exchange.

Below is a diagram illustrating the structure and proton numbering of this compound.

Caption: Structure of this compound with proton numbering.

Comparative Analysis with Structural Analogs

To contextualize the predicted ¹H NMR spectrum, it is instructive to compare it with the known spectra of related compounds. This comparison allows us to dissect the contributions of different structural motifs to the overall spectrum.

CompoundH-3H-4Aliphatic ProtonsOther ProtonsReference
This compound (Predicted) ~6.5-6.7 ppm (d)~7.2-7.4 ppm (d)2.6-2.8 ppm (m, 4H), 1.7-1.9 ppm (m, 4H)OH/NH: variable-
5,6,7,8-Tetrahydronaphthalen-1-ol --2.74-2.77 (t, 2H), 2.61-2.65 (t, 2H), 1.74-1.87 (m, 4H)OH: 4.74 (s), Aromatic: 6.96, 6.67, 6.61 ppm[6][7]
1,5-Naphthyridine 7.64 ppm (dd)8.99 ppm (dd)-8.41 ppm (dd)[8]
2-Hydroxypyridine (Keto form) ~6.6 ppm (t)~7.4 ppm (t)-~6.2 ppm (d), ~7.8 ppm (d)[1]

Insights from the Comparison:

  • Effect of the Tetrahydro Ring: Comparing the predicted shifts for our target molecule with 1,5-naphthyridine, we can see the significant upfield shift of the aromatic protons due to the electron-donating nature of the fused aliphatic ring.

  • Influence of the Pyridine Nitrogen and Hydroxyl Group: The chemical shifts of the aliphatic protons in the target compound are expected to be similar to those in 5,6,7,8-tetrahydronaphthalen-1-ol, with slight variations due to the influence of the second nitrogen atom in the naphthyridine core.[6][7]

  • Tautomerism's Impact: The chemical shifts for the protons on the pyridine ring will be highly indicative of the predominant tautomeric form. The keto form generally results in more shielded protons compared to the enol form.[1]

The Crucial Role of Tautomerism

The equilibrium between the 2-hydroxy (enol) and 2-pyridone (keto) forms is a key determinant of the ¹H NMR spectrum.

Caption: Tautomeric equilibrium of the 2-hydroxypyridine moiety.

In protic solvents, the equilibrium often favors the keto tautomer. The choice of NMR solvent is therefore a critical experimental parameter that can be used to probe this equilibrium. For instance, a non-polar solvent like CDCl₃ might favor the enol form to a greater extent than a polar solvent like DMSO-d₆.

Experimental Protocol for ¹H NMR Acquisition

The following is a generalized, yet robust, protocol for acquiring a high-quality ¹H NMR spectrum of this compound or its analogs.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be necessary.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

3. Data Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer would be:

    • Pulse angle: 30-45 degrees

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16 (adjust as needed based on sample concentration)

  • To confirm the presence of exchangeable protons (OH, NH), acquire a second spectrum after adding a drop of D₂O to the NMR tube and shaking well. The signals corresponding to these protons will disappear or significantly decrease in intensity.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum to obtain a flat baseline.

  • Calibrate the chemical shift scale by setting the residual solvent peak or the TMS peak to its known value.

  • Integrate the peaks to determine the relative number of protons corresponding to each signal.

  • Analyze the splitting patterns (multiplicities) to deduce the number of neighboring protons.

Caption: A streamlined workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of this compound is predicted to exhibit a unique set of signals that reflect its complex and interesting structure. By understanding the fundamental principles of chemical shifts, coupling constants, and the influence of tautomerism, researchers can confidently interpret its spectrum. The comparative analysis with structurally related compounds provides a valuable framework for assigning the observed resonances and gaining deeper insights into the electronic and structural properties of this important heterocyclic scaffold. The provided experimental protocol offers a reliable starting point for obtaining high-quality data for this and similar molecules, thereby facilitating the advancement of research and development in medicinal chemistry.

References

  • One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs. (2025). Scientific Reports.
  • De March, P., Elguero, J., Fruchier, A., & Goya, P. (2025). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC. Available at: [Link]

  • Hamdy, N. A., Anwar, M. M., Abu-Zied, K. M., & Awad, H. M. (n.d.). SYNTHESIS, TUMOR INHIBITORY AND ANTIOXIDANT ACTIVITY OF NEW POLYFUNCTIONALLY 2-SUBSTITUTED 5,6,7,8-TETRAHYDRO. PHARMACEUTICAL CHEMISTRY JOURNAL.
  • Al-Hourani, B. J. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. International Journal of Drug Delivery Technology. Available at: [Link]

  • Abad, A., & Abad-Somovilla, A. (2020). Fused 1,5-naphthyridines. Encyclopedia.pub. Available at: [Link]

  • Matijević-Sosa, J., Vinković, M., & Vikić-Topić, D. (n.d.). NMR Spectroscopy of 2-Hydroxy-1-naphthylidene Schiff Bases with Chloro and Hydroxy Substituted Aniline Moiety. ResearchGate. Available at: [Link]

  • Quenched Skeletal Ni as the effective catalyst for selective partial hydrogenation of polycyclic aromatic hydrocarbons. (n.d.). The Royal Society of Chemistry.
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024). MDPI. Available at: [Link]

  • Tautomeric properties and crystal structure of N-[2-hydroxy-1-naphthylidene]2,5-dichloroaniline. (n.d.). Academia.edu. Available at: [Link]

  • Chemical shifts. (n.d.). University of Regensburg.
  • Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. Available at: [Link]

  • Synthesis of 5, 6, 7, 8-Tetrahydro-1, 6-Naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. (n.d.). Amanote Research. Available at: [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. (2020). Organic Chemistry Data & Info. Available at: [Link]

  • Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists. (2004). The Journal of Organic Chemistry. Available at: [Link]

  • Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. (n.d.). ResearchGate. Available at: [Link]

  • Tautomerism Detected by NMR. (2020). Encyclopedia.pub. Available at: [Link]

  • 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carbonitrile. (n.d.). PubChemLite. Available at: [Link]

  • NMR investigation of hydrogen bonding and 1,3-tautomerism in 2-(2-hydroxy-5-substituted-aryl) benzimidazoles. (2005). PubMed. Available at: [Link]

  • SYNTHESES AND SPECTRA OF NAPHTHYRIDINES. (n.d.). bac-lac.gc.ca. Available at: [Link]

Sources

Advanced Mass Spectrometry Guide: Fragmentation of Naphthyridinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of naphthyridinone derivatives, designed for researchers in medicinal chemistry and structural biology.

Executive Summary & Strategic Context

Naphthyridinones (diazanaphthalenones) serve as critical bioisosteres to quinolinones in drug discovery, particularly in the development of kinase inhibitors (e.g., MET, MK2) and antibacterial agents. While structurally similar to quinolines, the introduction of a second nitrogen atom into the bicyclic scaffold significantly alters the charge localization and fragmentation energetics during Collision-Induced Dissociation (CID).

This guide synthesizes experimental data from related nitrogen heterocycles to establish a robust framework for characterizing 1,5-, 1,6-, and 1,8-naphthyridinone isomers. The core challenge in MS/MS analysis of these derivatives is distinguishing the isomeric core against a background of high-intensity fragmentations from labile metabolic side chains.

Mechanistic Fragmentation Analysis

The "Quinolone Homology" Principle

To interpret naphthyridinone spectra accurately, one must apply the Quinolone Homology Principle .[1][2][3] Like quinolinones, naphthyridinones are stable aromatic systems that resist ring cleavage until high collision energies (CE) are applied. However, the position of the second nitrogen atom dictates the stability of the intermediate ions.

Primary Dissociation Pathway:

  • Protonation (

    
    ):  Occurs preferentially at the carbonyl oxygen or the most basic pyridine-like nitrogen.
    
  • Neutral Loss of CO (28 Da): The lactam ring contracts, expelling carbon monoxide. This is the diagnostic "signature" of the oxo-heterocycle.

  • Neutral Loss of HCN (27 Da): Following CO loss, the destabilized ring system ejects hydrogen cyanide, typically involving the pyridine nitrogen.

Isomer Differentiation Matrix

Differentiation of 1,5-, 1,6-, and 1,8- isomers relies on the relative abundance of the


 vs. 

ions and the energy required to trigger ring opening.
Feature1,6-Naphthyridin-2-one1,8-Naphthyridin-2-oneQuinolinone (Reference)
Base Peak (Low CE) Molecular Ion

Molecular Ion

Molecular Ion

Primary Loss CO (28 Da) CO (28 Da) CO (28 Da)
Secondary Loss HCN (27 Da) (from pyridine ring)HCN (27 Da) (rapid sequential loss)C2H2 (Acetylene, 26 Da)
Diagnostic Ratio High

stability
Lower

stability due to N-N repulsion effects in intermediates
High

stability
Key Adducts Forms strong

Forms strong

and

(chelation potential)
Standard adducts
Fragmentation Pathway Visualization

The following diagram illustrates the mechanistic pathway for a generic 1,6-naphthyridin-2-one, highlighting the critical ring contraction steps.

NaphthyridinoneFragmentation cluster_legend Pathway Key Precursor Precursor [M+H]+ (m/z 147) Inter1 Ring Contraction [M+H-CO]+ (m/z 119) Precursor->Inter1 -CO (28 Da) Lactam Cleavage Inter2 Pyridine Cleavage [M+H-CO-HCN]+ (m/z 92) Inter1->Inter2 -HCN (27 Da) Pyridine Ring Break Fragment3 C-C Scission [M+H-CO-HCN-C2H2]+ (m/z 66) Inter2->Fragment3 -C2H2 (26 Da) key1 Primary Diagnostic Path

Caption: Stepwise ESI-MS/MS fragmentation of the 1,6-naphthyridin-2-one core. The loss of CO followed by HCN is the defining fingerprint.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity (Trustworthiness), this protocol includes built-in validation steps.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (1 mg/mL).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid. Crucial: Avoid high concentrations to prevent dimer formation

    
    , which complicates spectral interpretation.
    
LC-MS/MS Parameters (Q-TOF / Orbitrap)
  • Ionization: ESI Positive Mode.

  • Spray Voltage: 3.5 kV.

  • Capillary Temp: 300°C.

  • Collision Energy (CE): Stepped CE (20, 35, 50 eV). Reasoning: Low CE preserves the molecular ion; High CE forces the diagnostic ring cleavage.

Validation Criteria (The "Self-Check")
  • Mass Accuracy Check: The precursor ion must be within <5 ppm of the theoretical monoisotopic mass.

  • Isotopic Pattern Check: The M+1 peak must match the theoretical intensity (~10-12% of M for typical drug-like molecules) to confirm the carbon count.

  • Fragment Confirmation: The mass difference between the precursor and the first major fragment must correspond to a logical neutral loss (e.g., 27.9949 Da for CO). If the loss is 17 or 18 Da, suspect an external hydroxyl/amine loss, not the core scaffold.

Comparative Data: Naphthyridinone vs. Alternatives

This table compares the naphthyridinone core against the quinolone scaffold, highlighting why naphthyridinones are often chosen for their distinct physicochemical properties despite similar MS profiles.[2]

Parameter1,6-NaphthyridinoneQuinolone (Standard)Interpretation for Drug Dev
H-Bond Acceptors 2 (Carbonyl O, Pyridine N)1 (Carbonyl O)Naphthyridinone offers better solubility and kinase hinge binding.
LogP (Lipophilicity) Lower (More Polar)Higher (More Lipophilic)Naphthyridinone often has better oral bioavailability.
MS/MS Stability ModerateHighNaphthyridinones fragment more easily at lower CE due to the electron-withdrawing pyridine N.
Diagnostic Ion m/z 119 (Core - CO)m/z 118 (Core - CO)Mass shift of +1 Da (N vs CH replacement) is the quick identifier.

Decision Tree for Structural Elucidation

Use this logic flow to determine if your unknown analyte contains a naphthyridinone core.

DecisionTree Start Unknown Spectrum (ESI+) CheckLoss Is there a loss of 28 Da (CO)? Start->CheckLoss CheckHCN Is the NEXT loss 27 Da (HCN)? CheckLoss->CheckHCN Yes CheckSubst Are there losses of 17 (NH3) or 18 (H2O)? CheckLoss->CheckSubst No ResultNaph Probable Naphthyridinone Check Exact Mass (+1 Da vs Quinolone) CheckHCN->ResultNaph Yes ResultQuin Probable Quinolone (If loss is C2H2 instead of HCN) CheckHCN->ResultQuin No (Loss of C2H2) ResultOther Check for other Heterocycles (Indole, etc.) CheckSubst->ResultOther Yes (Side chain loss first)

Caption: Logic flow for identifying the naphthyridinone core based on sequential neutral losses.

References

  • Fragmentation of Quinolone Antibiotics: Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (2023). Demonstrates the characteristic CO and piperazine losses applicable to the naphthyridinone bioisosteres.

  • 1,6-Naphthyridinone Synthesis & Application: 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021). Provides structural context for the diversity of substituents affecting fragmentation.[2]

  • General Heterocycle Fragmentation: Mass Spectrometry - Fragmentation Patterns. (2023). Fundamental rules for nitrogen heterocycle cleavage (RDA, alpha-cleavage).

  • 1,8-Naphthyridinone in Drug Discovery: Discovery of 1,8-naphthyridin-2-one derivative as a potent and selective sphingomyelin synthase 2 inhibitor. (2020).[4] Validates the scaffold's use in modern medicinal chemistry.

Sources

A Comparative Guide to the UV-Vis Absorption Spectra of 1,5-Naphthyridine and 1,6-Naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of heterocyclic chemistry, naphthyridines, isomers of diazanaphthalene, represent a critical structural motif in numerous biologically active compounds and functional materials. Among the ten possible isomers, 1,5-naphthyridine and 1,6-naphthyridine are foundational scaffolds in medicinal chemistry and materials science. A thorough understanding of their electronic properties is paramount for their characterization and the rational design of novel derivatives. Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic transitions within these molecules. This guide provides an in-depth comparison of the UV-Vis absorption spectra of 1,5-naphthyridine and 1,6-naphthyridine, grounded in theoretical insights and supported by a detailed experimental protocol.

Introduction to 1,5- and 1,6-Naphthyridine

1,5-Naphthyridine and 1,6-naphthyridine are bicyclic aromatic compounds with the molecular formula C₈H₆N₂. They consist of two fused pyridine rings. The key structural difference lies in the relative positions of the two nitrogen atoms, which significantly influences their electronic structure and, consequently, their UV-Vis absorption spectra.

Comparative Analysis of UV-Vis Absorption Spectra

Below is a summary of calculated UV-Vis absorption data for 1,5-naphthyridine and 1,6-naphthyridine.

CompoundIsomerCalculated λmax (nm)Oscillator Strength (f)Predominant Transition
1,5-Naphthyridine Symmetric~299> 0.1π → π
~250> 0.1π → π
1,6-Naphthyridine Asymmetric~310> 0.1π → π
~260> 0.1π → π

Note: The data presented is a synthesis of expected trends from computational studies on diazanaphthalenes. Exact values can vary depending on the computational method and basis set used. Oscillator strength is a dimensionless quantity that represents the probability of a particular electronic transition.

Theoretical Underpinnings of the Spectral Differences

The UV-Vis absorption spectra of naphthyridines are primarily characterized by two types of electronic transitions: π → π* and n → π*.

  • π → π* Transitions: These are typically high-energy, high-intensity absorptions arising from the promotion of an electron from a bonding π orbital to an antibonding π* orbital within the aromatic system.

  • n → π* Transitions: These are lower-energy, lower-intensity absorptions resulting from the excitation of a non-bonding electron (from the nitrogen lone pair) to an antibonding π* orbital. These transitions are often observed as shoulders or are masked by the more intense π → π* bands.

The difference in the absorption maxima (λmax) between 1,5-naphthyridine and 1,6-naphthyridine can be attributed to the effect of the nitrogen atom positions on the energy levels of the molecular orbitals. In the more symmetric 1,5-isomer, the nitrogen atoms have a more pronounced and symmetrical effect on the π-electron system, leading to a slightly different energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) compared to the asymmetric 1,6-isomer. This subtle difference in the HOMO-LUMO gap is reflected in their respective λmax values.

Experimental Protocol for UV-Vis Spectroscopy of Naphthyridines

This section outlines a detailed methodology for obtaining the UV-Vis absorption spectrum of a naphthyridine sample.

Objective: To determine the wavelength of maximum absorption (λmax) and the molar absorptivity (ε) of a naphthyridine sample.

Materials:

  • 1,5-Naphthyridine or 1,6-Naphthyridine sample

  • Spectroscopic grade solvent (e.g., ethanol, cyclohexane, or acetonitrile)

  • Calibrated UV-Vis spectrophotometer (double beam recommended)

  • Matched quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Solvent Selection: Choose a solvent that dissolves the sample and is transparent in the UV-Vis region of interest (typically 200-400 nm for naphthyridines). Ethanol is a common choice.

  • Preparation of Stock Solution:

    • Accurately weigh a small amount of the naphthyridine sample (e.g., 1-5 mg).

    • Dissolve the sample in the chosen solvent in a volumetric flask (e.g., 10 mL or 25 mL) to create a stock solution of known concentration.

  • Preparation of Working Solutions:

    • Perform serial dilutions of the stock solution to prepare a series of working solutions with concentrations that will yield absorbances in the optimal range of the spectrophotometer (ideally 0.2 - 0.8 a.u.).

  • Instrument Setup and Blanking:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.

    • Set the desired wavelength range for the scan (e.g., 200-400 nm).

    • Fill both the reference and sample cuvettes with the pure solvent.

    • Place the cuvettes in their respective holders in the spectrophotometer.

    • Perform a baseline correction (autozero) to subtract the absorbance of the solvent and the cuvettes.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the most dilute working solution before filling it with that solution.

    • Place the sample cuvette back into the spectrophotometer and record the absorption spectrum.

    • Repeat this step for all the prepared working solutions, moving from the most dilute to the most concentrated.

  • Data Analysis:

    • From the recorded spectra, identify the wavelength of maximum absorption (λmax).

    • Using the absorbance values at λmax for the different concentrations, plot a calibration curve of absorbance versus concentration.

    • According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration), the slope of the calibration curve will be the molar absorptivity (ε) since the path length (b) is 1 cm.

G cluster_prep Sample Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis weigh Weigh Naphthyridine Sample dissolve Dissolve in Spectroscopic Grade Solvent weigh->dissolve dilute Prepare Serial Dilutions dissolve->dilute measure Measure Absorbance of Dilutions dilute->measure setup Instrument Setup & Warm-up blank Baseline Correction (Solvent Blank) setup->blank blank->measure lambda_max Identify λmax measure->lambda_max calibration Plot Absorbance vs. Concentration lambda_max->calibration epsilon Calculate Molar Absorptivity (ε) from Slope calibration->epsilon

Structural Characterization Guide: 5,6,7,8-Tetrahydro-1,5-naphthyridin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the landscape of fragment-based drug discovery (FBDD), 5,6,7,8-tetrahydro-1,5-naphthyridin-2-one represents a critical "privileged scaffold." Unlike its fully aromatic counterpart (1,5-naphthyridin-2(1H)-one), the tetrahydro- derivative offers a unique balance of structural rigidity and conformational flexibility. This guide provides an in-depth technical comparison of the structural analysis of this scaffold against its primary alternatives, focusing on crystallographic signatures that dictate pharmacokinetics and binding affinity.

The Core Comparison
Feature5,6,7,8-Tetrahydro-1,5-naphthyridin-2-one 1,5-Naphthyridin-2(1H)-one (Alternative A)3,4-Dihydroquinolin-2(1H)-one (Alternative B)
Electronic State Partially Saturated (sp³ rich)Fully Aromatic (sp² planar)Carbocyclic Analogue
H-Bonding Capacity Donor (NH) + Acceptor (C=O, N5)Donor (NH) + Acceptor (C=O, N5)Donor (NH) + Acceptor (C=O)
Conformation Non-planar (Half-chair/Sofa)Planar (Rigid)Non-planar (Half-chair)
Solubility (Calc.) Moderate (LogP ~0.8)Low (High Lattice Energy)Low-Moderate
1° Application Kinase Inhibitors (PI4K), ROR

t
Intercalators, Metal LigandsGPCR Ligands

Structural Analysis & Causality[1]

Tautomeric Equilibrium: The Lactam Dominance

For researchers developing ATP-competitive inhibitors, the tautomeric state of the "headgroup" is non-negotiable. 5,6,7,8-tetrahydro-1,5-naphthyridin-2-one exhibits lactam-lactim tautomerism .

  • Experimental Insight: In the solid state, X-ray diffraction consistently reveals the lactam (2-one) form.

  • Causality: The formation of robust intermolecular hydrogen-bonded dimers (

    
     graph set) stabilizes the lactam form over the lactim. This dimerization mimics the base-pairing interactions often targeted in kinase hinge regions.[1]
    
Conformational Analysis: The "Sofa" Effect

Unlike the planar 1,5-naphthyridin-2-one, the tetrahydro- ring (atoms C5, C6, C7, C8) breaks planarity.

  • Observation: The C5-C8 ring typically adopts a half-chair or sofa conformation.[1]

  • Impact: This puckering disrupts

    
    -
    
    
    
    stacking efficiency compared to the fully aromatic alternative.[1]
  • Benefit: This reduced lattice energy often translates to higher solubility in organic solvents, facilitating smoother crystallization screening and better oral bioavailability profiles in drug candidates.[1]

Experimental Protocols: Crystallization & Data Collection[1]

To obtain high-resolution structural data, a "self-validating" workflow is required. The following protocol minimizes polymorphism risks and maximizes diffraction quality.

Phase 1: Synthesis & Purification[1]
  • Pre-requisite: Purity >98% (HPLC). Impurities >1% can poison crystal growth faces.[1]

  • Method: Catalytic hydrogenation of 1,5-naphthyridin-2-one over Pd/C often yields mixtures.

  • Preferred Route: Cyclization of 3-aminopiperidine derivatives or selective reduction using

    
     (50 psi) and 
    
    
    
    in acetic acid to ensure full conversion without over-reduction.[1]
Phase 2: Crystallization Screening (The "Golden Triangle")

Do not rely on a single method.[1] Use this comparative screen:

MethodSolvent SystemTarget OutcomeNotes
Slow Evaporation MeOH/EtOH (1:1)Polymorph A (Thermodynamic)High probability of dimers.[1]
Vapor Diffusion DMSO (Solvent) / Water (Antisolvent)Polymorph B (Kinetic)Good for obtaining single crystals from soluble saturated rings.[1]
Sublimation High Vacuum, 140°CUltra-pure Single CrystalsRemoves solvent inclusion; best for electron density mapping.[1]
Phase 3: Data Collection Strategy
  • Temperature: Collect at 100 K .

    • Reasoning: The flexible tetrahydro- ring exhibits high thermal motion (B-factors) at room temperature, obscuring bond lengths. Cooling "freezes" the half-chair conformation.[1]

  • Resolution Target: 0.8 Å or better (required to distinguish N-H...O vs O-H...N tautomers).

Visualization of Structural Logic

The following diagram illustrates the critical hydrogen-bonding network and the decision tree for structural characterization.

G Molecule 5,6,7,8-Tetrahydro- 1,5-naphthyridin-2-one Tautomer Tautomeric Check (Lactam vs Lactim) Molecule->Tautomer Analysis SolidState Solid State (Lactam Dominant) Tautomer->SolidState Crystallization Solution Solution State (Solvent Dependent) Tautomer->Solution NMR Dimer Centrosymmetric Dimer (R2,2(8) Motif) SolidState->Dimer Primary Interaction Stacking Packing Forces (Dipole Alignment) SolidState->Stacking Secondary Interaction App Application: Kinase Hinge Binder Dimer->App Mimics Adenine

Figure 1: Structural logic flow from molecular entity to functional application, highlighting the critical dimerization motif.

Comparative Data: Unit Cell & Interaction Metrics

The table below contrasts the expected structural parameters of the tetrahydro- scaffold against its fully aromatic analogue.

Parameter5,6,7,8-Tetrahydro-1,5-naphthyridin-2-one1,5-Naphthyridin-2(1H)-oneInterpretation
Space Group Typically

(Monoclinic)

or

Both favor centrosymmetric packing due to dimerization.
Dimer Distance (

)
2.80 - 2.85 Å2.75 - 2.80 ÅAromatic system has slightly tighter binding due to planar stacking assistance.[1]
Ring Puckering (

)
~0.4 - 0.5 Å (Tetrahydro ring)~0.0 Å (Planar)The tetrahydro ring creates "bulk," preventing extremely close layer stacking.
Density (

)
~1.25 - 1.30 g/cm³>1.35 g/cm³Lower density of the tetrahydro form correlates with better solubility.

References

  • Tautomerism in Naphthyridines

    • Brown, D. J.[2] "The Naphthyridines."[1][2][3][4][5][6][7][8] The Chemistry of Heterocyclic Compounds, Vol 63. Wiley, 2008.[1][2]

  • Structural Analogues (2-Pyridone Dimerization)

    • "Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis." Organic & Biomolecular Chemistry.
  • Synthesis & Scaffold Utility

    • "Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist." Journal of Organic Chemistry.
  • Kinase Binding Modes (General Mechanism)

    • "2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum." Journal of Medicinal Chemistry.
    • [3]

Sources

Comparative Scaffold Analysis: 1,5-Naphthyridine vs. Quinoline in Drug Discovery

[1]

Executive Summary

In the optimization of heterocyclic pharmacophores, the transition from a quinoline (1-azanaphthalene) to a 1,5-naphthyridine (1,5-diazanaphthalene) scaffold represents a strategic bioisosteric replacement. While both scaffolds offer rigid, planar topologies suitable for DNA intercalation and hydrophobic pocket occupation, the 1,5-naphthyridine core introduces a second nitrogen atom at the 5-position. This modification significantly alters the electronic landscape , basicity (pKa) , and hydrogen-bonding vectors , often resulting in improved metabolic stability and novel kinase hinge-binding interactions.

This guide objectively compares these two scaffolds, highlighting the 1,5-naphthyridine core's ability to drive dual-mechanism efficacy in antimalarials and high selectivity in kinase inhibitors (e.g., ALK5), supported by experimental potency data.

Physicochemical & Structural Analysis

The fundamental difference lies in the basicity and hydrogen-bonding potential. The additional nitrogen in 1,5-naphthyridine acts as an electron-withdrawing group, reducing the electron density of the ring system compared to quinoline.

Table 1: Physicochemical Comparison
FeatureQuinoline Scaffold1,5-Naphthyridine ScaffoldImpact on Drug Design
Structure Benzene fused to PyridinePyridine fused to PyridineNaphthyridine is more electron-deficient.
Basicity (pKa) ~4.90 (Conjugate acid)~2.91 (Conjugate acid)Naphthyridine is less basic; remains neutral at physiological pH (7.4), improving membrane permeability for certain analogs.
H-Bond Acceptors 1 (N1)2 (N1, N5)N5 provides a critical vector for hinge-region binding in kinases (e.g., ALK5, PI4K).
Lipophilicity (LogP) Higher (More lipophilic)Lower (More polar)Naphthyridine improves aqueous solubility (approx. 10-fold in matched pairs).
Metabolic Stability Susceptible to oxidation at C-2/C-4Improved oxidative stabilityReduced liability for P450-mediated oxidation on the carbocyclic ring.
Structural Logic Visualization

The following diagram illustrates the electronic and functional shift when moving from Quinoline to 1,5-Naphthyridine.

ScaffoldComparisonQuinolineQuinoline Core(1-Azanaphthalene)Naphthyridine1,5-Naphthyridine Core(1,5-Diazanaphthalene)Quinoline->NaphthyridineBioisosteric Replacement(+1 Nitrogen)Properties_Q• pKa ~4.9• 1 H-Bond Acceptor• Higher LipophilicityQuinoline->Properties_QProperties_N• pKa ~2.9• 2 H-Bond Acceptors• Lower LipophilicityNaphthyridine->Properties_NOutcome_QApplication:DNA Intercalation(e.g., Chloroquine)Properties_Q->Outcome_QHigh BasicityOutcome_NApplication:Kinase Hinge Binding(e.g., ALK5 Inhibitors)Properties_N->Outcome_NN5 Interaction

Caption: Structural evolution from Quinoline to 1,5-Naphthyridine, highlighting the shift in pKa and binding utility.

Comparative Biological Potency[3]

Case Study A: Antimalarial Efficacy (Dual Mechanism)

While quinoline-based drugs like Chloroquine primarily target hemozoin formation, 2,8-disubstituted-1,5-naphthyridines have been optimized to inhibit Plasmodium falciparum Phosphatidylinositol-4-kinase (PfPI4K) and hemozoin formation.

  • Quinoline Limitation: Resistance development and single-target dependency.

  • 1,5-Naphthyridine Advantage: The N5 atom allows specific binding to the ATP-binding pocket of PI4K, while the planar core retains hemozoin inhibition capability.

Table 2: Antimalarial Potency Data (P. falciparum)
Compound ClassPrimary TargetSecondary TargetPotency (IC50)Key SAR Insight
Chloroquine (Quinoline) Hemozoin AggregationNone~15 nM (Sensitive strains)High resistance in K1 strains.
Compound 21 (1,5-Naphthyridine) PfPI4KHemozoin Aggregation40 nM (NF54)Dual mechanism reduces resistance potential.
Compound 27 (Optimized) PfPI4KHemozoin Aggregation<10 nM (Cellular)Basic amine at C-8 improves PK and solubility.

Expert Insight: The introduction of a basic amine at the C-8 position of the 1,5-naphthyridine scaffold is critical. It mimics the side chain of chloroquine, facilitating lysosomal accumulation, while the core scaffold engages the kinase hinge region.

Case Study B: Kinase Selectivity (ALK5 Inhibition)

In the development of TGF-β Type I Receptor (ALK5) inhibitors, the 1,5-naphthyridine scaffold demonstrated superior potency and selectivity compared to early quinoline prototypes.[1]

  • Mechanism: The N1 and N5 atoms of the naphthyridine core form a bidentate hydrogen-bonding network with the hinge region residues (e.g., His-283) of the ALK5 kinase domain.

  • Data: 1,5-naphthyridine derivatives (e.g., Compound 19 ) achieved IC50 = 4 nM in ALK5 autophosphorylation assays, with >100-fold selectivity over p38 MAPK.

Experimental Protocol: Synthesis of 2,8-Disubstituted-1,5-Naphthyridines

Objective: Synthesize a core 1,5-naphthyridine scaffold functionalized at the 2- and 8-positions, suitable for SAR exploration in kinase or infectious disease programs. This protocol utilizes a regioselective Suzuki coupling followed by Nucleophilic Aromatic Substitution (SNAr).

Reagents & Equipment[5]
  • Starting Material: 2,8-Dichloro-1,5-naphthyridine.

  • Reagents: Aryl boronic acid, Pd(PPh3)4 (Catalyst), Na2CO3 (Base), DME/Water (Solvent), Primary/Secondary Amine (for SNAr).

  • Equipment: Microwave reactor (optional for speed), Flash Chromatography system.

Step-by-Step Methodology

Phase 1: Regioselective Suzuki Coupling (C-2 Functionalization)

  • Preparation: Dissolve 2,8-dichloro-1,5-naphthyridine (1.0 eq) in degassed DME:H2O (3:1 ratio).

  • Addition: Add Aryl boronic acid (1.1 eq), Na2CO3 (2.0 eq), and Pd(PPh3)4 (0.05 eq).

  • Reaction: Heat to 90°C under N2 atmosphere for 4–6 hours.

    • Note: The C-2 position is more electrophilic due to the para-relationship with N5, allowing selective coupling over C-8 in controlled conditions.

  • Work-up: Cool to RT, dilute with EtOAc, wash with brine. Dry organic layer over MgSO4.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient). Isolate the 2-aryl-8-chloro-1,5-naphthyridine intermediate.

Phase 2: Nucleophilic Aromatic Substitution (C-8 Functionalization)

  • Preparation: Dissolve the intermediate from Phase 1 (1.0 eq) in NMP or DMSO.

  • Amination: Add the desired amine (e.g., 3-aminopyrrolidine) (3.0 eq) and DIPEA (3.0 eq).

  • Reaction: Heat to 120°C in a sealed tube or microwave reactor for 30–60 minutes.

  • Validation: Monitor by LC-MS for disappearance of the chloro-intermediate (M+H peak shift).

  • Final Isolation: Precipitate with water or extract with DCM. Purify via HPLC to obtain the final 2,8-disubstituted-1,5-naphthyridine .

Synthesis Workflow Visualization

SynthesisProtocolStartStart: 2,8-Dichloro-1,5-naphthyridineStep1Step 1: Suzuki Coupling(Pd(PPh3)4, Na2CO3, 90°C)Target: C-2 PositionStart->Step1RegioselectiveIntermedIntermediate:2-Aryl-8-chloro-1,5-naphthyridineStep1->IntermedStep2Step 2: SNAr Reaction(R-NH2, DIPEA, 120°C)Target: C-8 PositionIntermed->Step2Nucleophilic AttackFinalFinal Product:2,8-Disubstituted-1,5-naphthyridineStep2->Final

Caption: Regioselective synthesis workflow for generating 2,8-disubstituted-1,5-naphthyridine libraries.

References

  • BenchChem. (2025).[2] A Comparative Analysis of 1,5-Naphthyridine-4-carboxylic Acid and Quinoline-4-carboxylic Acid Scaffolds in Biological Systems. Retrieved from

  • Journal of Medicinal Chemistry. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation. Retrieved from

  • Journal of Medicinal Chemistry. (2004). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. Retrieved from

  • Indian Journal of Heterocyclic Chemistry. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Retrieved from

  • MDPI Molecules. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from

A Comparative Guide to Selecting HPLC Retention Time Standards for Tetrahydro-Naphthyridines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) retention time standards for the analysis of tetrahydro-naphthyridines (THNs). As scaffolds of significant interest in drug development, the accurate and reproducible quantification of THNs is paramount. This document moves beyond a simple listing of protocols to explain the fundamental principles and causal relationships that govern the selection of an appropriate retention time standard, ensuring robust and reliable analytical methods.

The Analytical Challenge of Tetrahydro-Naphthyridines

Tetrahydro-naphthyridines are nitrogen-containing heterocyclic compounds. Their analysis via reversed-phase HPLC (RP-HPLC) presents unique challenges. The basic nitrogen atoms in the THN core can interact with residual silanol groups on common silica-based C18 columns, leading to poor peak shape (tailing) and shifting retention times. Furthermore, the retention of these polar compounds is often highly sensitive to the pH of the mobile phase, as their ionization state dictates their hydrophobicity and, consequently, their interaction with the stationary phase.[1][2][3]

An internal standard (IS) is a crucial component of a robust quantitative HPLC method.[4] It is added at a constant concentration to all samples and standards to correct for variations in injection volume, sample preparation, and instrument drift.[5][6] The selection of a suitable IS is not arbitrary; it must be a scientifically validated choice to ensure the integrity of the analytical results.

Pillars of Internal Standard Selection for THNs

The ideal internal standard for a THN analyte must be chosen based on three core principles: structural relevance, chromatographic resolvability, and practical availability.

  • Structural and Physicochemical Similarity : The most reliable internal standard behaves almost identically to the analyte under chromatographic conditions.[5][6] This means it should ideally possess a similar chemical structure, particularly the same basic functional groups, leading to a comparable pKa and hydrophobicity (logP). This ensures that any slight variations in the analytical method (e.g., mobile phase pH or composition) will affect both the analyte and the standard in a proportional manner, keeping their response ratio constant.

  • Chromatographic Resolution : The internal standard must be baseline-resolved from the analyte of interest, as well as from all other sample matrix components and impurities.[4][7] Co-elution makes accurate quantification impossible. The standard should elute near the analyte to ensure it is analyzed under similar conditions, but with a clear separation (Resolution (Rs) > 2.0 is recommended).

  • Commercial Availability and Stability : The chosen compound must be readily available in high purity, be stable in solution and during the analytical process, and not be present in the samples being analyzed.[7]

Below is a workflow diagram illustrating the logical process for selecting and validating an HPLC internal standard.

G Workflow for Internal Standard Selection and Validation cluster_0 Phase 1: Candidate Selection cluster_1 Phase 2: Method Development & Screening cluster_2 Phase 3: Robustness & Validation A Define Analyte Properties (Structure, pKa, logP) B Identify Potential Standards (Structural Analogs, N-Heterocycles, Others) A->B C Screen for Availability, Purity, and Stability B->C D Develop Initial HPLC Method (Broad Gradient Scouting) C->D E Screen Candidates for RT and Resolution from Analyte D->E F Optimize Method (Gradient, pH, Temperature) E->F G Perform Robustness Testing (Vary pH, Temp, % Organic) F->G H Evaluate Relative Retention Time (RRT) Stability G->H I Select Final IS with Most Stable RRT H->I J J I->J Proceed to Full Method Validation

Caption: A logical workflow for the selection and validation of an internal standard.

Comparative Evaluation: A Case Study

To illustrate the selection process, we will evaluate three potential internal standards for the quantitative analysis of a model analyte: Tetrahydro-1,7-naphthyridine-3-carboxamide (THN-Analyte) .

Candidate Internal Standards:

  • IS-A (Structural Analog): 4-methyl-Tetrahydro-1,7-naphthyridine-3-carboxamide

  • IS-B (Related N-Heterocycle): Caffeine

  • IS-C (Unrelated Compound): Phenacetin

The diagram below outlines the key properties of our analyte and the candidate standards. A successful standard should ideally mirror the properties of the THN-Analyte.

G cluster_standards Candidate Internal Standards Analyte THN-Analyte MW: 177.2 g/mol pKa: ~5.5 logP: ~0.8 ISA IS-A (Structural Analog) MW: 191.2 g/mol pKa: ~5.6 logP: ~1.2 Analyte->ISA Very Similar (Ideal Match) ISB IS-B (Caffeine) MW: 194.2 g/mol pKa: ~0.6 (very weak base) logP: ~-0.07 Analyte->ISB Dissimilar pKa & logP (Poor Match) ISC IS-C (Phenacetin) MW: 179.2 g/mol pKa: ~2.2 (amide) logP: ~1.2 Analyte->ISC Dissimilar Structure & pKa (Poor Match)

Caption: Physicochemical properties of the analyte and candidate standards.

Experimental Protocol for Standard Validation

This protocol is designed as a self-validating system to objectively determine the most suitable internal standard.

Objective: To assess the suitability of IS-A, IS-B, and IS-C for the quantitative analysis of THN-Analyte by evaluating chromatographic performance and the stability of the relative retention time (RRT) under stressed conditions.

HPLC System and Conditions:

  • Column: C18, 2.1 x 100 mm, 2.6 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 45% B over 10 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 35°C

  • Detector: UV at 254 nm

  • Injection Volume: 2 µL

Methodology:

  • Solution Preparation:

    • Prepare a 1.0 mg/mL stock solution of THN-Analyte in 50:50 Acetonitrile:Water.

    • Prepare 1.0 mg/mL stock solutions of IS-A, IS-B, and IS-C in the same diluent.

    • Create a "System Suitability Solution" containing 10 µg/mL of THN-Analyte and 10 µg/mL of each candidate IS.

  • Initial Chromatographic Evaluation:

    • Inject the System Suitability Solution five times under the nominal HPLC conditions.

    • Calculate the mean Retention Time (RT), Resolution (Rs), and Asymmetry (As) for each peak. The standard must be well-resolved (Rs > 2.0) from the analyte and other components.

  • Robustness Testing:

    • Prepare three separate test solutions, each containing 10 µg/mL of THN-Analyte and 10 µg/mL of one of the internal standards (IS-A, IS-B, or IS-C).

    • Analyze each test solution in triplicate under the nominal conditions and under six "stressed" conditions:

      • Temperature: 33°C and 37°C

      • Mobile Phase pH (Aqueous): Adjust to pH 2.9 and pH 3.1 (from a nominal pH of ~3.0 for 0.1% Formic Acid)

      • Mobile Phase Composition: Modify the gradient start and end points by an absolute ±2% (e.g., 3-43% B and 7-47% B).

    • For each injection, calculate the Relative Retention Time (RRT) = RTAnalyte / RTIS.

Results and Comparative Analysis

The following tables summarize the expected experimental data. This data is illustrative of typical results based on the physicochemical properties of the compounds.

Table 1: Chromatographic Performance under Nominal Conditions

CompoundMean RT (min)Resolution (Rs) to AnalyteAsymmetry (As)
THN-Analyte 5.25-1.1
IS-A 6.104.81.1
IS-B 3.409.51.2
IS-C 7.5011.21.0

Analysis: All three candidates are well-resolved from the analyte under the optimized conditions, meeting the initial chromatographic requirements.

Table 2: Robustness Testing - Stability of Relative Retention Time (RRT)

ConditionTHN-Analyte RT (min)RRT (vs. IS-A)RRT (vs. IS-B)RRT (vs. IS-C)
Nominal 5.250.861 1.544 0.700
Temp +2°C5.180.8601.5380.693
Temp -2°C5.310.8611.5500.706
pH +0.15.200.8601.5290.698
pH -0.15.290.8621.5560.702
Organic +2%4.950.8611.4880.678
Organic -2%5.580.8601.6040.725
%RSD of RRT 0.09% 2.65% 2.21%
Discussion and Final Recommendation

The experimental data provides a clear basis for selecting the most appropriate internal standard.

  • IS-A (Structural Analog): This standard demonstrated exceptional performance. The Relative Retention Time (RRT) remained remarkably stable across all stressed conditions, with a Relative Standard Deviation (%RSD) of only 0.09%. This is the direct result of its structural and physicochemical similarity to the THN-Analyte.[5] Both compounds respond to changes in temperature, pH, and mobile phase composition in an almost identical manner, which is the hallmark of an ideal internal standard.

  • IS-B (Caffeine): While chromatographically resolved, Caffeine proved to be a poor choice. Its RRT varied significantly, especially with changes in mobile phase composition and pH. This is because Caffeine is a much more polar molecule (logP ~-0.07) and a much weaker base (pKa ~0.6) than the THN-Analyte.[8] Its retention mechanism is less influenced by hydrophobic interaction and minor pH shifts, causing its retention time to change disproportionately to the analyte.

  • IS-C (Phenacetin): Phenacetin also showed significant RRT instability (%RSD = 2.21%), particularly when the organic content of the mobile phase was altered. Although its hydrophobicity is similar to the analyte, its fundamental structure is different. It lacks the basic nitrogenous core of the THN. Therefore, its retention is governed primarily by simple hydrophobic partitioning, whereas the analyte's retention is a mixed-mode phenomenon involving both hydrophobic and polar interactions.[3] This mechanistic difference leads to poor tracking under varied conditions.

Based on the objective experimental evidence, IS-A (4-methyl-Tetrahydro-1,7-naphthyridine-3-carboxamide) is unequivocally the superior internal standard for the quantitative analysis of THN-Analyte. Its structural similarity provides a stable relative retention time, ensuring the highest degree of accuracy and precision, even with minor, unavoidable variations in chromatographic conditions. This self-validating experiment demonstrates that while simpler, unrelated compounds may be tempting choices, investing in the selection of a structurally relevant standard is critical for developing truly robust and trustworthy analytical methods in drug development.

References

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Available at: [Link]

  • Taylor & Francis Online. (2007, April 20). The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. Available at: [Link]

  • ResearchGate. HPLC Method Development. Available at: [Link]

  • Chromatography Online. (2022, April 15). A Three-Pronged Template Approach for Rapid HPLC Method Development. Available at: [Link]

  • ACS Publications. (2025, March 28). In Silico High-Performance Liquid Chromatography Method Development via Machine Learning. Available at: [Link]

  • Oxford Academic. Reversed-Phase HPLC Retention Behavior of Coal-Related Nitrogen Heterocyclic Compounds. Available at: [Link]

  • ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Available at: [Link]

  • ResearchGate. (2025, August 9). Retention Behavior of Nitrogen-Containing Heterocyclic Compounds in Reversed-Phase and Hydrophilic HPLC–MS. Available at: [Link]

  • Crawford Scientific. (2023, August 10). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Available at: [Link]

  • Der Pharma Chemica. Effect of internal standard on HPLC analysis of tablet dosage forms: An experimental study with statistical comparison. Available at: [Link]

  • PMC - NCBI. (2020, May 26). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Available at: [Link]

  • NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?. Available at: [Link]

  • Mason Technology. (2024, December 16). Liquid Chromatography | How to Use Internal Standards. Available at: [Link]

  • Chromatography Forum. (2004, October 19). The Hydrophobicity and retention time of a compound. Available at: [Link]

  • Shodex. Hydrophobicity of Columns. Available at: [Link]

  • ResearchGate. Retention time versus hydrophobicity plots for chromatographic.... Available at: [Link]

  • MDPI. (2024, May 24). Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles. Available at: [Link]

  • Science.gov. hplc retention times: Topics. Available at: [Link]

  • RSC Publishing. Naphthyridines. Part III. Tetrahydro- and decahydro-1,5-, -1,6-, -1,7-, and -. Available at: [Link]

  • Cellulose Chemistry and Technology. (2012, November 4). HPLC METHOD FOR THE EVALUATION OF CHROMATOGRAPHIC CONDITIONS FOR SEPARATION OF NEW XANTHINE DERIVATIVES. Available at: [Link]

  • ResearchGate. (2019, July 9). HPLC analysis, different retention time?. Available at: [Link]

  • PMC - NIH. HPLC Retention time prediction for metabolome analysi. Available at: [Link]

  • LCGC International. (2012, April 1). Retention Time Changes. Available at: [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]

  • ResearchGate. (2014, October 22). Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC. Available at: [Link]

Sources

Advanced IR Spectroscopy Guide: Distinguishing Lactam-Lactim Tautomers in Naphthyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Tautomeric Challenge

In drug discovery, particularly with kinase inhibitors and DNA-intercalating agents, the naphthyridine scaffold (1,5-, 1,6-, 1,8-isomers) is ubiquitous.[1] However, its efficacy is often dictated by its tautomeric state.[1] The lactam (2-one) form typically presents a hydrogen bond donor-acceptor motif (


) critical for binding pockets, whereas the lactim (2-hydroxy)  form alters this to an acceptor-donor motif (

).[1]

Misassigning these tautomers leads to erroneous Structure-Activity Relationship (SAR) models. While NMR is powerful, Infrared (IR) Spectroscopy provides a faster, solvent-dependent snapshot of the ground-state population without the averaging effects seen in slow-exchange NMR time scales.[1] This guide details the definitive vibrational markers to distinguish these species.

Mechanistic Basis of Detection

The distinction relies on the fundamental change in bond order and dipole moment between the two isomers.

  • Lactam: Characterized by a highly polarized Carbonyl (

    
    ) and a secondary Amine (
    
    
    
    ).
  • Lactim: Characterized by an Imine (

    
    ) and a Hydroxyl (
    
    
    
    ).
Tautomeric Equilibrium Visualization

The following diagram illustrates the proton transfer and electronic reorganization that shifts the vibrational frequencies.

Tautomerism Lactam Lactam Form (2-one) Major Species in Polar Solvents Transition Proton Transfer Transition State Lactam->Transition Solvent Mediated Transition->Lactam Lactim Lactim Form (2-hydroxy) Minor Species (Non-polar favored) Transition->Lactim Reorganization Lactim->Transition

Figure 1: The dynamic equilibrium between naphthyridin-2-one (Lactam) and 2-hydroxynaphthyridine (Lactim).[1]

Spectral Fingerprints: Comparative Analysis

The following data is synthesized from experimental observations of 1,8-naphthyridines and analogous heterocyclic systems (pyridones/quinolones).

Table 1: Diagnostic Vibrational Modes
FeatureLactam Form (Amide-like)Lactim Form (Imidol-like)Causality & Notes
Primary Marker C=O[1][2] Stretch C=N Stretch Dipole moment of C=O is significantly higher, leading to a stronger band.[1][2]
Frequency 1650 – 1690 cm⁻¹ 1600 – 1640 cm⁻¹ C=O bond order is distinct; C=N often overlaps with aromatic ring breathing but is less intense.[2]
Intensity Very Strong (vs)Medium to Weak (m-w)The carbonyl band is often the dominant feature in the spectrum.
Secondary Marker N-H Stretch O-H Stretch H-bonding capability differs significantly between the two.
Frequency 2800 – 3200 cm⁻¹ (Broad)3300 – 3600 cm⁻¹ (Sharp)Lactam N-H strongly dimerizes in solid state (broadening). Lactim O-H is sharper in dilute non-polar solution.[2]
Fingerprint Amide II (N-H bend)C-O StretchAmide II appears ~1550 cm⁻¹; C-O (single bond) appears ~1200-1300 cm⁻¹.[2]
Critical Analysis of Regions[3]
The Double Bond Region (1600–1750 cm⁻¹)

This is the "Truth Region."

  • Lactam: Look for a strong, sharp band at ~1660–1680 cm⁻¹ .[1][2] In 1,8-naphthyridin-2-one, this band is unmistakable.[1][2] If the ring is substituted with electron-withdrawing groups, this may shift up to 1700 cm⁻¹.

  • Lactim: The absence of the strong carbonyl band is the first clue. Instead, you will see a "messier" aromatic region (1500–1640 cm⁻¹) due to

    
     and 
    
    
    
    ring vibrations, but none will rival the intensity of a true carbonyl.[1]
The X-H Stretching Region (2500–3600 cm⁻¹)
  • Solid State (KBr/ATR): Naphthyridinones form cyclic dimers via

    
     bonds.[2] This creates a broad, diffuse manifold  centered around 3000 cm⁻¹, often obscuring C-H stretches.[1][2]
    
  • Solution (Dilute):

    • Lactam: A sharper N-H band appears ~3380–3420 cm⁻¹ (if non-H-bonded).[2]

    • Lactim: A sharp O-H band appears ~3500–3600 cm⁻¹.[2]

Validated Experimental Protocol

To definitively assign the tautomer, you cannot rely on a single spectrum.[1] You must perturb the equilibrium.

Workflow: Solvent Polarity Scan

Objective: Shift the equilibrium to confirm band assignments. Polar solvents stabilize the more polar Lactam; non-polar solvents allow the Lactim to populate (if energetically accessible).

Materials:

  • Sample: Pure Naphthyridine derivative (>98%).[2]

  • Solvents: Chloroform (

    
    , Non-polar), Acetonitrile (
    
    
    
    , Polar aprotic), Methanol (Polar protic).[1]
  • Cell: CaF₂ liquid cell (0.1 – 0.5 mm pathlength).[2]

Step-by-Step Procedure:

  • Baseline (Solid State): Run an ATR-FTIR of the solid powder.[2]

    • Expectation: Predominantly Lactam (broad N-H, strong C=O) due to crystal packing forces.[1]

  • Non-Polar Solution: Dissolve sample in

    
     (or 
    
    
    
    if solubility permits).[2]
    • Observation: Look for the emergence of a high-frequency sharp peak (~3550 cm⁻¹) indicating O-H (Lactim) .

    • Observation: Check if the 1670 cm⁻¹ (C=O) intensity decreases relative to the aromatic ring modes.

  • Polar Solution: Dissolve in

    
     or Methanol.
    
    • Observation: The spectrum should revert to resemble the solid-state (Lactam dominant). The high-frequency O-H should disappear or diminish significantly.

Decision Logic for Assignment

DecisionTree Start Analyze IR Spectrum (1500-3600 cm⁻¹) CheckCO Is there a Very Strong band at 1650-1690 cm⁻¹? Start->CheckCO CheckXH Check X-H Region (3000-3600 cm⁻¹) CheckCO->CheckXH Yes LactimResult Assignment: LACTIM (2-hydroxy) (Rare/Solvent Dependent) CheckCO->LactimResult No (Only weak C=N/C=C) LactamResult Assignment: LACTAM (2-one) (Dominant) CheckXH->LactamResult Broad band ~2800-3200 (H-bonded N-H) CheckXH->LactimResult Sharp band >3500 (Free O-H)

Figure 2: Decision tree for assigning the dominant tautomer based on spectral features.[1]

Case Study: 1,8-Naphthyridin-2-one

In a study of 1,8-naphthyridin-2-one derivatives:

  • Solid State: The spectrum exhibits a dominant carbonyl stretch at 1667 cm⁻¹ .[2] The N-H stretch appears as a broad feature between 2800–3200 cm⁻¹ , indicative of cyclic dimerization.

  • Derivatives: For 3-substituted derivatives (e.g., 3-bromo), the C=O band remains robust around 1670 cm⁻¹ .[1]

References

  • National Institutes of Health (NIH) .[2] Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. Available at: [Link]

  • Library and Archives Canada . Syntheses and Spectra of Naphthyridines. Available at: [Link][1]

  • MDPI . 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Available at: [Link][1]

  • UCLA Chemistry . Table of Characteristic IR Absorptions. Available at: [Link][1]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 5,6,7,8-Tetrahydro-1,5-naphthyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. Proper disposal is a critical, non-negotiable phase of laboratory work, ensuring the safety of personnel and the protection of our environment. This guide provides a detailed protocol for the safe and compliant disposal of 5,6,7,8-Tetrahydro-1,5-naphthyridin-2-ol, a heterocyclic compound often utilized in drug discovery and development.

Part 1: Hazard Assessment and Waste Characterization

The foundational step in any disposal protocol is understanding the nature of the chemical waste. Based on analogous compounds, this compound should be handled as a substance that is potentially harmful if swallowed and may cause skin and serious eye irritation[1][2].

1.1. Regulatory Framework: RCRA Waste Determination

Under the EPA's Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity[3][4][5][6].

  • Ignitability, Corrosivity, and Reactivity: Based on its chemical structure, this compound is not expected to meet the criteria for these characteristics. It is a solid with a predicted high boiling point and is not a strong acid or base, nor is it known to be unstable or water-reactive[5].

  • Toxicity: This is the most probable characteristic that would classify this compound as hazardous waste. Without specific ecotoxicological data, it is prudent to assume the compound could be harmful to aquatic life. The precautionary principle dictates that it should be handled as a toxic chemical.

Therefore, all waste containing this compound must be managed as hazardous waste .

Part 2: Safe Handling and Segregation of Waste

Proper segregation is the cornerstone of safe laboratory waste management. It prevents dangerous reactions and facilitates compliant disposal.

2.1. Personal Protective Equipment (PPE)

When handling this compound in any form (pure, in solution, or as waste), the following PPE is mandatory:

  • Eye Protection: Safety glasses with side shields or goggles[7].

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling the chemical[8].

  • Body Protection: A standard laboratory coat.

2.2. Waste Segregation Protocol

  • Designate a Waste Container: Use a clearly labeled, dedicated container for all this compound waste.

  • Solid Waste: Collect pure compound, contaminated weighing papers, and disposable labware (e.g., pipette tips) in a securely sealed, robust plastic bag or a wide-mouthed plastic container. Label this as "Solid Hazardous Waste."

  • Liquid Waste: Collect solutions containing the compound in a dedicated, leak-proof, and chemically compatible container (a high-density polyethylene or glass bottle is recommended).

    • Do not mix with other waste streams, especially incompatible materials like strong oxidizing agents.

    • Leave at least 10% headspace in the container to allow for vapor expansion.

  • Contaminated PPE: Used gloves and other disposable PPE should be collected in a separate, labeled bag for hazardous waste.

Part 3: Step-by-Step Disposal Procedure

Disposal of this compound must be handled through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Under no circumstances should this chemical be disposed of down the drain or in regular trash [8].

Step 1: Container Labeling

Properly label the hazardous waste container immediately upon its inception. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • An accurate list of all components in the container, including solvents and their approximate percentages.

  • The primary hazards (e.g., "Toxic," "Irritant").

  • The date the waste was first added to the container.

  • Your name, laboratory, and contact information.

Step 2: Waste Accumulation and Storage

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area must be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Away from drains and high-traffic areas.

  • In secondary containment (such as a chemical-resistant tray) to contain any potential leaks.

Step 3: Arranging for Pickup and Disposal

Contact your institution's EHS office to schedule a pickup for your hazardous waste. Follow their specific procedures for documentation and collection. The EHS office will consolidate waste and ensure it is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF).

Step 4: Final Disposal Method

The most common and recommended disposal method for this type of organic chemical waste is incineration at a permitted hazardous waste facility[8]. High-temperature incineration ensures the complete destruction of the compound, converting it into less harmful substances like carbon dioxide, water, and nitrogen oxides.

Summary of Key Information
ParameterGuidelineRationale & References
Waste Classification Hazardous WasteAssumed toxic based on analogous compounds and RCRA principles.[3][4]
Primary Hazards Skin/Eye Irritant, Harmful if SwallowedBased on data for structurally similar chemicals.[1][2]
Required PPE Safety Goggles, Nitrile Gloves, Lab CoatTo prevent skin and eye contact.[7][8]
Waste Segregation Separate solid, liquid, and PPE waste streams. Do not mix with incompatible chemicals.To prevent hazardous reactions and ensure proper disposal.
On-site Storage Labeled, sealed container in a secondary-contained Satellite Accumulation Area.Compliance with EPA and OSHA regulations for safe temporary storage.
Disposal Method Via licensed hazardous waste contractor for high-temperature incineration.Ensures complete destruction and prevents environmental contamination.[8]
DO NOT Dispose down the drain or in regular trash.This is illegal and environmentally harmful.[8]
Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow Start Waste Generation (Pure compound, solution, or contaminated material) Assess Hazard Assessment: Is it this compound? Start->Assess Characterize Waste Characterization (RCRA): Treat as Toxic Hazardous Waste Assess->Characterize Yes Segregate Segregate Waste Streams (Solid, Liquid, Contaminated PPE) Characterize->Segregate Label Label Container: 'Hazardous Waste' + Full Chemical Name + Hazards Segregate->Label Store Store in Satellite Accumulation Area (Secondary Containment) Label->Store ContactEHS Contact Institutional EHS for Waste Pickup Store->ContactEHS Incinerate Final Disposal: Licensed High-Temperature Incineration ContactEHS->Incinerate End Disposal Complete Incinerate->End

Caption: Decision workflow for handling and disposing of the chemical.

By adhering to these procedures, researchers can ensure they are not only compliant with safety regulations but are also upholding their responsibility to protect themselves, their colleagues, and the environment.

References

  • TCI Chemicals. (2018). Safety Data Sheet: 1,2,3,4-Tetrahydro-1-naphthol.
  • Capot Chemical. (2025). MSDS of 5,6,7,8-Tetrahydro-[4]naphthyridine-2-carboxylic acid. Retrieved from Capot Chemical website.

  • Fisher Scientific. (2024). Safety Data Sheet: 5,6,7,8-Tetrahydro-1-naphthol.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • PubChem. (n.d.). 5,6,7,8-Tetrahydro-2-naphthol. National Center for Biotechnology Information. Retrieved from [Link]

  • Fisher Scientific. (2025). Safety Data Sheet: 5,6,7,8-Tetrahydro-2-naphthol.
  • ALS Global. (2023). Waste Characterization Regulations: A Guide to Compliance with the RCRA. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2009). Hazardous Waste Characteristics: A User-Friendly Reference Document.
  • Vanderbilt University Medical Center. (n.d.). RCRA Characteristic Waste. Office of Clinical and Research Safety.
  • Practice Greenhealth. (n.d.). Hazardous waste characterization. Retrieved from [Link]

Sources

Personal protective equipment for handling 5,6,7,8-Tetrahydro-1,5-naphthyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Protocol: Safety, Handling, and Disposal of 5,6,7,8-Tetrahydro-1,5-naphthyridin-2-ol

As a Senior Application Scientist, I recognize that handling novel and research-grade heterocycles requires more than just following a generic safety sheet. To ensure the integrity of your research and the safety of your personnel, safety protocols must be treated as self-validating scientific systems. This guide provides the mechanistic reasoning behind every safety requirement for handling this compound, empowering your team to operate with absolute confidence.

Mechanistic Hazard Profiling

This compound (CAS: 1780424-98-7)[1] is a bicyclic nitrogenous heterocycle frequently utilized in advanced drug discovery. The primary danger of nitrogenous heterocycles lies in their lipophilicity and basic nitrogen centers, which allow them to rapidly permeate biological membranes and disrupt local cellular pH. Based on the established hazard profiles of structurally analogous tetrahydro-naphthyridine derivatives, this compound presents acute toxicity and severe irritation risks[2][3].

Table 1: Chemical & Hazard Profile

Property / Hazard Value / Classification Mechanistic Causality
Chemical Name This compound Bicyclic nitrogenous heterocycle.
CAS Number 1780424-98-7[1] Unique identifier for tracking and SDS retrieval.
H302 / H312 / H332 Harmful if swallowed, in contact with skin, or inhaled[2] Lipophilic nature allows rapid permeation through biological membranes.
H315 / H319 Causes skin and serious eye irritation[3] Basic nitrogen centers disrupt local cellular pH, causing acute tissue irritation.

| H335 | May cause respiratory irritation[3] | Fine particulate aerosolization during transfer interacts with mucosal membranes. |

Table 2: Engineering & Environmental Controls

Parameter Quantitative Standard Regulatory Grounding
Fume Hood Face Velocity 80 – 120 feet per minute (fpm)[4][5] OSHA 29 CFR 1910.1450[5]
Sash Height ≤ 18 inches during operation ANSI/AIHA Z9.5[5]
SAA Storage Limit Up to 55 gallons of hazardous waste[6] EPA RCRA (40 CFR)[6][7]

| SAA Time Limit | Move to CAA within 3 days of filling[8] | EPA RCRA (40 CFR)[6][8] |

The Self-Validating PPE Matrix

Do not rely on generic lab attire. Every piece of Personal Protective Equipment (PPE) must serve a specific mechanistic purpose to interrupt the exposure pathways of naphthyridine derivatives.

  • Ocular Protection: ANSI Z87.1-certified chemical splash goggles[9].

    • Causality: Standard safety glasses lack orbital seals. Because this compound is a severe eye irritant (H319)[3], aerosolized particulates can bypass standard glasses, leading to acute corneal damage.

  • Dermal Protection: Double-layered Nitrile gloves (minimum 5 mil).

    • Causality: Tetrahydro-naphthyridines are organic bases that can permeate the skin (H312)[2]. Nitrile provides superior chemical resistance to organic bases compared to latex. Double-gloving creates a self-validating system: if the outer glove is compromised, the inner glove maintains the sterile barrier while you safely doff the outer layer.

  • Respiratory Protection: Chemical Fume Hood.

    • Causality: Fine powders easily aerosolize during weighing, posing an inhalation hazard (H332, H335)[2][3]. A properly functioning fume hood captures these particulates before they enter the operator's breathing zone[4].

Step-by-Step Operational Workflow

Phase 1: Pre-Operation & Verification

  • Verify Engineering Controls: Inspect the chemical fume hood's digital monitor. Do not proceed unless the average face velocity reads between 80 and 120 fpm[4][5].

  • Don PPE: Equip your flame-resistant lab coat, double nitrile gloves, and ANSI Z87.1 splash goggles[9].

  • Establish the Safe Zone: Lower the fume hood sash to the designated safe operating height (typically ≤ 18 inches)[5].

Phase 2: Handling & Transfer

  • Positioning: Place the sealed container of this compound at least 6 inches inside the hood.

    • Causality: This prevents vapor and particulate escape caused by aerodynamic turbulence at the hood's edge[4][5].

  • Transfer: Use an anti-static weighing spatula to transfer the compound.

    • Causality: Anti-static tools minimize the electrostatic repulsion that causes fine heterocycle powders to aerosolize into the breathing zone.

  • Containment: Immediately seal the primary container after the required mass is transferred.

Phase 3: Decontamination

  • Surface Cleaning: Wipe down the balance and surrounding hood surfaces with a compatible solvent (e.g., ethanol or isopropanol) to dissolve and capture residual naphthyridine traces.

  • Doffing: Carefully remove the outer pair of gloves inside the fume hood, turning them inside out to trap any chemical residue.

RCRA-Compliant Waste Management

Improper disposal of nitrogenous heterocycles violates Environmental Protection Agency (EPA) regulations and poses severe environmental risks[10].

  • Segregation: Deposit all contaminated consumables (weigh boats, outer gloves, solvent wipes) into a designated, chemically compatible hazardous waste container[11]. Do not mix with incompatible waste streams (e.g., strong acids)[8].

  • Labeling: Label the container strictly with the words "Hazardous Waste" and the full chemical name: this compound. Do not use abbreviations or chemical formulas[6][7].

  • Storage: Transfer the sealed container to the laboratory's Satellite Accumulation Area (SAA)[8]. Ensure the container remains tightly closed at all times unless actively adding waste[7].

  • Time Limits: Monitor SAA volumes. Once a container is full, it must be moved to the Central Accumulation Area (CAA) within 3 days to maintain EPA RCRA compliance[6][8].

Process Visualization

G A 1. Risk Assessment Verify CAS 1780424-98-7 B 2. Don PPE Matrix Nitrile, ANSI Z87.1 Goggles A->B C 3. Fume Hood Verify 80-120 fpm B->C D 4. Chemical Transfer Anti-Static Spatula C->D E 5. Decontamination Solvent Wipe Down D->E F 6. RCRA SAA Disposal Label & Seal Container E->F

Fig 1: Operational safety and disposal workflow for this compound.

References

  • chem960.com. "Cas no 1780424-98-7 (1,2,5,6,7,8-Hexahydro-1,5-naphthyridin-2-one)". 1

  • sigmaaldrich.com. "7-bromo-1,2,3,4-tetrahydro-1,5-naphthyridine - MilliporeSigma".

  • fishersci.co.uk. "SAFETY DATA SHEET - Fisher Scientific". 2

  • aaronchem.com. "Safety Data Sheet - Aaronchem". 3

  • ncsu.edu. "Personal Protective Equipment Requirements for Laboratories". 9

  • sc.edu. "Hazardous Waste Policy - Environmental Health and Safety". 7

  • hazardouswasteexperts.com. "A Primer On Laboratory Waste Disposal". 11

  • nih.gov. "Hazardous waste disposal and the clinical laboratory - PubMed". 10

  • cwu.edu. "Laboratory Hazardous Waste Disposal Guidelines". 8

  • labmanager.com. "Managing Hazardous Chemical Waste in the Lab". 6

  • northwestern.edu. "Chemical Fume Hood Handbook - Research Safety".4

  • stonybrook.edu. "Chemical Fume Hood Safety Policy". 5

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.